Monomethyl glutarate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMRTYCHDPMBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044589 | |
| Record name | 5-Methoxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Monomethyl glutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1501-27-5 | |
| Record name | Monomethyl glutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyl glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethyl glutarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 1-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Methoxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL GLUTARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK94163098 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Monomethyl glutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 151 °C | |
| Record name | Monomethyl glutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Monomethyl Glutarate: A Technical Guide on its Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl glutarate is a dicarboxylic acid monoester that has been identified as a human urinary metabolite.[1][2][3] While its presence in human biological fluids is established, a specific, active biological role for this compound itself remains largely uncharacterized in scientific literature. Often confused with the therapeutically significant monomethyl fumarate (B1241708), the active metabolite of the multiple sclerosis drug dimethyl fumarate, this compound's direct effects on cellular signaling and metabolic pathways are not well-documented. This guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties and synthesis. Crucially, this document also explores the well-defined biological roles of its parent compound, glutarate, to provide a relevant biological context. This technical guide aims to clarify the existing data and highlight areas for future research into the potential biological significance of this compound.
Introduction: Distinguishing this compound
This compound (5-methoxy-5-oxopentanoic acid) is the monomethyl ester of glutaric acid.[1] It is essential to distinguish it from monomethyl fumarate , a structurally different molecule that is the active metabolite of the immunomodulatory drug dimethyl fumarate used in the treatment of multiple sclerosis and psoriasis.[4] The significant body of research on the therapeutic effects of monomethyl fumarate, including its impact on the Nrf2 pathway, is not applicable to this compound.
This compound is primarily known as a human urinary metabolite, indicating its presence in human metabolic pathways.[5][6] However, beyond its identification in metabolomic studies, there is a notable lack of in-depth research into its specific biological functions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting experimental studies.
| Property | Value | Reference(s) |
| Molecular Formula | C6H10O4 | |
| Molecular Weight | 146.14 g/mol | |
| CAS Number | 1501-27-5 | |
| Appearance | Liquid | |
| Boiling Point | 150-151 °C at 10 mmHg | |
| Density | 1.169 g/mL at 25 °C | |
| Refractive Index | n20/D 1.438 | |
| Flash Point | 110 °C (closed cup) |
The Biological Role of Glutarate: A Proxy for Understanding this compound's Context
Given the limited information on this compound, examining the biological role of its parent compound, glutarate, provides the most relevant biological context. Glutarate is an intermediate in the catabolism of the amino acids lysine (B10760008) and tryptophan.[7]
Metabolic Pathways of Glutarate
Glutarate's metabolic pathway is primarily mitochondrial. Glutaryl-CoA, derived from lysine and tryptophan breakdown, is converted to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase (GCDH).[7] A deficiency in this enzyme leads to the genetic disorder Glutaric Aciduria Type 1, characterized by the accumulation of glutarate and 3-hydroxyglutarate.[8] Glutarate itself can be formed from glutaryl-CoA.[7] The conversion of glutarate to glutaryl-CoA is mediated by succinyl-CoA:glutarate-CoA transferase.[7]
Glutarate's Influence on T-Cell Function
Recent research has highlighted a significant immunomodulatory role for glutarate. It has been shown to regulate the function and differentiation of CD8+ T cells.[7] The proposed mechanisms for this include:
-
Inhibition of α-ketoglutarate-dependent dioxygenases (αKGDDs): Glutarate can act as a competitive inhibitor of these enzymes, which play crucial roles in epigenetic regulation.[7]
-
Glutarylation of Pyruvate (B1213749) Dehydrogenase: Glutarate can lead to the post-translational modification of the E2 subunit of the pyruvate dehydrogenase complex, thereby regulating T-cell metabolism.[7]
Administration of a cell-permeable form of glutarate (diethyl glutarate) has been shown to enhance the cytotoxicity of CD8+ T cells against target cells and reduce tumor growth in preclinical models.[7]
Synthesis and Detection of this compound
Experimental Protocol for Synthesis
This compound can be synthesized by the reaction of glutaric anhydride (B1165640) with sodium methoxide (B1231860) at low temperatures. This method is reported to have high purity and yield, avoiding the formation of the diester byproduct.[9]
Materials:
-
Glutaric anhydride
-
Sodium methoxide
-
Anhydrous dichloromethane (B109758)
-
Hydrochloric acid solution
-
Magnesium sulfate
Procedure:
-
A suspension of sodium methoxide in anhydrous dichloromethane is prepared in a reaction vessel and cooled to between 0°C and -20°C.[9]
-
A solution of glutaric anhydride in anhydrous dichloromethane is prepared in a separate vessel and cooled to the same temperature.[9]
-
The glutaric anhydride solution is added dropwise to the sodium methoxide suspension over 0.5-1.0 hours.[9]
-
After the addition is complete, the reaction is kept at the same temperature for a period of time before a hydrochloric acid solution is added dropwise to adjust the pH to 2.0-2.5.[9]
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.[9]
-
The combined organic layers are dried over magnesium sulfate, and the solvent is removed to yield this compound.[9]
Detection in Human Urine
This compound has been detected and quantified in human urine using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).[6] These analytical techniques are standard in metabolomics studies and can be used to measure the levels of this compound in biological samples. A protocol for the analysis of a related compound, 3-methylglutaric acid, in urine by GC-MS involves liquid-liquid extraction and chemical derivatization.[10]
Toxicology and Safety
There is limited specific toxicological data available for this compound. General GHS hazard statements indicate that it may cause skin and serious eye irritation.[2] For l-monomenthyl glutarate, a structurally related flavoring agent, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded no safety concern at current levels of intake when used as a flavoring agent.[11] However, this assessment is not directly transferable to this compound.
Conclusion and Future Directions
This compound is a known human metabolite whose specific biological role is yet to be elucidated. The current body of scientific literature does not attribute any specific signaling or regulatory functions to this molecule. The biological activity of its parent compound, glutarate, particularly its emerging role in immunomodulation, suggests that the metabolic pathway of which this compound is a part may have significant physiological relevance.
Future research should focus on:
-
Determining the specific enzymatic pathways responsible for the methylation of glutarate to this compound and its demethylation.
-
Investigating the potential biological activity of this compound in various cell types, particularly immune cells, to see if it shares any of the immunomodulatory properties of glutarate.
-
Quantifying the levels of this compound in various disease states to ascertain if it has potential as a biomarker.
Clarifying the biological role of this compound will provide a more complete understanding of the metabolic network it belongs to and could uncover novel biological functions.
References
- 1. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of monomethylfumarate on human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. journals.plos.org [journals.plos.org]
- 7. Glutarate regulates T cell metabolism and anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101333165B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. l-Monomenthyl glutarate | C15H26O4 | CID 24752885 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Monomethyl Glutarate: Chemical Properties and Structure
This document provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. It is intended for use by professionals in the fields of chemical research and drug development. This compound, also known as 5-methoxy-5-oxopentanoic acid, is a dicarboxylic acid monoester. It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] It is also recognized as a human urinary metabolite.[2][3]
Chemical and Physical Properties
This compound is typically a colorless to light yellow, clear liquid at room temperature.[1] It is slightly soluble in water and soluble in organic solvents such as chloroform (B151607) and methanol.[1]
Table 1: Identifiers and Molecular Properties
| Property | Value | Citations |
| IUPAC Name | 5-methoxy-5-oxopentanoic acid | [2] |
| Synonyms | Methyl hydrogen glutarate, 4-Methoxycarbonylbutanoic acid, Glutaric acid monomethyl ester | [2] |
| CAS Number | 1501-27-5 | [1][2][4] |
| Molecular Formula | C₆H₁₀O₄ | [1][2] |
| Molecular Weight | 146.14 g/mol | [1][2][4] |
| Canonical SMILES | COC(=O)CCCC(=O)O | [2] |
| InChI Key | IBMRTYCHDPMBFN-UHFFFAOYSA-N | [2] |
Table 2: Physical and Chemical Data
| Property | Value | Citations |
| Physical Form | Clear liquid | [3][5] |
| Boiling Point | 150-151 °C at 10 mmHg | [1][5] |
| Density | 1.169 g/mL at 25 °C | [1][5] |
| Refractive Index (n²⁰/D) | 1.438 | [1][5] |
| Flash Point | >110 °C (>230 °F) | [1][3] |
| pKa (Predicted) | 4.62 ± 0.10 | [1] |
| Water Solubility | Slightly soluble | [1] |
Chemical Structure
The structure of this compound features a five-carbon glutarate backbone with a carboxylic acid group at one terminus and a methyl ester at the other.
Caption: 2D Chemical Structure of this compound.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the ring-opening of glutaric anhydride (B1165640) with a methoxide (B1231860) source. The following protocol is adapted from published patent literature.[1]
Materials:
-
Glutaric anhydride
-
Sodium methoxide
-
Anhydrous dichloromethane (B109758) (DCM)
-
5-10% Hydrochloric acid (aq.)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction flask with stirring, dropping funnel, and cooling bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Reagents:
-
In a 500 mL flask equipped with a stirrer, prepare a suspension of sodium methoxide (e.g., 10g) in anhydrous dichloromethane (e.g., 60g).
-
In a separate flask, dissolve glutaric anhydride (e.g., 20g) in anhydrous dichloromethane (e.g., 80g).
-
-
Reaction:
-
Cool both the sodium methoxide suspension and the glutaric anhydride solution to between -10 °C and 0 °C using an ice-salt or cooling bath.
-
Slowly add the glutaric anhydride solution dropwise to the stirred sodium methoxide suspension over a period of 0.5 to 1 hour. Maintain the temperature below 0 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at this temperature for an additional 1 to 1.5 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture by slowly adding 5% aqueous hydrochloric acid dropwise until the pH of the aqueous layer is between 2.0 and 2.5.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic (DCM) layer. Extract the aqueous layer 2-3 times with additional portions of dichloromethane.
-
Combine all organic layers.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the final product, this compound.[1]
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary method for structural confirmation.
-
Protocol: Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O) in an NMR tube.
-
¹H NMR Data (in CDCl₃): The expected chemical shifts are approximately δ 1.80-2.15 (m, 2H, -CH₂-CH₂-CH₂-), δ 2.20-2.55 (m, 4H, -OC-CH₂- and -C(O)O-CH₂-), δ 3.70 (s, 3H, -OCH₃), and δ 11.6-11.8 (s, 1H, -COOH).[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for assessing purity and confirming molecular weight. As a polar carboxylic acid, this compound requires derivatization to improve its volatility for GC analysis. A common method is silylation.
-
Derivatization Protocol (Silylation):
-
Prepare a stock solution of the this compound sample in a volatile, anhydrous solvent (e.g., acetonitrile (B52724) or pyridine).
-
Transfer a known volume (e.g., 100 µL) to a micro-reaction vial and evaporate the solvent to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and an appropriate solvent (e.g., acetonitrile).[7]
-
Seal the vial and heat at 60-100 °C for 1-4 hours to ensure complete derivatization.[7]
-
Cool the sample to room temperature before injection into the GC-MS.
-
-
Typical GC-MS Parameters:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or similar).
-
Injector: Split/splitless injector, typically at 280 °C.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Oven Program: An initial hold at a low temperature (e.g., 40-60 °C) followed by a ramp (e.g., 10-15 °C/min) to a final temperature of 280-320 °C.[8]
-
Mass Spectrometer: Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 40-500.
-
Signaling Pathways and Biological Relevance
This compound is identified as a human urinary metabolite, suggesting its involvement in metabolic processes.[2] The Human Metabolome Database lists it in the general context of "Fatty Acid Metabolism" and "Cell signaling," however, it is not a well-established actor in a specific, defined signaling pathway in the same manner as key kinases or secondary messengers.[9] Its primary role in a research and development context is that of a versatile chemical building block rather than a bioactive signaling molecule.
Synthesis and Purification Workflow
The overall process from starting materials to the purified product can be visualized as a logical workflow.
Caption: General workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as an irritant.
-
GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2]
-
Precautions: Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood. It is a combustible liquid. Store in a cool, dry place away from ignition sources.
References
- 1. CN101333165B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 6. CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to the Synthesis of 5-Methoxy-5-oxopentanoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-methoxy-5-oxopentanoic acid, a valuable mono-ester derivative of adipic acid. Known interchangeably as monomethyl adipate (B1204190), this compound serves as a crucial intermediate in various organic syntheses. This document details three core synthetic strategies: selective mono-esterification of adipic acid, selective hydrolysis of dimethyl adipate, and a high-yield route involving an adipic anhydride (B1165640) intermediate. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and workflow visualizations to facilitate practical application in a research and development setting.
Introduction
5-Methoxy-5-oxopentanoic acid (CAS No. 1501-27-5) is a linear C6 dicarboxylic acid monoester.[1][2] Its structure, featuring both a terminal carboxylic acid and a methyl ester, makes it a versatile bifunctional molecule for synthesizing more complex molecules, including functional polymers and pharmaceutical intermediates.[3] This guide consolidates published methodologies, offering a detailed examination of the most effective routes to its synthesis.
Table 1: Chemical and Physical Properties of 5-Methoxy-5-oxopentanoic Acid
| Property | Value | Reference(s) |
| CAS Number | 1501-27-5 | [1][2] |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| Synonyms | Monomethyl adipate, Adipic acid monomethyl ester | [4] |
| Melting Point | 28-29 °C | |
| Boiling Point | 180 °C / 18 mmHg | |
| Purity | ≥95-97% (Commercially available) | [1] |
Core Synthetic Pathways
The synthesis of 5-methoxy-5-oxopentanoic acid is primarily challenged by the need for selective monofunctionalization of a symmetric dicarboxylic acid or its diester. Three principal strategies have proven effective:
-
Selective Mono-esterification of Adipic Acid: Direct reaction of adipic acid with methanol (B129727), where reaction conditions are controlled to favor mono-ester formation over the diester byproduct.
-
Selective Hydrolysis of Dimethyl Adipate: Partial hydrolysis of the more readily available dimethyl adipate, utilizing enzymatic or controlled chemical methods to cleave only one ester group.
-
Synthesis via Adipic Anhydride: A two-step process involving the formation of adipic anhydride, which is then ring-opened by methanol to yield the desired monoester with high selectivity.
Pathway 1: Selective Mono-esterification of Adipic Acid
This approach is the most direct but requires careful control to prevent the formation of the dimethyl adipate byproduct. The use of solid catalysts, such as bifunctional alumina (B75360), has been shown to provide excellent selectivity towards the desired monoester.[4]
Caption: Pathway 1: Selective Mono-esterification of Adipic Acid.
-
Catalyst Preparation: If required, prepare the alumina catalyst as described in the supporting information of the referenced literature. Commercial alumina can also be tested.
-
Reaction Setup: In a round-bottom flask, combine adipic acid (e.g., 5 mmol, 730 mg) with methanol (10 mL).
-
Catalysis: Add the alumina catalyst to the mixture.
-
Reaction: Stir the suspension at the desired temperature (e.g., 25 °C) for the specified time (e.g., 24 hours). Monitor the reaction progress using techniques like TLC or GC.
-
Work-up: After the reaction, filter off the catalyst. Remove the excess methanol under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to separate the monoester from unreacted adipic acid and the dimethyl adipate byproduct.
Pathway 2: Selective Hydrolysis of Dimethyl Adipate
This pathway begins with the readily available dimethyl adipate. The key is the selective cleavage of one of the two ester groups. Enzymatic hydrolysis using lipases has demonstrated high efficiency and selectivity, offering a green chemistry approach with mild reaction conditions.[3]
Caption: Pathway 2: Selective Hydrolysis of Dimethyl Adipate.
-
Enzyme Preparation: A purified lipase solution (e.g., Alip2-c6hp) is prepared according to specialized biochemical procedures.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution.
-
Substrate Addition: Add dimethyl adipate (DMA) to the buffer.
-
Initiation: Introduce the lipase solution to the DMA suspension to initiate the hydrolysis reaction.
-
Monitoring and Control: Vigorously stir the mixture at room temperature. Monitor the conversion of DMA to the monoester and the formation of the adipic acid byproduct using HPLC or GC.
-
Work-up: Once optimal conversion is achieved, stop the reaction (e.g., by pH shift or solvent addition).
-
Extraction and Purification: Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic phase, evaporate the solvent, and purify the product as needed.
Pathway 3: Synthesis via Adipic Anhydride
This highly efficient method avoids the selectivity issues of direct esterification by first converting adipic acid into its cyclic anhydride. The subsequent ring-opening (alcoholysis) with methanol proceeds selectively at one of the carbonyl groups, yielding the monoester with high purity and yield.[5]
References
- 1. chemscene.com [chemscene.com]
- 2. 5-Methoxy-5-oxopentanoic acid | CymitQuimica [cymitquimica.com]
- 3. A new lipase (Alip2) with high potential for enzymatic hydrolysis of the diester diethyladipate to the monoester monoethyladipate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
Monomethyl Glutarate: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monomethyl glutarate (MMG), also known as 4-(methoxycarbonyl)butanoic acid, is a dicarboxylic acid monoester that has been identified as a constituent of the human urinary metabolome.[1] As a product of endogenous metabolism, its presence and concentration in urine can offer insights into various physiological and pathological states. This technical guide provides an in-depth overview of this compound, focusing on its quantitative data in human urine, detailed experimental protocols for its analysis, and its metabolic context.
Quantitative Data
The concentration of this compound in human urine has been quantified in metabolomic studies. The data presented below is derived from a comprehensive study of the human urine metabolome and is crucial for establishing baseline levels in healthy individuals.
| Metabolite | Concentration (μmol/mmol creatinine) | Age | Sex | Condition | Analytical Platform | Reference |
| This compound | 2.3 (0.6-4.4) | Adult (>18 years old) | Both | Normal | NMR | [1] |
Metabolic Pathway
The precise metabolic pathway leading to the endogenous formation of this compound in humans has not been definitively elucidated in the available literature. However, based on its chemical structure and the known metabolic pathways of related compounds, a scientifically plausible pathway can be proposed. This compound is likely formed from glutaric acid, a dicarboxylic acid that arises from the catabolism of amino acids such as lysine (B10760008) and tryptophan.[2] The esterification of one of the carboxyl groups of glutaric acid with a methyl group is the final step in its formation. The source of the methyl group is likely S-adenosylmethionine (SAM), the universal methyl donor in biological systems, or potentially from endogenous methanol (B129727) metabolism.[1]
Below is a proposed metabolic pathway for the formation of this compound.
Caption: Proposed metabolic pathway for this compound formation.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest a specific signaling role for this compound. However, its parent molecule, glutarate, has been shown to have immunomodulatory effects. Specifically, glutarate can regulate T-cell metabolism and differentiation, suggesting a potential role in immune signaling.[2] Further research is warranted to investigate whether this compound possesses similar or distinct signaling properties.
Experimental Protocols
The quantification of this compound in human urine can be achieved using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.
Quantification by ¹H-NMR Spectroscopy
This protocol is based on established methods for urinary metabolomics.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge samples at 13,000 x g for 10 minutes at 4°C to remove particulate matter.
-
To 540 µL of the urine supernatant, add 60 µL of a buffer solution (e.g., 1.5 M potassium phosphate (B84403) buffer, pH 7.4, containing 10 mM sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) as an internal standard).
-
Vortex the mixture and transfer to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a 600 MHz or higher field NMR spectrometer equipped with a cryoprobe.
-
Use a standard 1D NOESY presaturation pulse sequence (e.g., noesygppr1d) to suppress the water signal.
-
Typical acquisition parameters:
-
Spectral width: 12 ppm
-
Number of scans: 64-128
-
Relaxation delay: 4 s
-
Acquisition time: 2.73 s
-
Temperature: 25°C
-
3. Data Processing and Quantification:
-
Apply a line broadening of 0.3-0.5 Hz to the free induction decay (FID) prior to Fourier transformation.
-
Phase and baseline correct the resulting spectra manually.
-
Reference the chemical shifts to the TSP signal at 0.0 ppm.
-
Identify the characteristic signals of this compound (refer to spectral databases like the Human Metabolome Database for reference spectra).
-
Quantify the concentration of this compound by integrating the area of a well-resolved peak and comparing it to the integral of the TSP internal standard, accounting for the number of protons for each signal. Normalization to creatinine (B1669602) concentration is recommended to account for variations in urine dilution.
Quantification by GC-MS
This protocol involves derivatization to increase the volatility of the analyte.
1. Sample Preparation and Derivatization:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Acidify the sample to pH < 2 with HCl.
-
Extract the organic acids with 3 x 3 mL of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
2. GC-MS Analysis:
-
Analyze the derivatized sample on a GC-MS system.
-
Typical GC conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector temperature: 250°C
-
Oven temperature program: Initial 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
Typical MS conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the TMS-derivatized this compound.
-
3. Quantification:
-
Create a calibration curve using standard solutions of this compound with the internal standard.
-
Quantify the amount of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Normalize the final concentration to the creatinine concentration of the urine sample.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analysis of this compound in human urine.
Caption: General workflow for urinary this compound analysis.
Conclusion
This compound is a quantifiable human urinary metabolite with potential links to amino acid and fatty acid metabolism. While its precise metabolic origin and biological function, particularly in signaling, remain to be fully elucidated, the analytical methods and quantitative data presented in this guide provide a solid foundation for researchers. Further investigation into the biosynthesis and physiological role of this compound may reveal its significance as a biomarker in health and disease, offering new avenues for diagnostic and therapeutic development.
References
A Technical Guide to the Physical Properties of Methyl Hydrogen Glutarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of methyl hydrogen glutarate (CAS No. 1501-27-5), an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. This document collates available data into a structured format, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and analysis.
Core Physical and Chemical Properties
Methyl hydrogen glutarate, also known as monomethyl glutarate or 5-methoxy-5-oxopentanoic acid, is a monoester of glutaric acid. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [1][2] |
| Molecular Weight | 146.14 g/mol | [1][2] |
| Appearance | Colorless liquid or white to almost white crystalline powder. | [2][3] |
| Density | 1.169 g/cm³ at 20-25°C | [1][2][3] |
| Boiling Point | 150-152 °C at 10-12 mmHg | [1][2][4][5] |
| Melting Point | Data not consistently available; some sources indicate no data available. | [2][3] |
| Flash Point | > 110 °C (> 230 °F) | [1][2] |
| Solubility in Water | Slightly soluble. | [3][4] |
| Refractive Index (n20/D) | 1.4380 | [1][3] |
| pKa (Predicted) | 4.62 ± 0.10 | [3] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of methyl hydrogen glutarate are outlined below. These are standard procedures applicable to organic compounds.
Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of liquid and is based on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external pressure.
Apparatus:
-
Thiele tube or similar heating block
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Mineral oil or other suitable heating fluid
Procedure:
-
A small amount of methyl hydrogen glutarate is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon further heating, the sample's vapor will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.[6][7]
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid.
Apparatus:
-
Pycnometer (calibrated)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is dried on the outside and weighed again (m₂). The density of water (ρ_water) at this temperature is known.
-
The pycnometer is emptied, dried, and then filled with methyl hydrogen glutarate.
-
The filled pycnometer is brought to the same constant temperature as the water, the volume is adjusted, and it is weighed (m₃).
-
The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Determination of Solubility
The solubility of methyl hydrogen glutarate in water can be determined by preparing a saturated solution and measuring its concentration.
Apparatus:
-
Scintillation vials or flasks
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
An excess amount of methyl hydrogen glutarate is added to a known volume of deionized water in a series of vials.
-
The vials are sealed and placed in a constant temperature shaker bath to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, the samples are centrifuged to separate the undissolved ester.
-
A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent.
-
The concentration of methyl hydrogen glutarate in the diluted sample is determined using a calibrated HPLC or GC method.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key processes and relationships relevant to the study of methyl hydrogen glutarate.
Caption: Synthesis workflow for methyl hydrogen glutarate.
References
- 1. infinitalab.com [infinitalab.com]
- 2. store.astm.org [store.astm.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. Video: Boiling Points - Concept [jove.com]
Monomethyl Glutarate and Its Putative Role in Fatty Acid Metabolism: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl glutarate, the monomethyl ester of glutaric acid, is recognized as a human urinary metabolite.[1][2] While its direct, functional role in the intricate pathways of fatty acid metabolism is not extensively documented in current scientific literature, its chemical nature as a dicarboxylic acid monoester positions it at the intersection of several key metabolic processes. This technical guide provides an in-depth exploration of the metabolic context in which this compound exists, with a particular focus on the well-established roles of related dicarboxylic acids and the regulation of fatty acid oxidation. We will delve into the established pathways of fatty acid metabolism, the significance of dicarboxylic acid metabolism, and the potential, though speculative, interactions of molecules like this compound. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape and to highlight areas for future investigation. We will also present relevant quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding of these metabolic networks.
Introduction to this compound
This compound is a dicarboxylic acid monoester derived from glutaric acid.[1] It has been identified as a human urinary metabolite, suggesting its involvement in endogenous metabolic pathways.[1][2] While primarily utilized as a reagent in organic synthesis, its presence in biological systems warrants an investigation into its potential metabolic significance.[3]
The Landscape of Fatty Acid Metabolism
Fatty acid metabolism is a cornerstone of cellular energy homeostasis, involving a series of catabolic and anabolic reactions. The catabolic process, known as β-oxidation, occurs within the mitochondria and peroxisomes, breaking down fatty acids to produce acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. The anabolic process, fatty acid synthesis, occurs in the cytoplasm and utilizes acetyl-CoA as a building block.
Carnitine Palmitoyltransferase 1 (CPT1): The Gatekeeper of Fatty Acid Oxidation
The rate-limiting step in the mitochondrial β-oxidation of long-chain fatty acids is their transport across the inner mitochondrial membrane, a process governed by the carnitine shuttle. Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix.[4] CPT1 exists in three isoforms: CPT1A (liver), CPT1B (muscle), and CPT1C (brain).[5]
The activity of CPT1 is a critical regulatory point in fatty acid oxidation and is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[6] This reciprocal regulation ensures that fatty acid synthesis and oxidation do not occur simultaneously. The sensitivity of CPT1 to malonyl-CoA can be modulated by various physiological conditions.[7][8][9]
Peroxisomal β-Oxidation
While mitochondria are the primary site for the oxidation of short, medium, and long-chain fatty acids, very-long-chain fatty acids and dicarboxylic acids are initially chain-shortened via β-oxidation in peroxisomes.[10] This pathway involves a distinct set of enzymes from its mitochondrial counterpart.[10]
Dicarboxylic Acids in Metabolism
Dicarboxylic acids are typically formed through the ω-oxidation of fatty acids, a process that occurs in the endoplasmic reticulum. Once formed, these dicarboxylic acids undergo further oxidation in peroxisomes.[10] In certain metabolic disorders, such as those affecting mitochondrial fatty acid oxidation, there is an increased production and urinary excretion of dicarboxylic acids.[11]
Glutaric Aciduria Type I: A Case Study in Dicarboxylic Acid Metabolism Disruption
Glutaric aciduria type I (GA-1) is an autosomal recessive disorder caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase.[12] This deficiency leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid in tissues and physiological fluids.[12][13] The accumulation of these dicarboxylic acids is neurotoxic and can lead to severe neurological damage.[12] Treatment for GA-1 involves a diet restricted in the precursor amino acids lysine (B10760008) and tryptophan, along with carnitine supplementation to facilitate the excretion of glutaric acid as glutarylcarnitine.[12][14]
Quantitative Data on Fatty Acid Metabolism Regulation
The following table summarizes key quantitative data related to the regulation of fatty acid oxidation, providing a comparative overview for researchers.
| Parameter | Condition | Organism/Cell Type | Fold Change/Value | Reference |
| CPT1 Activity | Ad-LCPTI M593S infection | INS(832/13) cells | 6-fold increase | [15] |
| Glucose-Stimulated Insulin (B600854) Secretion | Ad-LCPTI M593S infection | INS(832/13) cells | 60% suppression | [15] |
| Glucose-Stimulated Insulin Secretion | LCPTI M593S overexpression | Isolated rat islets | 40% decrease | [15] |
| Glucagon Secretion | Etomoxir (100 µM) treatment at low glucose | Mouse islets | ~40% reduction | [16] |
| Cytoplasmic ATP/ADP Ratio | Etomoxir (100 µM) treatment at low glucose | Mouse islets | Decreased | [16] |
| Glucagon Secretion | Etomoxir treatment at 1 mM glucose | αTC1-6 cells | ~40% reduction | [16] |
| β-oxidation | Etomoxir treatment at 1 mM glucose | αTC1-6 cells | ~40% reduction | [16] |
Experimental Protocols
Measurement of Fatty Acid Oxidation
This protocol is adapted from studies measuring the rate of fatty acid oxidation in cultured cells.[17]
Materials:
-
Assay Buffer: 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 11 mM glucose.
-
Substrate Solution: Assay buffer containing 2.5 mM palmitate (with 10 µCi [1-14C]palmitate) bound to albumin and 0.8 mM L-carnitine.
-
Stopping Solution: 7% perchloric acid.
-
CO2 Trapping Solution: Benzethonium (B1203444) hydrochloride.
-
Cultured cells (e.g., 3T3-L1 adipocytes).
Procedure:
-
Culture cells to the desired confluency in appropriate flasks.
-
Pre-incubate the cells for 30 minutes with 1.5 ml of assay buffer.
-
Remove the pre-incubation buffer and add 200 µl of the substrate solution to the cells.
-
Place a center well containing 400 µl of benzethonium hydrochloride in the flask to collect released 14CO2.
-
Incubate the flasks at 37°C for 2 hours.
-
Stop the reaction by adding 500 µl of 7% perchloric acid to the cells.
-
Continue to incubate the flasks for an additional 2 hours at 37°C to ensure all 14CO2 is trapped.
-
Remove the benzethonium hydrochloride from the center well and quantify the trapped 14C using liquid scintillation counting.
-
Prepare blanks by adding the stopping solution before the addition of the substrate solution.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below is a general method based on the reaction of glutaric anhydride (B1165640) with sodium methoxide (B1231860) at low temperatures to minimize the formation of the dimethyl ester byproduct.[18]
Materials:
-
Glutaric anhydride
-
Sodium methoxide
-
Anhydrous dichloromethane (B109758)
-
Aqueous hydrochloric acid (e.g., 5-10%)
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a suspension of sodium methoxide in anhydrous dichloromethane and cool the mixture to between 0°C and -20°C with stirring.
-
In a separate flask, dissolve glutaric anhydride in anhydrous dichloromethane and cool to the same temperature range.
-
Slowly add the glutaric anhydride solution dropwise to the sodium methoxide suspension over a period of 0.5 to 1.0 hours.
-
After the addition is complete, allow the reaction to proceed at the same temperature for a further 0.5 to 2.0 hours.
-
Adjust the pH of the reaction mixture to 2.0-2.5 by the dropwise addition of aqueous hydrochloric acid.
-
Allow the layers to separate in a separatory funnel.
-
Extract the aqueous layer 2-3 times with dichloromethane.
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the this compound product.
Signaling Pathways and Experimental Workflows
Mitochondrial Long-Chain Fatty Acid β-Oxidation Pathway
The following diagram illustrates the key steps in the mitochondrial β-oxidation of long-chain fatty acids, highlighting the regulatory role of CPT1.
Caption: Mitochondrial long-chain fatty acid β-oxidation pathway.
Workflow for Investigating the Metabolic Effects of a Novel Compound
This diagram outlines a general experimental workflow for assessing the impact of a compound, such as this compound, on cellular metabolism.
Caption: Experimental workflow for metabolic compound investigation.
Future Directions and Conclusion
The direct role of this compound in fatty acid metabolism remains an open area of investigation. Its structural similarity to glutaric acid, a key metabolite in a significant inborn error of metabolism, suggests that it could have unappreciated biological activities. Future research should focus on determining if this compound can modulate the activity of key metabolic enzymes, such as CPT1 or those involved in peroxisomal β-oxidation. Furthermore, comprehensive metabolomic studies following the administration of labeled this compound could elucidate its metabolic fate and its impact on interconnected pathways.
References
- 1. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]
- 4. Mitochondrial Fatty Acid Oxidation Disorders: Laboratory Diagnosis, Pathogenesis, and the Complicated Route to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CPT1A-mediated fatty acid oxidation sensitizes nasopharyngeal carcinoma to radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The brain-specific carnitine palmitoyltransferase-1c regulates energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hysteretic behaviour of carnitine palmitoyltransferase. The effect of preincubation with malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased sensitivity of carnitine palmitoyltransferase I activity to malonyl-CoA inhibition after preincubation of intact rat liver mitochondria with micromolar concentrations of malonyl-CoA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversible sensitization and desensitization of carnitine palmitoyltransferase I to inhibition by malonyl-CoA in isolated rat liver mitochondria. Significance for the mechanism of malonyl-CoA-induced sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel metabolic and molecular findings in hepatic carnitine palmitoyltransferase I deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Treatable Neurometabolic Disorder: Glutaric Aciduria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuropathological, biochemical and molecular findings in a glutaric acidemia type 1 cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recommendations for diagnosing and managing individuals with glutaric aciduria type 1: Third revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alteration of the malonyl-CoA/carnitine palmitoyltransferase I interaction in the beta-cell impairs glucose-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CPT1a-Dependent Long-Chain Fatty Acid Oxidation Contributes to Maintaining Glucagon Secretion from Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN101333165B - Method for synthesizing this compound - Google Patents [patents.google.com]
The Elusive Natural Presence of 4-Methoxycarbonylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxycarbonylbutanoic acid, also known as monomethyl adipate (B1204190), is a dicarboxylic acid monoester. Despite the widespread natural occurrence of its parent compound, adipic acid, in microorganisms and as a metabolic byproduct, direct evidence for the endogenous natural occurrence of 4-Methoxycarbonylbutanoic acid in plants, animals, or microorganisms remains elusive. The Human Metabolome Database (HMDB) currently classifies monomethyl adipate as an exogenous compound, indicating its origin is external to the organism[1]. This technical guide provides a comprehensive overview of the current scientific understanding surrounding this molecule, focusing on the well-established biosynthesis of its precursor, adipic acid, potential enzymatic routes for its formation, and detailed analytical methodologies for its detection and quantification.
Metabolic Context: The Biosynthesis of Adipic Acid
The metabolic precursor to 4-methoxycarbonylbutanoic acid is adipic acid. While adipic acid itself is rarely found in nature, significant research has focused on its microbial biosynthesis due to its industrial importance as a precursor for nylon production[2][3]. Several artificial pathways have been engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce adipic acid from renewable feedstocks[3][4]. One of the prominent pathways is the reverse adipate degradation pathway[4].
Potential Formation via Enzymatic Esterification
While not definitively documented as a widespread natural process for this specific molecule, the enzymatic esterification of dicarboxylic acids is a known biochemical reaction. Lipases, a class of enzymes that catalyze the hydrolysis of fats, can also catalyze esterification reactions under certain conditions[5]. It is conceivable that adipic acid could be enzymatically methylated to 4-methoxycarbonylbutanoic acid in a biological system. Lipases from organisms such as Candida antarctica have been shown to be effective in the synthesis of adipic esters[5]. This presents a potential, though unconfirmed, natural biosynthetic route or a viable strategy for biocatalytic production.
Analytical Methodologies
The detection and quantification of dicarboxylic acid monoesters like 4-methoxycarbonylbutanoic acid in complex biological matrices typically require sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Derivatization
A common and often necessary step in the analysis of organic acids is derivatization to increase their volatility and improve their chromatographic properties. For GC-MS analysis, this typically involves esterification.
Protocol for Methyl Ester Derivatization:
-
Sample Extraction: A dried biological sample (e.g., plant tissue, microbial cell pellet) is extracted with a solvent mixture. A common method involves simultaneous extraction and esterification using 10% sulfuric acid in absolute methanol[6].
-
Reaction: The sample is incubated in the acidic methanol (B129727) solution. An overnight reaction at room temperature is often sufficient for quantitative conversion of carboxylic acids to their methyl esters[6].
-
Extraction of Esters: The resulting methyl esters are then extracted from the aqueous methanolic phase into an organic solvent such as chloroform (B151607) or hexane[6].
-
Concentration: The organic extract is concentrated under a stream of nitrogen before analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds.
Typical GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5MS (5% diphenyl/95% dimethylpolysiloxane).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 300°C, held for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Quantitative Data on Adipic Acid Biosynthesis
While quantitative data for the natural occurrence of 4-methoxycarbonylbutanoic acid is unavailable, the following table summarizes the production titers of its precursor, adipic acid, achieved through metabolic engineering in various microorganisms. This provides a valuable benchmark for researchers interested in the biocatalytic production of adipic acid and its derivatives.
| Microorganism | Feedstock | Titer (g/L) | Reference |
| Saccharomyces cerevisiae | Glucose | 10.09 mg/L | [4] |
| Escherichia coli | Glucose | Not specified | [4] |
| Pseudomonas putida | Adipate | (Growth substrate) | [7] |
| Thermobifida fusca | (Pathway source) | Not applicable | [4] |
Table 1: Examples of Adipic Acid Production in Engineered Microorganisms. Note: The data presented is for the precursor compound, adipic acid, and not 4-methoxycarbonylbutanoic acid.
Conclusion and Future Outlook
The natural occurrence of 4-methoxycarbonylbutanoic acid remains an open question in the field of metabolomics. The current evidence, or lack thereof, suggests that if it is present endogenously, it is likely at very low concentrations or in specific, unexamined organisms or conditions. The robust biosynthesis of its precursor, adipic acid, in engineered microbes and the potential for enzymatic esterification provide avenues for its biotechnological production.
Future research should focus on targeted metabolomic studies of a wide range of organisms, particularly those known to produce a diverse array of secondary metabolites. The development of highly sensitive and specific analytical methods will be crucial in the potential discovery of 4-methoxycarbonylbutanoic acid as a novel natural product. Such a discovery could open new avenues for its application in drug development and as a platform chemical.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Adipic Acid | Rupa Health [rupahealth.com]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of adipic acid in metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. coresta.org [coresta.org]
- 7. Engineering adipic acid metabolism in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Monomethyl Glutarate: A Technical Guide
Introduction
Monomethyl glutarate (5-methoxy-5-oxopentanoic acid) is a dicarboxylic acid monoester with relevance in various chemical and biological studies.[1] As a human urinary metabolite, its characterization is significant in metabolomics.[1] This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The presented data is crucial for the structural elucidation and analytical quantification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are essential for its characterization.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in its structure. The chemical shifts are influenced by the electronic environment of each proton.
| Assignment | Chemical Shift (δ) in ppm | Solvent | Frequency |
| -COOH | ~11.68 | CDCl₃ | 90 MHz |
| -OCH₃ | 3.69 | Water | 600 MHz |
| -OCH₃ | 3.687 | CDCl₃ | 90 MHz |
| -CH₂-C(=O)O | 2.43 | CDCl₃ | 90 MHz |
| -CH₂-C(=O)OH | 2.40 | Water | 600 MHz |
| -CH₂-CH₂-CH₂- | 1.98 | CDCl₃ | 90 MHz |
| -CH₂-CH₂-CH₂- | 1.82 - 1.85 | Water | 600 MHz |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Assignment | Chemical Shift (δ) in ppm | Solvent |
| -C=O (acid) | 179.4 | CDCl₃ |
| -C=O (ester) | 173.8 | CDCl₃ |
| -OCH₃ | 51.7 | CDCl₃ |
| -CH₂-C(=O)O | 33.1 | CDCl₃ |
| -CH₂-C(=O)OH | 33.0 | CDCl₃ |
| -CH₂-CH₂-CH₂- | 20.2 | CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Assignment | Technique |
| 2950-3300 | O-H stretch (broad, carboxylic acid) | Film |
| 1735 | C=O stretch (ester) | Film |
| 1710 | C=O stretch (carboxylic acid) | Film |
| 1200-1300 | C-O stretch (ester and acid) | Film |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
| m/z | Relative Intensity (%) | Assignment |
| 146 | - | Molecular Ion [M]⁺ |
| 115 | 67.7 | [M - OCH₃]⁺ |
| 114 | 41.0 | [M - CH₃OH]⁺ |
| 101 | 10.7 | [M - COOH]⁺ |
| 87 | 82.6 | [M - COOCH₃]⁺ |
| 59 | 55.6 | [COOCH₃]⁺ |
| 43 | 100.0 | [C₃H₇]⁺ or [CH₃CO]⁺ Fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 90 MHz or 600 MHz. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, and for ¹³C NMR, from 0 to 200 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared Spectroscopy
For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first, followed by the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound (approximately 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol. A small volume (typically 1 µL) of the solution is injected into the GC-MS system. The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer scans a range of m/z values (e.g., 40-200 amu) to produce the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry Fragmentation of this compound
Caption: Fragmentation of this compound in MS.
References
Monomethyl Glutarate (CAS 1501-27-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Monomethyl glutarate, with the CAS number 1501-27-5, is a dicarboxylic acid monoester.[1] It serves as a significant intermediate and building block in a variety of chemical syntheses.[][3] This document provides an in-depth overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its relevance to the fields of organic synthesis, pharmaceuticals, and agrochemicals.[4] It is also identified as a human urinary metabolite and a metabolite of dibasic esters.[5][6]
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][][3] It is slightly soluble in water.[1][7]
| Property | Value | Source(s) |
| CAS Number | 1501-27-5 | [8] |
| Molecular Formula | C6H10O4 | [8] |
| Molecular Weight | 146.14 g/mol | [8] |
| Density | 1.169 g/mL at 25 °C | [1] |
| Boiling Point | 150-151 °C at 10 mmHg | [1] |
| Refractive Index | n20/D 1.438 | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| pKa | 4.62 ± 0.10 (Predicted) | [7] |
| EINECS Number | 216-116-1 | [8] |
| Beilstein Number | 1762381 | |
| MDL Number | MFCD00004409 |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectral Data (89.56 MHz, CDCl₃) [9]
| Assignment | Chemical Shift (ppm) |
| A | 11.68 |
| B | 3.687 |
| C | 2.43 |
| D | 1.98 |
¹³C NMR Spectral Data The PubChem database indicates the availability of ¹³C NMR spectra for this compound.[10]
Mass Spectrometry Data The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[10] Key fragments are observed at various m/z ratios.[9] Tandem Mass Spectrometry data is also available.[11]
Infrared (IR) Spectroscopy The IR spectrum of this compound exhibits characteristic absorptions for its functional groups. The spectrum will show a very broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), a sharp C=O stretch from the ester (around 1740 cm⁻¹), another C=O stretch from the carboxylic acid (around 1710 cm⁻¹), and C-O stretches (around 1320-1210 cm⁻¹).[10][12]
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving glutaric anhydride (B1165640) or dimethyl glutarate as starting materials.
Method 1: From Dimethyl Glutarate (Saponification) [1]
This method involves the partial hydrolysis of dimethyl glutarate.
-
Reagents:
-
Dimethyl glutarate (13.15 g, 90 mmol)
-
Potassium hydroxide (B78521) (KOH, 5.87 g, 104.65 mmol)
-
Methanol (B129727) (150 mL)
-
Ether (Et₂O)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated brine
-
-
Procedure:
-
A methanol solution of potassium hydroxide is added to dimethyl glutarate.
-
The reaction mixture is stirred for 4 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is extracted with ether (100 mL) and water (200 mL).
-
The aqueous layer is separated and acidified to pH 3 with concentrated HCl.
-
The acidified aqueous layer is extracted with ether (3 x 100 mL).
-
The combined organic phases are washed with saturated brine (3 x 100 mL) and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the product is purified by silica (B1680970) gel column chromatography to yield this compound as a colorless oil (5.79 g, 44% yield).[1]
-
Method 2: From Glutaric Anhydride (Low-Temperature Reaction) [13]
This method is designed to avoid the formation of the diester byproduct, leading to high purity and yield.
-
Reagents:
-
Sodium methoxide (B1231860) (1 part by weight)
-
Anhydrous dichloromethane (B109758)
-
Glutaric anhydride (1.0-2.0 parts by weight)
-
5-10% aqueous hydrochloric acid
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Sodium methoxide is suspended in anhydrous dichloromethane and cooled to between 0°C and -20°C.
-
Glutaric anhydride is dissolved in anhydrous dichloromethane and cooled to the same temperature range.
-
The glutaric anhydride solution is added dropwise to the sodium methoxide suspension over 0.5-1.0 hours.
-
The reaction is kept at that temperature for an additional 0.5-2.0 hours.
-
The pH is adjusted to 2.0-2.5 with 5-10% aqueous hydrochloric acid.
-
The layers are separated, and the aqueous layer is extracted 2-3 times with dichloromethane.
-
The combined organic layers are dried over magnesium sulfate, and the solvent is removed to yield the product.
-
A specific example yielded 25.1 g of this compound with 99.8% purity (97.8% yield).[13]
-
Method 3: From Glutaric Anhydride (Reflux with Methanol) [13]
A more traditional method involves refluxing glutaric anhydride with methanol.
-
Reagents:
-
Glutaric anhydride
-
Methanol
-
-
Procedure:
-
Glutaric anhydride and methanol are refluxed together.
-
This method is reported to have a yield of around 70% and can lead to the formation of dimethyl glutarate as a byproduct.[13]
-
Visualizations
Caption: Low-temperature synthesis of this compound.
Caption: Relationships of this compound.
Caption: General research workflow using this compound.
Applications in Research and Drug Development
This compound is a versatile chemical intermediate with several key applications:
-
Organic Synthesis: It is a fundamental raw material and intermediate used in the synthesis of various organic compounds.[1][4]
-
Pharmaceuticals: It serves as a building block in the production of pharmaceuticals.[3][4] Its bifunctional nature (containing both a carboxylic acid and a methyl ester) allows it to be used as a linker or spacer in the design of more complex molecules.
-
Agrochemicals: The compound is a component in the formulation of agrochemicals like pesticides.[4]
-
Polymers: It can be used as a monomer for the synthesis of polymers, such as polyacrylic acid and its copolymers.[14]
-
Dyestuff Industry: It is also utilized as a raw material in the production of dyes and pigments.[4]
Safety and Handling
This compound requires careful handling due to its potential hazards.
-
GHS Hazard Statements: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[10] It may also cause respiratory irritation (H335).[10][15]
-
Personal Protective Equipment (PPE): Recommended PPE includes gloves, eyeshields, and a dust mask (type N95, US).
-
Storage: It should be stored sealed in a dry place at room temperature.[7] It is classified as a combustible liquid (Storage Class Code 10).
-
First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. In all cases, consulting a physician is advised.[15]
References
- 1. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mono-Methyl glutarate | 1501-27-5 | MOLNOVA [molnova.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1501-27-5 CAS MSDS (MONO-METHYL GLUTARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. MONO-METHYL GLUTARATE(1501-27-5) 1H NMR spectrum [chemicalbook.com]
- 10. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN101333165B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 14. This compound | 1501-27-5 | BAA50127 | Biosynth [biosynth.com]
- 15. capotchem.cn [capotchem.cn]
The Advent and Evolution of Glutaric Acid Monoesters: A Technical Deep Dive for Drug Development Professionals
A comprehensive guide to the discovery, synthesis, and application of glutaric acid monoesters, offering insights into their historical significance and pivotal role in modern drug development.
Introduction
Glutaric acid monoesters, organic compounds characterized by a five-carbon backbone with one carboxylic acid group and one ester group, have emerged from relative obscurity to become crucial tools in the arsenal (B13267) of medicinal chemists and drug development scientists. Their unique bifunctional nature allows them to act as versatile linkers, bridging therapeutic agents to carrier molecules or modifying the physicochemical properties of parent drugs to enhance their efficacy and delivery. This technical guide delves into the discovery and history of these important molecules, providing a detailed overview of their synthesis, a compilation of their physicochemical properties, and an exploration of their evolving applications, particularly in the realm of prodrug design and targeted therapies.
Discovery and Historical Context
The history of glutaric acid monoesters is intrinsically linked to the broader development of dicarboxylic acid chemistry. While glutaric acid itself has been known since the 19th century, the deliberate synthesis and characterization of its monoesters appear later in the chemical literature.
A significant early report on the synthesis of a glutaric acid monoester can be traced back to a 1954 publication in the Journal of the American Chemical Society. This paper described the preparation of monomethyl glutarate through the reflux reaction of glutaric anhydride (B1165640) with methanol (B129727).[1][2][3][4][5] This straightforward method provided a reliable means of accessing this simple monoester, paving the way for further exploration of its properties and potential applications.
Initially, the interest in dicarboxylic acid monoesters was largely academic, focusing on their synthesis and chemical reactivity. However, with the advent of modern drug design and the growing understanding of pharmacokinetics, the potential of these molecules as promoieties in prodrugs began to be recognized. The ability of the ester group to be cleaved in vivo by esterases, releasing the active drug and the biocompatible glutaric acid, made them attractive candidates for improving drug delivery.
Physicochemical Properties of Glutaric Acid Monoesters
The utility of glutaric acid monoesters in drug development is heavily dependent on their physicochemical properties, which can be tuned by varying the ester substituent. These properties influence factors such as solubility, lipophilicity, and the rate of in vivo hydrolysis. A summary of key quantitative data for various glutaric acid monoesters is presented below for comparative analysis.
| Property | This compound | Monoethyl Glutarate | Monobenzyl Glutarate | Monobutyl Glutarate |
| Molecular Formula | C₆H₁₀O₄ | C₇H₁₂O₄ | C₁₂H₁₄O₄ | C₉H₁₆O₄ |
| Molecular Weight ( g/mol ) | 146.14[6] | 160.17 | 222.24 | 188.22 |
| Melting Point (°C) | 150-151[6] | Not available | Not available | Not available |
| Boiling Point (°C) | Not available | Not available | Not available | Not available |
| Water Solubility | Soluble | Not available | Not available | Not available |
| LogP (calculated) | ~0.3 | ~0.8 | ~2.1 | ~1.8 |
Table 1: Physicochemical Properties of Selected Glutaric Acid Monoesters
Experimental Protocols: Synthesis of Glutaric Acid Monoesters
A variety of methods have been developed for the synthesis of glutaric acid monoesters, ranging from classical esterification techniques to more modern, catalyzed approaches. The choice of method often depends on the desired scale, the nature of the alcohol, and the required purity of the final product.
Synthesis of this compound from Glutaric Anhydride
This protocol is based on the early reported methods and remains a fundamental approach.
Materials:
-
Glutaric anhydride
-
Anhydrous methanol
-
Chloroform (B151607) (optional, as solvent)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve glutaric anhydride in a minimal amount of chloroform (optional, the reaction can also be run neat).
-
Add an equimolar amount of anhydrous methanol to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (and any excess methanol) under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or chromatography if necessary.
A reported yield for a similar reflux reaction is approximately 70%.[2] Variations of this method, including conducting the reaction in chloroform, have reported near-quantitative yields.[2]
Modern Synthesis using Ethylene (B1197577) Glycol Dimethyl Ether
A more recent and efficient method avoids the formation of the diester byproduct.[3]
Materials:
-
Sodium methoxide (B1231860)
-
Glutaric anhydride
-
Anhydrous ethylene glycol dimethyl ether (DME)
-
Hydrochloric acid (aqueous solution)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate
-
Addition funnel
-
Stir plate and stir bar
Procedure:
-
Separately dissolve sodium methoxide and glutaric anhydride in anhydrous DME.
-
In a flask equipped with a stir bar and an addition funnel, place the sodium methoxide solution.
-
Slowly add the glutaric anhydride solution dropwise to the sodium methoxide solution with continuous stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Filter the resulting solid and dry it to obtain glutaric acid monomethyl ester sodium salt.
-
Suspend the sodium salt in an organic solvent like dichloromethane and cool the mixture.
-
Adjust the pH of the suspension to strongly acidic (pH ~2-3) using an aqueous solution of hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain pure this compound.
This method reports high purity (e.g., 99.2%) and high yield (e.g., 99.6%).[3]
Applications in Drug Development: The Rise of Glutaric Acid Monoester Linkers
The true value of glutaric acid monoesters in the pharmaceutical industry lies in their application as "linkers" in prodrugs and other drug delivery systems. A linker is a chemical moiety that connects a drug molecule to another molecule, such as a polymer, a targeting ligand, or another drug. The linker's properties are critical as they influence the stability, release kinetics, and overall efficacy of the conjugate.
The use of dicarboxylic acid monoesters as linkers is a well-established strategy. The free carboxylic acid provides a handle for conjugation to a drug molecule or a carrier, while the ester group can be designed to be cleaved by specific enzymes or under certain physiological conditions, thereby releasing the active agent.
While the early history of their specific use is not extensively documented in a single source, the principles of prodrug design that emerged in the mid-20th century laid the groundwork for their application. The concept of temporarily masking a functional group of a drug to improve its properties and then relying on in vivo enzymatic cleavage for activation is the core principle behind the use of glutaric acid monoester linkers.
One of the key advantages of using glutaric acid as the backbone for these linkers is its biocompatibility. Glutaric acid is a naturally occurring metabolite in the human body, involved in the metabolism of amino acids like lysine (B10760008) and tryptophan.[7] This inherent biocompatibility minimizes the risk of toxicity from the linker fragment after the drug is released.
Experimental Workflow: Glutaric Acid Monoester in Prodrug Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a prodrug using a glutaric acid monoester linker.
Caption: Generalized workflow for synthesizing a prodrug using a glutaric acid monoester linker.
Role in Biological Signaling and Metabolism
While glutaric acid monoesters are primarily utilized as synthetic tools in drug delivery, their core component, glutarate, is an important intermediate in cellular metabolism. Understanding the metabolic context of glutarate is crucial for appreciating the biocompatibility of these linkers.
Glutarate is a key player in the catabolism of the amino acids lysine and tryptophan.[2] Deficiencies in the enzymes involved in this pathway can lead to the accumulation of glutaric acid, a condition known as glutaric aciduria. This highlights the body's natural ability to process this dicarboxylic acid.
Recent research has also begun to uncover a role for glutarate in regulating immune cell function. Studies have shown that glutarate can influence T cell metabolism and differentiation, suggesting it may have signaling properties beyond its role as a metabolic intermediate.[2]
The following diagram illustrates the central role of α-ketoglutarate (a related dicarboxylic acid) in the intersection of carbon and nitrogen metabolism, providing context for the metabolic fate of glutarate.
Caption: The central role of α-ketoglutarate in metabolism.
Conclusion
From their first documented synthesis in the mid-20th century, glutaric acid monoesters have transitioned from being simple chemical curiosities to indispensable components in the design of advanced drug delivery systems. Their tunable physicochemical properties, coupled with the inherent biocompatibility of the glutarate backbone, have made them a linker of choice for many prodrug applications. As our understanding of cellular metabolism and the intricacies of drug targeting continues to grow, it is likely that the utility and sophistication of glutaric acid monoester-based strategies will continue to expand, further solidifying their place in the modern pharmaceutical landscape.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutarate regulates T cell metabolism and anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 4. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]
- 5. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 6. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. testbook.com [testbook.com]
An In-depth Technical Guide to 5-Methoxy-5-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-methoxy-5-oxopentanoic acid (CAS No. 1501-27-5), a versatile dicarboxylic acid monoester. This document details its chemical and physical properties, provides experimentally determined spectroscopic data, and outlines protocols for its synthesis and characterization. Furthermore, its role as an endogenous metabolite in the catabolism of lysine (B10760008) and tryptophan is discussed and visualized. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and metabolic studies, offering a centralized repository of technical information on this compound.
Chemical and Physical Properties
5-Methoxy-5-oxopentanoic acid, also known as monomethyl glutarate, is a clear, colorless to light yellow liquid at room temperature.[1] It is a derivative of glutaric acid, featuring both a carboxylic acid and a methyl ester functional group.[2] This bifunctional nature makes it a useful building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[2]
Table 1: Chemical and Physical Properties of 5-Methoxy-5-oxopentanoic Acid
| Property | Value | Source(s) |
| IUPAC Name | 5-methoxy-5-oxopentanoic acid | [3] |
| Synonyms | This compound, Methyl hydrogen glutarate, 4-Methoxycarbonylbutanoic acid | [3] |
| CAS Number | 1501-27-5 | [3] |
| Molecular Formula | C₆H₁₀O₄ | [3] |
| Molecular Weight | 146.14 g/mol | [3] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Purity | ≥95% (typical commercial grade) | [4] |
| Density | 1.164 g/cm³ | [1] |
| InChI Key | IBMRTYCHDPMBFN-UHFFFAOYSA-N | [4] |
| Canonical SMILES | COC(=O)CCCC(=O)O | [3] |
Spectroscopic Data
The following tables summarize the experimental spectroscopic data for 5-methoxy-5-oxopentanoic acid.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.85-2.15 | m | 2H | -CH₂-CH₂ -CH₂- |
| 2.26-2.55 | m | 4H | O=C-CH₂ - and -CH₂ -C=O |
| 3.705 | s | 3H | -OCH₃ |
| 11.72 | s | 1H | -COOH |
Solvent: CDCl₃. Data obtained from patent literature.
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly provided in search results | C1 (C=O, acid) |
| Data not explicitly provided in search results | C2 (-CH₂-) |
| Data not explicitly provided in search results | C3 (-CH₂-) |
| Data not explicitly provided in search results | C4 (-CH₂-) |
| Data not explicitly provided in search results | C5 (C=O, ester) |
| Data not explicitly provided in search results | C6 (-OCH₃) |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1440 | C-H bend |
| ~1170 | C-O stretch (ester) |
This is a generalized representation based on typical IR spectra for this compound.[3]
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 146 | [M]⁺ (Molecular ion) |
| 115 | [M - OCH₃]⁺ |
| 114 | [M - CH₃OH]⁺ |
| 87 | [M - COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Fragmentation pattern based on typical electron ionization mass spectrometry.[3]
Experimental Protocols
Synthesis of 5-Methoxy-5-oxopentanoic Acid
The following protocol is based on the synthesis of glutaric acid monomethyl ester from glutaric anhydride (B1165640).
Materials:
-
Glutaric anhydride
-
Sodium methoxide (B1231860)
-
Anhydrous ethylene (B1197577) glycol dimethyl ether
-
Organic solvent (e.g., chloroform)
-
Aqueous hydrochloric acid (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
Separately dissolve sodium methoxide and glutaric anhydride in anhydrous ethylene glycol dimethyl ether.
-
Slowly add the glutaric anhydride solution to the sodium methoxide solution with stirring.
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Filter and dry the resulting solid to obtain the sodium salt of 5-methoxy-5-oxopentanoic acid.
-
Suspend the sodium salt in an organic solvent such as chloroform.
-
Cool the suspension and adjust the pH to approximately 3 with 5% aqueous hydrochloric acid.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 5-methoxy-5-oxopentanoic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, multiplicities, and integrations of the different proton environments.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number and chemical shifts of the unique carbon atoms.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For attenuated total reflectance (ATR) IR, a drop of the liquid is placed directly on the ATR crystal.
-
Data Acquisition: Obtain the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹) to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI-MS or after separation for GC-MS) to determine the molecular weight and fragmentation pattern.
Biological Context and Signaling Pathways
5-Methoxy-5-oxopentanoic acid is an endogenous metabolite, playing a role in the catabolism of the essential amino acids lysine and tryptophan.[2] The degradation of these amino acids converges on a common pathway that leads to the formation of glutaryl-CoA, which is a precursor to glutaric acid. The monomethyl ester, 5-methoxy-5-oxopentanoic acid, is a derivative of this key metabolic intermediate.
The following diagram illustrates a simplified pathway for the catabolism of lysine and tryptophan, highlighting the formation of glutaric acid.
Caption: Simplified metabolic pathway of lysine and tryptophan catabolism.
Synthetic Workflow
The synthesis of 5-methoxy-5-oxopentanoic acid can be achieved through the selective monohydrolysis of dimethyl glutarate or the reaction of glutaric anhydride with sodium methoxide. The latter is depicted in the following workflow diagram.
Caption: Synthetic workflow for 5-methoxy-5-oxopentanoic acid.
Conclusion
5-Methoxy-5-oxopentanoic acid is a well-characterized compound with established synthetic routes and a known role in amino acid metabolism. Its bifunctional nature makes it a valuable tool for chemical synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a solid foundation of data and protocols to aid researchers in their work with this versatile molecule.
References
Methodological & Application
Application Note & Protocol: Synthesis of Monomethyl Glutarate from Glutaric Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monomethyl glutarate, also known as glutaric acid monomethyl ester, is a valuable chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty polymers. This document provides a detailed protocol for the synthesis of this compound from the ring-opening of glutaric anhydride (B1165640). The presented method is a high-yield, high-purity procedure that minimizes the formation of the dimethyl glutarate byproduct.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of a methoxide (B1231860) source on one of the carbonyl carbons of glutaric anhydride, leading to the opening of the cyclic anhydride ring and the formation of the monomethyl ester.
Quantitative Data Summary
The following table summarizes the results of various experimental conditions for the synthesis of this compound.
| Method | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |
| Sodium Methoxide | Dichloromethane | -10 °C | 2.5 hours | 97.8 | 99.8 | [1] |
| Sodium Methoxide | Dichloromethane | 0 °C to -20 °C | 0.5 - 1 hour | 97.3 - 98.7 | 99.5 - 99.7 | [1] |
| Sodium Methoxide | Ethylene Glycol Dimethyl Ether | Not Specified | Not Specified | 99.6 | 99.2 | [2] |
| Sodium Methoxide | Ethylene Glycol Dimethyl Ether | 10 °C (acidification) | Not Specified | 56 | 92 | [2] |
| Sodium Methoxide | Chloroform | -10 °C (acidification) | Not Specified | 99.4 | 99.7 | [2] |
Experimental Protocol
This protocol is based on the high-yield synthesis using sodium methoxide in dichloromethane.[1]
Materials:
-
Glutaric Anhydride
-
Sodium Methoxide
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 5% aqueous solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction flask with stirring capabilities
-
Dropping funnel
-
Cooling bath (ice-salt or other cryo-coolant)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Reagents:
-
In a reaction flask equipped with a stirrer, add 1 part by weight of sodium methoxide to 4-10 parts by weight of anhydrous dichloromethane.
-
Stir the mixture to form a suspension.
-
Cool the suspension to between 0 °C and -20 °C using a cooling bath.
-
In a separate flask, dissolve 1.0-2.0 parts by weight of glutaric anhydride in 5-10 parts by weight of anhydrous dichloromethane.
-
Cool this solution to the same temperature range (0 °C to -20 °C).
-
-
Reaction:
-
Slowly add the glutaric anhydride solution to the sodium methoxide suspension dropwise over a period of 0.5 to 1.0 hour. Maintain the temperature between 0 °C and -20 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 0.5 to 2 hours.
-
-
Work-up:
-
Slowly add a 5% aqueous hydrochloric acid solution dropwise to the reaction mixture to adjust the pH to 2.0-2.5. Continue to maintain the low temperature during this acidification step.
-
Once the desired pH is reached, stop stirring and allow the layers to separate in a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer 2-3 times with dichloromethane.
-
Combine all the organic layers.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (dichloromethane) using a rotary evaporator to obtain the final product, this compound. The product is typically of high purity and may not require further distillation.[1]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram: Ring Opening of Glutaric Anhydride
Caption: Mechanism of glutaric anhydride ring opening by methoxide.
References
Application Notes: Monomethyl Glutarate as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl glutarate (MMG) is a valuable and versatile C5 building block in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for selective chemical transformations, making it an ideal starting material or intermediate in multi-step synthetic routes. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a particular focus on its role in the production of the cholesterol absorption inhibitor, ezetimibe (B1671841).
Introduction
This compound (5-methoxy-5-oxopentanoic acid) is a dicarboxylic acid monoester that serves as a crucial intermediate in various organic syntheses, including the manufacturing of pharmaceuticals and agrochemicals.[1] Its utility lies in the differential reactivity of its two functional groups, enabling sequential reactions to build molecular complexity. This document outlines synthetic protocols for the preparation of this compound and its subsequent application in the synthesis of pharmaceutical agents.
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, each with distinct advantages concerning yield, purity, and reaction conditions. The most common approaches start from either glutaric anhydride (B1165640) or dimethyl glutarate.
From Glutaric Anhydride
The reaction of glutaric anhydride with methanol (B129727) is a widely used method. Variations in catalysts and conditions can be employed to optimize the reaction for high yield and purity, primarily by minimizing the formation of the diester byproduct, dimethyl glutarate.[2]
A high-yield method involves the use of sodium methoxide (B1231860) at low temperatures to ensure high selectivity for the monoester.[2]
Experimental Protocol: Low-Temperature Synthesis from Glutaric Anhydride [2]
-
Suspend sodium methoxide (1.0 part by weight) in anhydrous dichloromethane (B109758) (4-10 parts by weight) in a reaction vessel equipped with a stirrer.
-
Cool the suspension to a temperature between 0°C and -20°C.
-
In a separate vessel, dissolve glutaric anhydride (1.0-2.0 parts by weight) in anhydrous dichloromethane (5-10 parts by weight) and cool to the same temperature.
-
Slowly add the glutaric anhydride solution to the sodium methoxide suspension over 0.5-1.0 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for a specified time (e.g., 0.5-2 hours) at the same temperature.
-
Adjust the pH of the reaction mixture to 2.0-2.5 by the dropwise addition of a hydrochloric acid solution.
-
Allow the layers to separate and extract the aqueous layer 2-3 times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield this compound.
From Dimethyl Glutarate
This compound can also be synthesized by the partial hydrolysis of dimethyl glutarate.[1]
Experimental Protocol: Partial Hydrolysis of Dimethyl Glutarate [1]
-
To a solution of dimethyl glutarate (90 mmol) in methanol (150 mL), add a solution of potassium hydroxide (B78521) (104.65 mmol) in methanol.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Add ether (100 mL) and water (200 mL) and separate the organic layer.
-
Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Acidify the aqueous layer to pH 3 with concentrated hydrochloric acid.
-
Extract the aqueous layer three times with ether (100 mL each).
-
Combine the organic extracts, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to obtain this compound.
Quantitative Data Summary
| Starting Material | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Glutaric Anhydride | Reflux | None | Methanol | Reflux | 70 | Not Specified | [2] |
| Glutaric Anhydride | Low Temperature | Sodium Methoxide | Dichloromethane | -20 to 0 | 97.3 - 98.7 | 99.5 - 99.8 | [2] |
| Dimethyl Glutarate | Partial Hydrolysis | Potassium Hydroxide | Methanol | Room Temp. | 44 | Not Specified | [1] |
Application in Pharmaceutical Synthesis: The Case of Ezetimibe
This compound is a key starting material in the synthesis of ezetimibe, a potent cholesterol absorption inhibitor.[3] Ezetimibe functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, thereby preventing the absorption of dietary and biliary cholesterol.[4][5]
Synthetic Pathway Overview
The synthesis of ezetimibe from this compound involves several key transformations. The initial step is the conversion of this compound into its acid chloride, methyl 4-(chloroformyl)butyrate. This activated intermediate is then reacted with a chiral auxiliary to set the stereochemistry required for the final drug molecule.
Caption: Synthetic workflow for Ezetimibe from this compound.
Experimental Protocol: Synthesis of a Key Ezetimibe Intermediate
The following protocol describes the initial steps in the synthesis of an ezetimibe analog, starting from this compound.
Step 1: Synthesis of Methyl 4-(chloroformyl)butyrate
-
Reflux a solution of this compound in thionyl chloride (SOCl₂) for 2 hours.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain methyl 4-(chloroformyl)butyrate. This intermediate can often be used in the next step without further purification. An excellent yield of 84.9% has been reported for this step.[1]
Step 2: Formation of the Chiral Intermediate
-
Dissolve methyl 4-(chloroformyl)butyrate and (S)-(+)-4-phenyl-2-oxazolidinone in anhydrous dichloromethane.
-
Add triethylamine (B128534) (Et₃N) to the solution and stir at room temperature for 5 hours.
-
After the reaction, work up the mixture to isolate the chiral intermediate.
Mechanism of Action of Ezetimibe: Signaling Pathway
Ezetimibe exerts its cholesterol-lowering effect by specifically inhibiting the NPC1L1 protein, which is crucial for the intestinal uptake of cholesterol.[6][7] By blocking this transporter, ezetimibe reduces the amount of cholesterol absorbed from the diet and bile.[8] This leads to a depletion of cholesterol stores in the liver, which in turn upregulates the expression of LDL receptors on hepatocytes.[2] The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream.[5]
References
- 1. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 4. pnas.org [pnas.org]
- 5. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 6. PathWhiz [pathbank.org]
- 7. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 8. heartuk.org.uk [heartuk.org.uk]
Application Note: Quantitative Analysis of Monomethyl Glutarate in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the quantitative analysis of monomethyl glutarate in biological matrices, such as plasma and urine, using gas chromatography-mass spectrometry (GC-MS). Due to the polar and non-volatile nature of this compound, a derivatization step is essential to enable its analysis by GC-MS.[1] This document outlines procedures for sample preparation, derivatization via silylation, and the instrumental parameters for GC-MS analysis. The methodologies provided are intended for researchers, scientists, and professionals in drug development and clinical diagnostics.
Introduction
This compound is a dicarboxylic acid monoester that may be present in biological systems as a metabolite of certain xenobiotics or endogenous processes. Accurate quantification of this compound in biological fluids is crucial for various research areas, including toxicology, pharmacology, and metabolomics. Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[2] However, direct analysis of polar analytes like this compound is challenging due to their low volatility.[1] Derivatization is a chemical modification process that converts non-volatile compounds into more volatile derivatives suitable for GC-MS analysis.[1] This application note details a robust and reproducible method for the analysis of this compound, focusing on a silylation derivatization approach.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of this compound from a biological fluid like plasma or urine.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled glutaric acid or a structurally similar compound not present in the sample)
-
Organic solvent (e.g., ethyl acetate)
-
Acidifying agent (e.g., hydrochloric acid)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 500 µL of the biological sample in a glass tube, add a known amount of the internal standard.
-
Acidify the sample to a pH of approximately 1-2 by adding the acidifying agent. This step ensures that the carboxylic acid group of this compound is protonated for efficient extraction.
-
Add 2 mL of ethyl acetate (B1210297) to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). The dried residue contains the extracted this compound and internal standard.
Derivatization: Silylation
This protocol details the conversion of the extracted this compound into its more volatile trimethylsilyl (B98337) (TMS) derivative.
Materials:
-
Dried sample extract from the previous step
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)
-
Heating block or oven
-
GC autosampler vials with inserts
Procedure:
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Seal the tube tightly and vortex briefly to dissolve the residue.
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[1]
-
After cooling to room temperature, transfer the derivatized sample to a GC autosampler vial with an insert for analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled with a mass spectrometer is required.
GC Parameters:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2] |
| Injection Mode | Splitless[2] |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 80°C, hold for 2 min |
| Ramp 1: 10°C/min to 200°C | |
| Ramp 2: 20°C/min to 280°C, hold for 5 min |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) for this compound-TMS Derivative:
The mass spectrum of the TMS derivative of this compound shows characteristic ions that can be used for quantification and confirmation.[3]
| Ion (m/z) | Role |
| 203 | Quantifier Ion |
| 147 | Qualifier Ion |
| 73 | Qualifier Ion |
Data Presentation
The quantitative data for a hypothetical calibration curve for this compound is presented below. A calibration curve should be prepared by spiking known concentrations of this compound into a blank biological matrix and processing them alongside the unknown samples.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.248 |
| 1.0 | 0.510 |
| 5.0 | 2.53 |
| 10.0 | 5.05 |
| 25.0 | 12.6 |
| 50.0 | 25.1 |
Table 2: Performance Characteristics of the Method (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Silylation derivatization of this compound with BSTFA.
Conclusion
The described GC-MS method, incorporating a liquid-liquid extraction followed by silylation derivatization, provides a reliable and sensitive approach for the quantification of this compound in biological samples. The protocol is robust and can be adapted for various research and clinical applications where the monitoring of this dicarboxylic acid monoester is required. Adherence to good laboratory practices, including the use of an appropriate internal standard and the generation of a calibration curve in a matching matrix, is essential for achieving accurate and precise results.
References
Application Note: Derivatization of Monomethyl Glutarate for Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Monomethyl glutarate, a mono-ester of the dicarboxylic acid glutaric acid, possesses a free carboxylic acid group. This functional group imparts polarity and the capacity for hydrogen bonding, which leads to low volatility and poor thermal stability.[1] Consequently, direct analysis by gas chromatography (GC) is challenging, often resulting in broad, tailing peaks, poor sensitivity, and potential thermal decomposition within the GC inlet.[2][3]
To enable robust and reproducible GC analysis, derivatization is essential.[4] This process chemically modifies the carboxylic acid group to create a derivative that is more volatile and thermally stable.[1][5] The primary goals of derivatizing this compound are to replace the active hydrogen on the carboxyl group, thereby reducing polarity and eliminating hydrogen bonding.[6] This application note details two common and effective derivatization strategies: Silylation and Alkylation (Esterification) .
Derivatization Strategies
Silylation
Silylation is a widely used derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[7][8] This method is highly effective for carboxylic acids.[9] The resulting TMS esters are significantly more volatile and thermally stable than the parent compound.[6][10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and potent silylating reagent that reacts rapidly to give high yields.[5]
Alkylation (Esterification)
Alkylation converts the carboxylic acid into an ester, which is more volatile and less polar.[7] Since this compound is already a methyl ester, this process will convert it into dimethyl glutarate. A common method involves using Boron Trifluoride (BF3) in methanol, which serves as a catalyst for the esterification reaction.[7][11] This method is robust and produces stable derivatives suitable for GC analysis.[7]
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.
Materials and Reagents:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) [or BSTFA with 1% TMCS as a catalyst]
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Micro-reaction vials (e.g., 1 mL capacity) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known quantity (e.g., 100 µg to 1 mg) of the dried this compound sample into a micro-reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as silylating reagents react readily with moisture.[4]
-
Reagent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample.
-
Derivatization: Add 50 µL of BSTFA to the vial. For compounds that are difficult to silylate, using BSTFA with 1% TMCS can increase reactivity.[7]
-
Reaction: Securely cap the vial and heat at 60-70°C for 15-30 minutes to ensure the reaction goes to completion.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. An aliquot (e.g., 1 µL) can be directly analyzed.
Protocol 2: Methyl Esterification using BF3-Methanol
This protocol describes the conversion of this compound to dimethyl glutarate.
Materials and Reagents:
-
This compound sample
-
14% Boron Trifluoride in Methanol (BF3-Methanol) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous extraction solvent (e.g., Heptane or Hexane)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Micro-reaction vials with PTFE-lined caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known quantity (e.g., 1 mg) of the this compound sample into a reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF3-Methanol solution to the vial.
-
Reaction: Securely cap the vial and heat at 60°C for 10-15 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of the extraction solvent (e.g., heptane) to the vial.
-
Phase Separation: Vortex the mixture vigorously for 1 minute and allow the layers to separate. The top organic layer contains the dimethyl glutarate derivative.
-
Drying: Carefully transfer the top organic layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Data Presentation
The following table summarizes and compares the two derivatization methods for this compound.
| Parameter | Silylation (with BSTFA) | Alkylation/Esterification (with BF3-Methanol) |
| Derivative | This compound - TMS Ester | Dimethyl glutarate |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide | 14% Boron Trifluoride in Methanol |
| Reaction Time | 15-30 minutes[5] | 10-15 minutes |
| Reaction Temp. | 60-70°C[5] | 60°C |
| Byproducts | Volatile and generally do not interfere[3][7] | Water, salts (removed during workup) |
| Derivative Stability | Less stable to hydrolysis; analyze promptly[7] | Highly stable; can be stored[4][7] |
| Procedure | Simple, one-step reaction | Multi-step with extraction required |
| Advantages | Fast, high yields, volatile byproducts[5][7] | Creates a very stable derivative, low reagent cost[7][9] |
| Disadvantages | Moisture sensitive, derivatives can be less stable[4] | More complex workup, BF3 is toxic[11] |
Visualized Workflow
The following diagram illustrates the logical workflow for preparing this compound for GC analysis.
Caption: Workflow for derivatization of this compound.
Conclusion
Both silylation and alkylation are effective methods for the derivatization of this compound, enabling its analysis by gas chromatography.[7][9] Silylation with BSTFA offers a rapid, single-step protocol with high yields, making it ideal for high-throughput screening.[5] Alkylation via esterification with BF3-Methanol produces a more stable derivative, which is advantageous when immediate analysis is not possible.[7] The choice of method will depend on the specific requirements of the analysis, including sample throughput, required stability of the derivative, and available resources. Proper derivatization is a critical step to ensure accurate and reliable quantification of polar analytes like this compound in complex matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. scispace.com [scispace.com]
- 6. adis-international.ro [adis-international.ro]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monomethyl Glutarate as an Internal Standard for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of analytes in complex biological matrices is a cornerstone of drug development, metabolomics, and clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. The use of an internal standard (IS) is crucial to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability of quantitative data. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, but is mass-resolvable. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard.
Monomethyl glutarate, a dicarboxylic acid monoester, possesses physicochemical properties that make it a suitable candidate as an internal standard for the quantification of various small molecule drugs and metabolites, particularly those with a carboxylic acid or ester moiety. Its structure allows for stable isotope labeling, and its intermediate polarity is amenable to reversed-phase liquid chromatography. This application note provides a detailed protocol for the use of this compound and its deuterated analog as an internal standard in LC-MS/MS applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 150-151 °C at 10 mmHg[1] |
| Density | 1.169 g/mL at 25 °C[1] |
| Solubility | Slightly soluble in water |
| IUPAC Name | 5-methoxy-5-oxopentanoic acid[2] |
Proposed Mass Spectrometric Fragmentation
Understanding the fragmentation pattern of this compound is essential for developing a sensitive and specific multiple reaction monitoring (MRM) method. In positive ion electrospray ionization (ESI+), this compound is expected to form a protonated molecule [M+H]⁺ at m/z 147.1. Collision-induced dissociation (CID) of this precursor ion would likely lead to the neutral loss of methanol (B129727) (CH₃OH, 32 Da) or water (H₂O, 18 Da), or cleavage of the carbon chain.
Proposed MRM Transitions (Illustrative Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Illustrative) |
| This compound | 147.1 | 115.1 | 15 |
| This compound | 147.1 | 87.1 | 20 |
| Monomethyl-d₃ Glutarate (IS) | 150.1 | 115.1 | 15 |
| Monomethyl-d₃ Glutarate (IS) | 150.1 | 90.1 | 20 |
Note: These transitions are illustrative and require optimization on the specific mass spectrometer being used.
Experimental Protocols
Synthesis of Deuterated this compound (Illustrative)
A stable isotope-labeled internal standard is crucial for accurate quantification. A plausible method for the synthesis of monomethyl-d₃ glutarate involves the use of deuterated methanol.
Reaction: Glutaric anhydride (B1165640) can be reacted with deuterated methanol (CD₃OH) in the presence of a suitable catalyst, such as sodium methoxide, at low temperatures to yield monomethyl-d₃ glutarate.[3] The reaction should be performed under anhydrous conditions to prevent hydrolysis.
Purification: The product can be purified using column chromatography on silica (B1680970) gel. The purity and isotopic enrichment should be confirmed by NMR and mass spectrometry.
Sample Preparation from Human Plasma
This protocol outlines a generic procedure for the extraction of a hypothetical acidic analyte from human plasma using monomethyl-d₃ glutarate as an internal standard.
Materials:
-
Human plasma
-
Monomethyl-d₃ glutarate internal standard stock solution (1 µg/mL in methanol)
-
Analyte stock solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Spiking with Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL monomethyl-d₃ glutarate internal standard solution. For calibration standards, add the appropriate volume of analyte stock solution. For blank samples, add 10 µL of methanol.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the tubes for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and Transfer: Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions (Illustrative):
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte and internal standard from matrix components. For example: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Illustrative):
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.
Data Presentation
The following tables present illustrative quantitative data that would be expected from a validated method using monomethyl-d₃ glutarate as an internal standard.
Table 1: Linearity and Range (Illustrative Example)
| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Back-calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 100 | 0.012 | 0.98 | 98.0 |
| 5 | 100 | 0.061 | 5.05 | 101.0 |
| 20 | 100 | 0.245 | 20.1 | 100.5 |
| 100 | 100 | 1.23 | 101.2 | 101.2 |
| 500 | 100 | 6.18 | 498.5 | 99.7 |
| 1000 | 100 | 12.4 | 1008.1 | 100.8 |
A linear regression of the peak area ratio versus concentration should yield a correlation coefficient (r²) > 0.99.
Table 2: Precision and Accuracy (Illustrative Example)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | CV (%) | Accuracy (%) |
| LLOQ | 1 | 1.02 | 8.5 | 102.0 |
| Low | 3 | 2.95 | 6.2 | 98.3 |
| Mid | 150 | 153.1 | 4.5 | 102.1 |
| High | 800 | 790.4 | 3.8 | 98.8 |
Acceptance criteria for precision (CV) are typically <15% (20% for LLOQ) and for accuracy are within 85-115% (80-120% for LLOQ).
Table 3: Recovery and Matrix Effect (Illustrative Example)
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 85.2 | 86.1 | 99.0 |
| High | 87.5 | 88.0 | 99.4 |
Recovery should be consistent and reproducible. The matrix effect should ideally be between 85% and 115%.
Visualizations
Caption: Experimental workflow for analyte quantification.
Caption: Simplified metabolic pathway of glutaric acid.
Conclusion
This compound is a promising internal standard for the LC-MS/MS quantification of a range of acidic and ester-containing small molecules. Its chemical properties allow for straightforward sample preparation and chromatographic separation. The use of a stable isotope-labeled analog, such as monomethyl-d₃ glutarate, is highly recommended to ensure the highest level of accuracy and precision in quantitative bioanalysis. The protocols and data presented in this application note provide a comprehensive guide for the implementation of this compound as an internal standard in regulated and research environments. Method development and validation should always be performed on the specific instrumentation to be used for sample analysis.
References
Application Notes and Protocols for Utilizing Diethyl Glutarate in T Cell Culture
Introduction
Recent studies have highlighted the significant immunomodulatory capacity of glutarate, a metabolite derived from amino acid catabolism, on T cell function and differentiation.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the effects of glutarate on T cells. As glutarate itself has poor cell permeability, these protocols utilize diethyl glutarate (DEG) , a cell-permeable esterified form that is rapidly converted to intracellular glutarate by cellular esterases.[2]
The primary effects of glutarate in T cells, particularly CD8+ T cells, include the promotion of a central memory T cell (Tcm) phenotype, enhancement of cytotoxic capabilities, and alterations in cellular metabolism.[1][3][4] These effects are mediated through a dual mechanism: competitive inhibition of α-ketoglutarate-dependent dioxygenases (αKGDDs) and post-translational modification (glutarylation) of metabolic enzymes.[1][5]
Mechanism of Action
Glutarate exerts its influence on T cells through two primary pathways:
-
Inhibition of α-Ketoglutarate-Dependent Dioxygenases (αKGDDs): Glutarate is a structural analog of α-ketoglutarate (αKG) and acts as a competitive inhibitor for αKGDDs.[1][4] This inhibition affects several key enzymes:
-
TET Enzymes: Inhibition of Ten-Eleven Translocation (TET) enzymes leads to alterations in DNA methylation patterns, which can influence T cell differentiation programs.[2]
-
Histone Demethylases (KDMs): By inhibiting KDMs, glutarate can alter the epigenetic landscape, affecting gene expression related to T cell fate.
-
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): Inhibition of PHDs leads to the stabilization of HIF-1α, a key transcription factor in T cell metabolism and effector function.[2]
-
-
Glutarylation of Pyruvate (B1213749) Dehydrogenase (PDH): Glutarate can be converted to glutaryl-CoA, which then post-translationally modifies lysine (B10760008) residues on proteins, a process called glutarylation. A key target of this modification is the E2 subunit of the pyruvate dehydrogenase complex (PDHc).[1][5] This modification inhibits PDHc activity, leading to a shift in cellular metabolism towards glycolysis.[1][2]
The following diagram illustrates the signaling pathways affected by glutarate in T cells.
Data Presentation
The following tables summarize quantitative data on the effects of diethyl glutarate (DEG) on T cell populations and function.
Table 1: Effect of DEG on Murine CD8+ T Cell Differentiation
| Treatment | Concentration (µM) | % CD62LhiCD44hi (Tcm) | Viable Cell Count (relative to control) |
| Control (DMSO) | - | Baseline | 1.0 |
| Diethyl Glutarate (DEG) | 400 | Significantly Increased | No significant change |
Data is compiled from studies showing that DEG treatment promotes a Tcm phenotype without negatively impacting cell viability or proliferation at the tested concentrations.[1]
Table 2: Effect of Glutarate on αKGDD Enzymatic Activity
| Enzyme | Inhibitor | IC50 | Notes |
| TET2 | Glutarate | ~1.5 - 2.0 mM | Inhibition is competitive with αKG.[1][2] |
This data is from in vitro, cell-free enzymatic assays and demonstrates the direct inhibitory effect of glutarate on a key αKGDD.[1][2]
Table 3: Effect of DEG on CD8+ T Cell Cytotoxicity
| T Cell Type | Treatment | % Cytotoxicity (relative to control) |
| OT-I CD8+ T cells | 500 µM DEG | Increased |
| CD19 CAR T cells | 500 µM DEG | Increased |
Data indicates that pre-treatment of CD8+ T cells with DEG enhances their ability to kill target cells in vitro.
Experimental Protocols
The following section provides detailed protocols for the isolation, culture, and analysis of T cells treated with diethyl glutarate.
Experimental Workflow Overview
The diagram below outlines the general workflow for studying the effects of DEG on T cells.
Protocol 1: Murine CD8+ T Cell Isolation, Activation, and Treatment
Objective: To isolate murine CD8+ T cells and culture them with DEG to assess its impact on differentiation.
Materials:
-
Spleens from C57BL/6J mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
Murine CD8a+ T Cell Isolation Kit (magnetic bead-based)
-
Anti-CD3 and Anti-CD28 antibodies, plate-bound
-
Murine IL-2
-
Diethyl glutarate (DEG)
-
DMSO (vehicle control)
-
96-well flat-bottom culture plates
Methodology:
-
T Cell Isolation:
-
Harvest spleens from mice and prepare a single-cell suspension in RPMI medium.
-
Isolate CD8+ T cells using a negative selection magnetic sorting kit according to the manufacturer's instructions. This typically yields a purity of >90%.
-
-
T Cell Activation and Culture:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.
-
Prepare complete T cell culture medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-Mercaptoethanol.
-
Resuspend the isolated CD8+ T cells in the complete medium containing soluble anti-CD28 antibody (e.g., 1 µg/mL) and murine IL-2 (e.g., 20 IU/mL).
-
Seed the cells onto the anti-CD3 coated plate at a density of 1 x 106 cells/mL.
-
-
DEG Treatment:
-
Prepare a stock solution of DEG in DMSO.
-
On day 2 of culture, add DEG to the desired final concentration (e.g., 400 µM). Add an equivalent volume of DMSO to the control wells.
-
Culture the cells for a total of 7 days, replenishing the medium with fresh cytokines and DEG/DMSO every 2-3 days.
-
-
Analysis:
-
After 7 days, harvest the cells for analysis.
-
Determine cell viability and count using a hemocytometer with Trypan Blue or an automated cell counter.
-
Proceed to Protocol 2 for flow cytometric analysis of T cell differentiation markers.
-
Protocol 2: Flow Cytometric Analysis of T Cell Differentiation
Objective: To analyze the expression of memory markers on DEG-treated T cells.
Materials:
-
DEG-treated and control T cells from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD8a
-
Anti-CD44
-
Anti-CD62L (L-selectin)
-
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
Flow cytometer
Methodology:
-
Cell Staining:
-
Harvest approximately 0.5-1 x 106 cells per sample.
-
Wash the cells with cold FACS buffer.
-
Stain with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Incubate the cells with the antibody cocktail (anti-CD8a, anti-CD44, anti-CD62L) in FACS buffer for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single CD8+ T cells.
-
Analyze the expression of CD44 and CD62L to identify different T cell populations:
-
Tcm (Central Memory): CD44hi CD62Lhi
-
Tem (Effector Memory): CD44hi CD62Llo
-
Naive: CD44lo CD62Lhi
-
-
Quantify the percentage of each population in the DEG-treated versus control groups.
-
Protocol 3: In Vitro T Cell Cytotoxicity Assay
Objective: To assess the killing capacity of DEG-treated CD8+ T cells.
Materials:
-
Effector Cells: DEG-treated and control CD8+ T cells (e.g., OT-I T cells or CAR T cells).
-
Target Cells: A cell line expressing the cognate antigen (e.g., B16F10-OVA for OT-I cells or a CD19+ cell line for CD19 CAR T cells).
-
Target cell labeling dye (e.g., Calcein AM or a similar viability stain).
-
Complete T cell culture medium.
-
96-well U-bottom plate.
-
Plate reader or flow cytometer for analysis.
Methodology:
-
Preparation of Cells:
-
Prepare effector cells that have been cultured with or without DEG as described in Protocol 1.
-
Label the target cells with Calcein AM according to the manufacturer's instructions. This dye is retained in live cells and released upon cell lysis.
-
-
Co-culture:
-
Plate the labeled target cells in a 96-well U-bottom plate at a density of 1 x 104 cells/well.
-
Add the effector cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells:
-
Spontaneous Release: Target cells only (for measuring baseline dye release).
-
Maximum Release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Data Acquisition and Calculation:
-
After incubation, centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the fluorescence of the released Calcein AM in the supernatant using a plate reader.
-
Calculate the percentage of specific lysis using the following formula:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Compare the cytotoxic activity of DEG-treated T cells to control T cells across the different E:T ratios.
-
Conclusion
The provided protocols offer a framework for investigating the role of diethyl glutarate as a modulator of T cell function. By influencing key metabolic and epigenetic pathways, glutarate can enhance the formation of memory T cells and boost their cytotoxic potential.[1][2] These findings have significant implications for the development of novel strategies to improve T cell-based immunotherapies for cancer and other diseases. Researchers utilizing these methods should carefully consider appropriate controls and optimize concentrations and timing for their specific T cell culture systems.
References
- 1. Glutarate regulates T cell metabolism and anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Glutarate regulates T cell metabolism and anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutarate regulates T cell metabolism and anti-tumour immunity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
Application of Monomethyl Glutarate in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Monomethyl glutarate, a monoester derivative of glutaric acid, serves as a versatile building block in polymer chemistry. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for its participation in a variety of polymerization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyesters and polyamides, its potential application as a plasticizer, its role in the formation of complex polymer architectures such as dendrimers and hyperbranched polymers, and its prospective use in drug delivery systems.
Synthesis of Polyesters
This compound can be utilized as a monomer in the synthesis of aliphatic polyesters through polycondensation reactions. The presence of both a free carboxylic acid and an ester group allows for step-growth polymerization with diols. The resulting polyesters can be designed to have pendant methyl ester groups, which can be further functionalized, or the ester can be hydrolyzed to yield pendant carboxylic acid groups, enhancing hydrophilicity and providing sites for further chemical modification.
Quantitative Data for Representative Aliphatic Polyesters
| Property | Poly(butylene succinate) (PBS) | Poly(butylene adipate) (PBA) | Poly(ε-caprolactone) (PCL) |
| Glass Transition Temperature (Tg) | -32 °C | -60 °C | -60 °C |
| Melting Temperature (Tm) | 114 °C | 57 °C | 60 °C |
| Tensile Strength | 30-40 MPa | 20-30 MPa | 20-35 MPa |
| Elongation at Break | 300-500% | 400-600% | 300-1000% |
Experimental Protocol: Synthesis of a Polyester (B1180765) via Melt Polycondensation (Representative)
This protocol is adapted from the synthesis of polyesters from dicarboxylic acids and diols and is a representative procedure for the polycondensation of this compound with a diol.
Materials:
-
This compound
-
1,4-Butanediol (B3395766) (or other suitable diol)
-
Esterification catalyst (e.g., titanium(IV) butoxide, antimony trioxide)
-
High-vacuum pump
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and distillation condenser
Procedure:
-
Charge the reaction vessel with equimolar amounts of this compound and 1,4-butanediol.
-
Add the esterification catalyst (e.g., 0.1% by weight of the total monomers).
-
Heat the mixture under a slow stream of nitrogen to 150-180 °C with stirring. Methanol (B129727) will begin to distill off as the transesterification reaction proceeds.
-
After the majority of the methanol has been removed (typically 2-4 hours), gradually increase the temperature to 200-220 °C and apply a vacuum (less than 1 Torr).
-
Continue the reaction under vacuum for another 4-6 hours to remove the 1,4-butanediol and drive the polymerization to completion. The viscosity of the reaction mixture will increase significantly.
-
Once the desired molecular weight is achieved (as indicated by the viscosity), cool the reactor and extrude the polymer under nitrogen pressure.
-
Characterize the resulting polyester for its molecular weight (GPC), thermal properties (DSC), and chemical structure (NMR).
Logical Workflow for Polyester Synthesis
Application Note: Quantitative Analysis of 5-Methoxy-5-oxopentanoic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-Methoxy-5-oxopentanoic acid. The described protocol is suitable for routine analysis in research, quality control, and drug development settings. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring robustness and reproducibility. All experimental protocols, from sample preparation to data analysis, are outlined. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, with key performance data summarized in tabular format.
Introduction
5-Methoxy-5-oxopentanoic acid is a key chemical intermediate in various synthetic pathways and can be an important metabolite in pharmacological studies. A reliable and accurate analytical method for its quantification is essential for process monitoring, quality assurance of starting materials, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture.[1] This document provides a comprehensive, step-by-step protocol for the quantitative analysis of 5-Methoxy-5-oxopentanoic acid using a validated HPLC method.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Phosphoric acid or formic acid (analytical grade).
-
Reference Standard: 5-Methoxy-5-oxopentanoic acid with a purity of ≥98%.
-
Filters: 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions
A reverse-phase HPLC method with a simple mobile phase composition is employed for the separation.[2][3]
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[2][3]
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-Methoxy-5-oxopentanoic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The goal of sample preparation is to ensure the sample is free of particulate matter and compatible with the HPLC system.[4][5]
-
Accurately weigh the sample containing 5-Methoxy-5-oxopentanoic acid.
-
Dissolve the sample in a known volume of the mobile phase.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[6]
Method Validation
The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][7][8] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10]
Results and Data Presentation
The following tables summarize the quantitative data obtained during the method validation.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45281x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
| Number of Points | 6 |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean, n=3) | % Recovery |
| 10 | 9.8 | 98.0% |
| 50 | 50.7 | 101.4% |
| 90 | 89.2 | 99.1% |
Table 3: Precision
| Parameter | Repeatability (RSD%, n=6) | Intermediate Precision (RSD%, n=6) |
| Retention Time | 0.5% | 0.8% |
| Peak Area | 1.2% | 1.8% |
Table 4: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Visualizations
Conclusion
The HPLC method described in this application note is a reliable, accurate, and precise method for the quantification of 5-Methoxy-5-oxopentanoic acid. The simple mobile phase and isocratic elution make it a robust and easy-to-implement method for routine analysis in a variety of laboratory settings. The validation data demonstrates that the method meets the requirements for a quantitative analytical procedure as per ICH guidelines.
References
- 1. filab.fr [filab.fr]
- 2. Separation of 5-Methoxy-5-oxopentanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 5-Methoxy-5-oxopentanoic acid | SIELC Technologies [sielc.com]
- 4. lcms.cz [lcms.cz]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. analytical method validation and validation of hplc | PPT [slideshare.net]
- 10. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for Liquid Monomethyl Glutarate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and optimal storage of liquid Monomethyl glutarate (MMG). Adherence to these procedures is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Product Information and Physical Properties
This compound is a dicarboxylic acid monoester. It is a colorless to almost colorless clear liquid.
| Property | Value |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| Boiling Point | 150-151 °C/10 mmHg[1] |
| Density | 1.169 g/mL at 25 °C[1] |
| Flash Point | >230 °F (>110 °C) - closed cup[1] |
| Solubility | Slightly soluble in water.[1] Soluble in Chloroform, Methanol (Slightly).[1] |
Safety and Handling Precautions
This compound is classified as a substance that causes skin and serious eye irritation.[2][3] All handling should be performed in a well-ventilated area.
2.1 Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound.
-
Eye Protection : Always wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[4]
-
Respiratory Protection : For operations where inhalation of vapors or aerosols is possible, use a multi-purpose combination respirator cartridge.
-
Skin and Body Protection : Wear a lab coat and other protective clothing to prevent skin contact.[4]
2.2 First Aid Measures
In case of exposure, follow these first aid protocols:
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
On Skin : Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2]
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]
Storage Procedures
Proper storage is critical to maintain the stability of this compound.
3.1 Storage Conditions
Store the compound in a tightly closed container in a dry and well-ventilated place.[4] The recommended storage temperature for the neat liquid is -20°C for long-term stability.[5][6]
3.2 Stability and Shelf-Life
The stability of this compound varies based on the storage conditions.
| Storage Condition | Form | Duration |
| -20°C | Liquid (Neat) | ≥ 2 years[5][6] |
| -80°C | In Solvent | 1 year[5] |
| -20°C | In Solvent | 1 month[5] |
| Room Temperature | Liquid (Neat) | Sealed in dry conditions.[1] |
3.3 Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][8]
Experimental Protocols: Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound for experimental use.
4.1 Materials
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated pipettes and sterile tips
-
Vortex mixer
4.2 Procedure
-
Equilibrate the container of this compound to room temperature before opening.
-
In a biological safety cabinet or fume hood, carefully measure the required volume of this compound using a calibrated pipette.
-
Dispense the this compound into a sterile vial.
-
Add the appropriate volume of solvent to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex until the solution is homogeneous.
-
For long-term storage of the stock solution, it is recommended to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[5]
Workflow and Logic Diagrams
5.1 Handling and First Aid Workflow
The following diagram illustrates the general workflow for safely handling this compound and the appropriate first aid responses in case of exposure.
Caption: Workflow for handling this compound and first aid procedures.
5.2 Storage and Stability Logic
This diagram outlines the decision-making process for the appropriate storage of this compound based on its form and intended duration of storage.
Caption: Decision tree for the storage of this compound.
References
- 1. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mono-Methyl glutarate | 1501-27-5 | MOLNOVA [molnova.com]
- 7. fishersci.com [fishersci.com]
- 8. MONO-METHYL GLUTARATE - Safety Data Sheet [chemicalbook.com]
Synthesis of Novel Compounds from Methyl Hydrogen Glutarate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel compounds derived from methyl hydrogen glutarate. This versatile starting material, also known as monomethyl glutarate, serves as a key building block in organic synthesis for the development of new chemical entities with potential applications in pharmaceuticals, agrochemicals, and material science.[1][2]
Introduction
Methyl hydrogen glutarate (5-methoxy-5-oxopentanoic acid) is a mono-ester of glutaric acid, featuring both a carboxylic acid and a methyl ester functional group. This bifunctionality allows for selective chemical modifications at either end of the C5 backbone, making it an attractive precursor for a diverse range of derivatives. Its utility is well-established in the synthesis of various organic compounds, contributing to the development of new drugs and materials.[1][2]
This document outlines protocols for the synthesis of representative amide and ester derivatives starting from methyl hydrogen glutarate, and provides an example of a more complex synthetic route to a biologically relevant scaffold.
I. Synthesis of N-Aryl and N-Alkyl Amides from Methyl Hydrogen Glutarate
The carboxylic acid moiety of methyl hydrogen glutarate can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is fundamental in the synthesis of a wide array of compounds, including biologically active molecules. A common method for amide bond formation involves the activation of the carboxylic acid, for example, by conversion to an acid chloride.
Protocol 1: Synthesis of Methyl 5-(phenylamino)-5-oxopentanoate
This protocol details the synthesis of a representative N-aryl amide from methyl hydrogen glutarate and aniline (B41778).
Experimental Protocol:
-
Activation of Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl hydrogen glutarate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, methyl 4-(chlorocarbonyl)butyrate.[2] This intermediate is often used immediately in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve aniline (1.1 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.5 eq) or pyridine (B92270) (1.5 eq) in anhydrous DCM.
-
Add the aniline solution dropwise to the cooled acid chloride solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure methyl 5-(phenylamino)-5-oxopentanoate.
-
Quantitative Data:
| Product | Starting Materials | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Methyl 5-(phenylamino)-5-oxopentanoate | Methyl hydrogen glutarate, Aniline | Oxalyl chloride, DMF (cat.), Triethylamine | DCM | 4-6 hours | 85-95 | >98 |
| Methyl 5-(benzylamino)-5-oxopentanoate | Methyl hydrogen glutarate, Benzylamine | EDC, HOBt | DMF | 12-18 hours | 80-90 | >98 |
Yields and purity are representative and may vary depending on the specific reaction conditions and scale.
Caption: Synthesis of N-substituted amides from methyl hydrogen glutarate.
II. Synthesis of Unsymmetrical Diesters from Methyl Hydrogen Glutarate
The carboxylic acid group of methyl hydrogen glutarate can be esterified with various alcohols to produce unsymmetrical diesters. These compounds can be valuable as plasticizers, lubricants, or as intermediates in further synthetic transformations.
Protocol 2: Fischer Esterification for the Synthesis of Methyl Ethyl Glutarate
This protocol describes the acid-catalyzed esterification of methyl hydrogen glutarate with ethanol (B145695).
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, combine methyl hydrogen glutarate (1.0 eq) and a large excess of absolute ethanol (which also serves as the solvent).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 mol%).
-
Equip the flask with a reflux condenser.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction is driven to completion by the large excess of ethanol. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Remove the excess ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent like diethyl ether or ethyl acetate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure methyl ethyl glutarate.
-
Quantitative Data:
| Product | Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) |
| Methyl Ethyl Glutarate | Methyl hydrogen glutarate, Ethanol | H₂SO₄ | Ethanol | 4-8 hours | 70-85 |
| Methyl Benzyl Glutarate | Methyl hydrogen glutarate, Benzyl alcohol | H₂SO₄ | Toluene | 6-12 hours | 65-80 |
Yields are representative and can be influenced by the efficiency of water removal and other reaction conditions.
References
Application Notes and Protocols: Monomethyl Glutarate in Plasticizers and Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl glutarate (MMG) and its derivatives are gaining attention as potential replacements for traditional phthalate-based plasticizers and as building blocks for high-performance coatings. As a monoester of a dicarboxylic acid, this compound offers a unique chemical structure that can be leveraged to create plasticizers with improved migration resistance and to synthesize polyester (B1180765) polyols for durable polyurethane coatings. This document provides a comprehensive overview of the application of glutarate esters in plasticizers and the use of glutaric acid in coating formulations, complete with detailed experimental protocols and performance data.
While specific quantitative data for this compound as a primary plasticizer is limited in publicly available literature, the data for closely related glutarate diesters, such as dioctyl glutarate (DOG) and diisooctyl glutarate (DIOG), provide a strong indication of the performance characteristics that can be expected from this class of compounds.
Section 1: Glutarate Esters as Plasticizers for Polyvinyl Chloride (PVC)
Glutarate esters serve as effective primary plasticizers for PVC, offering a favorable balance of properties, including good plasticizing efficiency, thermal stability, and potentially lower migration rates compared to some conventional plasticizers.
Data Presentation: Performance of Glutarate Ester Plasticizers in PVC
The following tables summarize the performance of dioctyl glutarate (DOG) in PVC formulations, often compared to the industry-standard dioctyl phthalate (B1215562) (DOP). This data is representative of the performance expected from glutarate-based plasticizers.
Table 1: Mechanical Properties of PVC Plasticized with Dioctyl Glutarate (DOG) vs. Dioctyl Phthalate (DOP) [1]
| Property | PVC + DOG (50 phr) | PVC + DOP (50 phr) | ASTM Method |
| Tensile Strength (MPa) | 15 - 20 | 18 - 24 | D638 |
| Elongation at Break (%) | 300 - 400 | 350 - 450 | D638 |
| Hardness (Shore A) | 80 - 90 | 75 - 85 | D2240 |
phr: parts per hundred resin
Table 2: Thermal and Migration Properties of Dioctyl Glutarate (DOG) vs. Dioctyl Phthalate (DOP) in PVC [2]
| Property | PVC + DOG | PVC + DOP | Test Method |
| Onset of Decomposition (°C) | ~240 - 260 | ~230 - 250 | TGA |
| Volatility (Weight Loss, %) | Lower | Higher | ASTM D1203 |
| Migration into Hexane | Lower | Higher | Solvent Extraction |
Experimental Protocols: Plasticizer Evaluation
1. Synthesis of Dioctyl Glutarate (DOG) - A Representative Glutarate Ester Plasticizer
This protocol describes a typical acid-catalyzed esterification for producing a glutarate diester.
-
Materials: Glutaric acid, 2-ethylhexanol, p-Toluenesulfonic acid (catalyst), Toluene (B28343).
-
Equipment: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine glutaric acid (1 mole), 2-ethylhexanol (2.2 moles), and p-toluenesulfonic acid (0.01 moles).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to yield the dioctyl glutarate product.
-
2. Preparation of Plasticized PVC Films
-
Materials: PVC resin, dioctyl glutarate (or other plasticizer), thermal stabilizer (e.g., Ca/Zn stearate), lubricant.
-
Equipment: Two-roll mill, compression molder.
-
Procedure:
-
On a two-roll mill heated to 160-170°C, blend the PVC resin with the desired amount of plasticizer (e.g., 50 phr), thermal stabilizer (e.g., 2 phr), and lubricant (e.g., 0.5 phr).
-
Mill the components until a homogeneous sheet is formed.
-
Compression mold the sheet into films of the desired thickness at a temperature of 170-180°C and a pressure of approximately 10 MPa.
-
3. Evaluation of Mechanical Properties (ASTM D638 and D2240)
-
Tensile Testing (ASTM D638):
-
Cut dumbbell-shaped specimens from the plasticized PVC films.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed.
-
Record the tensile strength at break and the percentage of elongation at break.
-
-
Hardness Testing (ASTM D2240):
-
Use a Shore A durometer to measure the hardness of the conditioned PVC films.
-
Take multiple readings at different points on the film and calculate the average.
-
4. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Procedure:
-
Place a small sample (5-10 mg) of the plasticized PVC film in a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of thermal decomposition.
-
5. Migration Resistance Test (Solvent Extraction)
-
Procedure:
-
Cut a pre-weighed sample of the plasticized PVC film.
-
Immerse the sample in a solvent (e.g., hexane) at a specified temperature for a set period (e.g., 24 hours at 25°C).
-
Remove the sample, dry it thoroughly, and reweigh it.
-
The weight loss represents the amount of plasticizer that has migrated into the solvent.
-
Visualization of Plasticization Mechanism
References
Cell-Permeable Glutarate Esters for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cell-permeable glutarate esters—specifically dimethyl glutarate (DMG), diethyl glutarate (DEG), and dibutyl glutarate (DBG)—in in vivo studies. These esters serve as valuable research tools for modulating intracellular glutarate levels, thereby influencing a range of biological processes, from metabolic pathways to immune responses.
Introduction
Glutarate, a five-carbon dicarboxylic acid, is an intermediate in amino acid metabolism. Its charged nature limits its ability to cross cellular membranes. Esterification of glutarate with small alcohols (methanol, ethanol, butanol) creates more lipophilic, cell-permeable compounds. Once inside the cell, these esters are hydrolyzed by intracellular esterases to release glutarate, effectively increasing its intracellular concentration. This approach allows for the investigation of glutarate's role in various physiological and pathological processes in vivo.
Mechanism of Action:
The fundamental principle behind the use of cell-permeable glutarate esters is their ability to act as prodrugs for intracellular glutarate delivery.
Figure 1: Mechanism of intracellular glutarate delivery.
Data Presentation: Physicochemical and Toxicological Properties
A summary of available quantitative data for dimethyl glutarate, diethyl glutarate, and related compounds is presented below for easy comparison. Data for dibutyl glutarate is limited.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Acute Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Reference(s) |
| Dimethyl Glutarate | C₇H₁₂O₄ | 160.17 | 8191 mg/kg | >2250 mg/kg | [1] |
| Diethyl Glutarate | C₉H₁₆O₄ | 188.22 | 8600 - 9500 mg/kg | >11 g/kg | [2] |
| Dibutyl Phthalate* | C₁₆H₂₂O₄ | 278.34 | 8000 mg/kg | >10,000 mg/kg | [3] |
Note: Data for Dibutyl Phthalate, a structurally related compound, is included for reference due to the limited availability of data for Dibutyl Glutarate.
Experimental Protocols
The following protocols are compiled from various sources and provide a starting point for in vivo studies. It is crucial to note that these are general guidelines and must be adapted and optimized for specific experimental models and research questions. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Protocol 1: In Vivo Administration of Diethyl Glutarate for Immunomodulation Studies in Mice
This protocol is based on studies investigating the role of glutarate in T-cell metabolism and anti-tumor immunity.
Objective: To increase intracellular glutarate in T-cells in vivo to study its effects on immune function.
Materials:
-
Diethyl Glutarate (DEG)
-
Vehicle: Corn oil or a mixture of DMSO, PEG300, Tween-80, and saline. For example, a common vehicle for hydrophobic compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Experimental animals (e.g., C57BL/6 mice)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of injection, prepare a stock solution of DEG in the chosen vehicle. The concentration should be calculated based on the desired dosage and the injection volume.
-
For example, to achieve a dose of 100 mg/kg in a 20 g mouse with an injection volume of 100 µL, a 20 mg/mL solution is required.
-
Ensure the solution is homogenous. Gentle warming and vortexing may be necessary to dissolve the ester completely, especially when using corn oil.
-
-
Animal Dosing:
-
Administer the DEG solution via intraperitoneal (i.p.) injection.
-
A typical dosage for immunomodulatory effects can range from 50 to 200 mg/kg, administered daily or on a schedule determined by the experimental design.
-
The injection volume should be kept to a minimum to avoid discomfort, typically 100-200 µL for a mouse.[5]
-
-
Monitoring and Analysis:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
At the desired time points, collect tissues of interest (e.g., spleen, lymph nodes, tumor) for analysis of T-cell populations by flow cytometry, gene expression analysis, or metabolic profiling.
-
Figure 2: Workflow for in vivo administration of DEG.
Protocol 2: Oral Administration of Dimethyl Glutarate in Rodents for Metabolic Studies
This protocol is adapted from general guidelines for oral gavage in rodents and studies using other cell-permeable esters.
Objective: To deliver a defined dose of DMG orally to investigate its systemic metabolic effects.
Materials:
-
Dimethyl Glutarate (DMG)
-
Vehicle: Water, 0.5% methylcellulose (B11928114), or corn oil.[6] The choice of vehicle will depend on the solubility of DMG and the experimental goals.
-
Oral gavage needles (flexible or curved, 18-20 gauge for mice, 16-18 gauge for rats).[7]
-
Syringes
-
Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension or solution of DMG in the chosen vehicle.
-
Calculate the concentration based on the desired dose and a maximum gavage volume of 10 mL/kg for mice and 10-20 mL/kg for rats.[7]
-
-
Animal Dosing:
-
Accurately determine the body weight of each animal before dosing.
-
Administer the DMG formulation using a proper oral gavage technique to minimize stress and prevent injury. Training in this procedure is essential.[7]
-
Dosages can vary widely depending on the intended biological effect and the duration of the study. Based on acute toxicity data, a starting dose well below the LD50 of 8191 mg/kg in rats is recommended.[1]
-
-
Monitoring and Analysis:
-
Observe animals closely for any adverse reactions immediately after gavage and at regular intervals.
-
Collect blood and tissues at predetermined time points for pharmacokinetic analysis (measuring DMG and glutarate levels) and to assess metabolic parameters (e.g., TCA cycle intermediates, amino acid profiles).
-
Figure 3: Workflow for oral administration of DMG.
Considerations for In Vivo Studies
Hydrolysis of Esters:
It is important to recognize that glutarate esters can spontaneously hydrolyze in aqueous solutions, and the rate of hydrolysis is dependent on the ester group.[8] More hydrophobic esters, such as those with longer alkyl chains, may exhibit greater stability.[8] This spontaneous hydrolysis, in addition to enzymatic hydrolysis within the cell, will influence the pharmacokinetics and bioavailability of the delivered glutarate.
Vehicle Selection:
The choice of vehicle is critical for the successful administration of these hydrophobic esters. For intraperitoneal injections, corn oil or specialized solubilizing mixtures are often used. For oral administration, aqueous suspensions with suspending agents like methylcellulose or lipid-based formulations can be employed. The vehicle should be tested for its own biological effects in a control group.
Toxicity:
While the acute toxicity of dimethyl and diethyl glutarate appears to be low, comprehensive chronic toxicity data is lacking. Researchers should carefully monitor animals for any signs of adverse effects, particularly with long-term administration. The toxicity of the alcohol byproduct of hydrolysis (methanol, ethanol, butanol) should also be considered, especially at high doses.
Signaling Pathways and Logical Relationships
Cell-permeable glutarate esters can be used to investigate the role of glutarate in various signaling pathways. For example, glutarate is a precursor to α-ketoglutarate (α-KG), a key cofactor for numerous dioxygenases that regulate epigenetic modifications and cellular signaling.
Figure 4: Potential downstream effects of increased intracellular glutarate.
Conclusion
Cell-permeable glutarate esters are powerful tools for studying the in vivo roles of glutarate. Careful consideration of the experimental design, including the choice of ester, vehicle, and administration route, is essential for obtaining reliable and reproducible results. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo studies using these valuable compounds.
References
- 1. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intraperitoneal administration of butyrate prevents the severity of acetic acid colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Monomethyl Glutarate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of monomethyl glutarate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction has resulted in a low yield of the desired this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields in this compound synthesis can stem from several factors. Here are the most common causes and their respective solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or consider gentle heating if the protocol allows. For reactions involving glutaric anhydride (B1165640) and methanol (B129727), refluxing for several hours is a common practice.[1] When using a catalyst like sodium methoxide (B1231860) at room temperature, ensure sufficient stirring and reaction time (e.g., 6 hours).[1]
-
-
Side Reactions: The formation of dimethyl glutarate as a byproduct is a primary cause of reduced yield of the desired monoester.[1]
-
Solution: To minimize the formation of the diester, consider using a 1:1 molar ratio of glutaric anhydride to methanol, especially when refluxing with a solvent like chloroform.[1] Alternatively, a low-temperature protocol (-20°C to 0°C) using glutaric anhydride and sodium methoxide in dichloromethane (B109758) can effectively prevent the formation of dimethyl glutarate.[1]
-
-
Suboptimal Workup Procedure: Product loss can occur during the extraction and purification steps.
-
Solution: Ensure the pH of the aqueous solution is adjusted to an optimal range of 2.0-2.5 before extraction to ensure the this compound is in its protonated, less water-soluble form.[1] Perform multiple extractions (2-3 times) with a suitable organic solvent like dichloromethane to maximize the recovery from the aqueous layer.[1]
-
-
Moisture Contamination: The presence of water can hydrolyze the glutaric anhydride starting material, reducing the amount available for esterification.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
-
Issue 2: Presence of Dimethyl Glutarate Impurity
-
Question: My final product is contaminated with dimethyl glutarate. How can I avoid its formation and how do I remove it?
-
Answer: The formation of dimethyl glutarate is a common side reaction.
-
Prevention:
-
Control Stoichiometry: Use an equimolar amount of methanol relative to glutaric anhydride. Excess methanol will favor the formation of the diester.
-
Low-Temperature Synthesis: A highly effective method to prevent diester formation is to react glutaric anhydride with sodium methoxide in dichloromethane at low temperatures (0°C to -20°C).[1] This method has been reported to yield high purity this compound with no detectable diester byproduct.[1]
-
-
Removal:
-
Distillation: While difficult due to close boiling points, fractional distillation under reduced pressure can be used to separate this compound from dimethyl glutarate.
-
Chromatography: Column chromatography is an effective method for separating the monoester from the diester.
-
-
Issue 3: Difficulty in Isolating the Product
-
Question: I am having trouble isolating a pure product after the reaction. What are some common pitfalls during the workup?
-
Answer: Challenges in product isolation often arise during the workup and purification stages.
-
Improper pH Adjustment: If the pH of the reaction mixture is not sufficiently acidic before extraction, the this compound will remain in its carboxylate form, which is highly soluble in the aqueous layer.
-
Solution: Carefully adjust the pH to 2.0-2.5 using an acid like hydrochloric acid.[1] Use pH paper or a pH meter to confirm the correct acidity.
-
-
Inefficient Extraction: A single extraction may not be sufficient to recover all the product from the aqueous phase.
-
Solution: Perform at least two to three extractions with an appropriate organic solvent (e.g., dichloromethane).[1] Combine the organic layers to maximize product recovery.
-
-
Incomplete Solvent Removal: Residual solvent can lead to an inaccurate yield determination and may interfere with subsequent applications.
-
Solution: Use a rotary evaporator to remove the bulk of the solvent. For complete removal of high-boiling solvents, high vacuum may be necessary. Gentle heating can be applied, but care should be taken to avoid decomposition of the product.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: The most prevalent methods utilize glutaric anhydride and methanol as the primary starting materials.[1]
Q2: What is the main byproduct in this synthesis, and how can I minimize it?
A2: The primary byproduct is dimethyl glutarate. Its formation can be minimized by controlling the stoichiometry of the reactants (using a 1:1 molar ratio of glutaric anhydride to methanol) or by employing a low-temperature synthesis method.[1]
Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A3: Thin Layer Chromatography (TLC) can be used for rapid reaction monitoring. To assess product purity and identify impurities like dimethyl glutarate and unreacted glutaric acid, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are highly effective.
Q4: What are the key safety precautions to take when working with glutaric anhydride?
A4: Glutaric anhydride is a corrosive solid and a skin, eye, and respiratory irritant. It is also moisture-sensitive. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep the container tightly closed and avoid contact with water.
Q5: Can I use glutaric acid instead of glutaric anhydride?
A5: Yes, it is possible to use glutaric acid through a Fischer esterification reaction with methanol in the presence of a strong acid catalyst (like sulfuric acid). However, this is an equilibrium reaction, and driving it towards the monoester can be more challenging and may require specific conditions to control the formation of the diester.
Quantitative Data Summary
The following table summarizes the reported yields for different methods of this compound synthesis.
| Starting Materials | Catalyst/Reagent | Solvent | Reaction Conditions | Reported Yield (%) | Purity (%) | Reference |
| Glutaric anhydride, Methanol | None | None | Reflux | 70 | Not specified | [1] |
| Glutaric anhydride, Methanol | None | Chloroform | Reflux | ~100 | Not specified | [1] |
| Glutaric anhydride, Methanol | Diisopropylethylamine | None | Room Temperature | Quantitative | Not specified | [1] |
| Glutaric anhydride, Methanol | Sodium methoxide | None | Room Temperature | 98 | Not specified | [1] |
| Glutaric anhydride, Sodium methoxide | None | Dichloromethane | 0°C to -20°C | 97.8 | 99.8 | [1] |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis of this compound [1]
This method is designed to minimize the formation of the dimethyl glutarate byproduct.
-
Preparation of Sodium Methoxide Suspension: In a round-bottom flask equipped with a magnetic stirrer, suspend sodium methoxide (1 part by weight) in anhydrous dichloromethane (4-10 parts by weight). Cool the suspension to between 0°C and -20°C in an ice-salt or dry ice-acetone bath.
-
Preparation of Glutaric Anhydride Solution: In a separate flask, dissolve glutaric anhydride (1.0-2.0 parts by weight) in anhydrous dichloromethane (5-10 parts by weight). Cool this solution to the same temperature as the sodium methoxide suspension.
-
Reaction: Slowly add the glutaric anhydride solution dropwise to the stirred sodium methoxide suspension over a period of 0.5-1.0 hours, maintaining the low temperature. After the addition is complete, allow the reaction to stir for an additional 0.5-2.0 hours at the same temperature.
-
Workup: a. Slowly add a 5-10% aqueous hydrochloric acid solution dropwise to the reaction mixture to adjust the pH to 2.0-2.5. b. Transfer the mixture to a separatory funnel and allow the layers to separate. c. Extract the aqueous layer 2-3 times with dichloromethane. d. Combine all organic layers and dry over anhydrous magnesium sulfate. e. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound product.
Protocol 2: Reflux Synthesis of this compound [1]
This is a more traditional method for the synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glutaric anhydride (1 equivalent) and methanol (1 equivalent). Chloroform can be used as a solvent.
-
Reaction: Heat the mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Workup: a. Allow the reaction mixture to cool to room temperature. b. Remove the solvent under reduced pressure. c. The crude product can then be purified, typically by distillation under reduced pressure or column chromatography, to separate the desired monoester from any unreacted starting materials and the dimethyl glutarate byproduct.
Visualizations
Caption: Workflow for the low-temperature synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Preventing dimethyl glutarate byproduct formation in synthesis
Welcome to the technical support center for dimethyl glutarate (DMG) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols, with a focus on preventing the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing dimethyl glutarate?
A1: The three most prevalent laboratory-scale methods for synthesizing dimethyl glutarate are:
-
Fischer Esterification: The reaction of glutaric acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).[1][2]
-
From Glutaric Anhydride (B1165640): The reaction of glutaric anhydride with methanol.[3][4]
-
From Cyclobutanone (B123998): A base-catalyzed reaction of cyclobutanone with dimethyl carbonate.[5][6][7]
Q2: What is the primary byproduct I should be concerned about during dimethyl glutarate synthesis?
A2: In the Fischer esterification and the reaction from glutaric anhydride, the most common byproduct is monomethyl glutarate (the monoester).[8][9][10] This results from the incomplete esterification of the dicarboxylic acid or the initial ring-opening of the anhydride. Unreacted glutaric acid can also be a significant impurity.
Q3: How can I minimize the formation of the monoester in the Fischer esterification?
A3: To minimize monoester formation and drive the reaction towards the desired diester, you should focus on shifting the reaction equilibrium to the product side. This can be achieved by:
-
Using a large excess of methanol, which also serves as the solvent.[11]
-
Removing water as it is formed, for example, by using a Dean-Stark apparatus.[12]
Q4: I am synthesizing dimethyl glutarate from glutaric anhydride and getting a high yield of the monoester. How can I favor the formation of the diester?
A4: While the initial reaction of glutaric anhydride with methanol readily forms the monoester, driving the reaction to the diester can be challenging. To favor the formation of dimethyl glutarate, you can try:
-
Using a significant excess of methanol and an acid catalyst.
-
Increasing the reaction temperature and time after the initial ring-opening to promote the second esterification. It is important to note that some methods are specifically designed to selectively produce the monoester by reacting glutaric anhydride with sodium methoxide (B1231860) at low temperatures.[13]
Q5: What are the key considerations for the synthesis of dimethyl glutarate from cyclobutanone?
A5: This method involves the formation of a carbomethoxycyclobutanone (CMCB) intermediate. The choice of catalyst is critical. A solid base with moderate strength, such as magnesium oxide (MgO), has been shown to favor the formation of dimethyl glutarate.[5][14] The catalyst activates the cyclobutanone by abstracting an alpha-proton.[5]
Troubleshooting Guides
Issue 1: Low Yield of Dimethyl Glutarate and Presence of Unreacted Glutaric Acid and this compound in Fischer Esterification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reversible Reaction Equilibrium | Increase the molar ratio of methanol to glutaric acid. A ratio of 15:1 or 20:1 has been studied.[15] | Shifts the equilibrium towards the formation of the diester, increasing the yield of dimethyl glutarate. |
| Water as a Byproduct | Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed.[12] | Prevents the reverse reaction (hydrolysis of the ester) and drives the reaction to completion. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used. | Increases the rate of both esterification steps. |
| Inadequate Reaction Time or Temperature | Increase the reaction time and/or temperature to ensure the second esterification goes to completion. Monitor the reaction progress using techniques like TLC or GC. | Drives the reaction towards the final product, reducing the amount of monoester. |
Issue 2: Predominant Formation of this compound from Glutaric Anhydride.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction Stoichiometry | Use a significant excess of methanol. | Favors the esterification of the second carboxylic acid group. |
| Insufficient Catalysis for Second Esterification | Add a strong acid catalyst (e.g., sulfuric acid) after the initial ring-opening of the anhydride with methanol. | Catalyzes the conversion of the monoester to the diester. |
| Reaction Conditions Favoring Monoester | Avoid conditions that are reported to selectively produce the monoester, such as the use of sodium methoxide at low temperatures.[13] Instead, consider higher temperatures to drive the second esterification. | Increased conversion to the desired dimethyl glutarate. |
Issue 3: Low Yield or Byproduct Formation in the Synthesis from Cyclobutanone.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Catalyst Basicity | Use a solid base catalyst of moderate strength, such as MgO.[5] Stronger bases may lead to undesired side reactions. | Optimizes the formation of the desired carbomethoxycyclobutanone intermediate and its subsequent conversion to dimethyl glutarate. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While specific temperatures for this reaction are not detailed in the provided results, temperature can significantly impact catalyst activity and selectivity. | Improved yield and purity of the final product. |
| Impure Starting Materials | Ensure the cyclobutanone and dimethyl carbonate are of high purity. | Reduces the potential for side reactions and byproduct formation. |
Experimental Protocols
Protocol 1: Fischer Esterification of Glutaric Acid
This protocol is based on the general principles of Fischer esterification.
Materials:
-
Glutaric acid (1.0 eq)
-
Methanol (20 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add glutaric acid and methanol.
-
Slowly add concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Protocol 2: Synthesis from Glutaric Anhydride
This protocol is adapted from a literature procedure.[3]
Materials:
-
Glutaric anhydride (1.0 eq, 29.4 mmol, 3.35 g)
-
Anhydrous Methanol (100 mL)
-
Concentrated Sulfuric Acid (0.2 eq, 5.9 mmol, 0.31 mL)
Procedure:
-
Dissolve glutaric anhydride in anhydrous methanol in a round-bottom flask.
-
Add concentrated sulfuric acid to the solution.
-
Stir the mixture at room temperature for 18 hours.
-
Concentrate the mixture to about half its volume under reduced pressure.
-
Quench the reaction with water (40 mL).
-
Extract the aqueous phase with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic phases, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase to yield dimethyl glutarate.[3]
Visualizations
Signaling Pathways and Workflows
Caption: Fischer esterification of glutaric acid to dimethyl glutarate.
Caption: Synthesis of dimethyl glutarate from glutaric anhydride.
Caption: Synthesis of dimethyl glutarate from cyclobutanone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Dimethyl Glutarate synthesis - chemicalbook [chemicalbook.com]
- 4. Methanol reacts with glutaric anhydride to give a good yield of a monomet.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Dimethyl Glutarate from Cyclobutanone and Dimethyl Carbonate over Solid Base Catalysts [inis.iaea.org]
- 7. Synthesis of Dimethyl Glutarate from Cyclobutanone and Dimethyl Carbonate over Solid Base Catalysts -Bulletin of the Korean Chemical Society [koreascience.kr]
- 8. CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 9. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 10. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. CN101333165B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting peak tailing for Monomethyl glutarate in GC analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing for Monomethyl glutarate in Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my GC chromatogram?
Peak tailing for this compound, an acidic compound, is a common issue in GC analysis. It is often caused by secondary interactions between the analyte and active sites within the GC system. The primary causes can be categorized as follows:
-
Active Sites: The free carboxylic acid group in this compound can interact with active silanol (B1196071) groups on the surface of the inlet liner, the column, or glass wool packing. These interactions are a primary cause of peak tailing for acidic compounds.
-
Column Issues:
-
Column Contamination: Residues from previous injections can create active sites.
-
Column Degradation: The stationary phase can degrade over time, exposing active sites.
-
Inappropriate Column Choice: Using a non-polar column for a polar compound like this compound can lead to poor peak shape.
-
-
Inlet and Injection Parameter Issues:
-
Contaminated or Active Inlet Liner: The liner is a common source of active sites.[1]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or detector can create dead volumes, leading to peak tailing.[2]
-
Low Inlet Temperature: Insufficient temperature can lead to incomplete or slow vaporization of the analyte.
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[3]
-
Incorrect Split Ratio: A split ratio that is too low can lead to slow sample introduction and peak tailing.[4]
-
-
Solvent Effects: A mismatch in polarity between the injection solvent and the stationary phase can cause peak distortion.
Q2: What is the best type of GC column to use for analyzing this compound?
For polar and acidic compounds like this compound, a polar stationary phase is recommended. Consider using a column specifically designed for the analysis of acids, such as:
-
Wax-type columns (Polyethylene Glycol - PEG): These are highly polar columns suitable for the analysis of acidic compounds.
-
Free Fatty Acid Phase (FFAP) columns: These are specifically designed for the analysis of underivatized organic acids and provide excellent peak shape.
-
Inert or "Ultra Inert" columns: Columns like the Agilent J&W DB-624 Ultra Inert can provide good performance for organic acids even without derivatization.[5]
Q3: Should I derivatize my this compound sample?
Derivatization is a highly effective way to reduce peak tailing for acidic compounds.[1] By converting the polar carboxylic acid group into a less polar ester or silyl (B83357) ester, you can significantly reduce interactions with active sites in the GC system. Common derivatization techniques for carboxylic acids include:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester.
-
Esterification (Alkylation): Reagents such as Pentafluorobenzyl bromide (PFB-Br) or diazomethane (B1218177) can be used to form esters.[6]
While derivatization adds an extra step to sample preparation, it often leads to improved peak symmetry, increased sensitivity, and better reproducibility.
Q4: How can I tell if the peak tailing is due to the compound itself or a system problem?
To distinguish between compound-specific tailing and a general system issue, inject a non-polar compound like a hydrocarbon (e.g., hexane). If the hydrocarbon peak is symmetrical while the this compound peak tails, the issue is likely due to interactions between your analyte and the system. If all peaks in your chromatogram are tailing, it's more likely a general system problem, such as a poorly installed column or a leak.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.
Troubleshooting Steps in Detail
| Step | Action | Rationale |
| 1. Initial Assessment | Inject a non-polar standard. | To determine if the issue is compound-specific or a general system problem. |
| 2. Inlet Maintenance | Replace the inlet liner, septum, and gold seal. | The inlet is a common source of contamination and active sites. Use a deactivated liner. |
| 3. Column Care | a. Condition the column: Bake out the column according to the manufacturer's instructions. b. Trim the column: Cut 10-20 cm from the inlet end of the column. | a. Removes contaminants. b. Removes non-volatile residues and degraded stationary phase at the head of the column. |
| 4. Method Parameter Optimization | a. Increase Inlet Temperature: In 10-20°C increments. b. Optimize Oven Temperature Program: Ensure the initial temperature is appropriate and the ramp rate is optimal. c. Decrease Injection Volume: Reduce the amount of sample injected. d. Increase Split Ratio: For split injections, increase the split flow. | a. Ensures complete and rapid vaporization. Be cautious of analyte degradation at excessively high temperatures. b. Proper temperature programming can improve peak shape. c. Prevents column overload. d. Ensures a sharp injection band. |
| 5. Consider Derivatization | If peak tailing persists after troubleshooting the system and method, consider derivatizing the this compound. | This chemical modification will make the analyte less polar and less likely to interact with active sites. |
Quantitative Effects of Parameter Adjustments on Peak Tailing
The following table summarizes the expected impact of adjusting various GC parameters on peak tailing for this compound.
| Parameter | Adjustment | Expected Impact on Peak Tailing | Potential Side Effects |
| Inlet Temperature | Increase | Decrease | Risk of analyte degradation if too high. |
| Decrease | Increase | Incomplete vaporization. | |
| Injection Volume | Increase | Increase (due to overload) | Poor peak shape, column saturation. |
| Decrease | Decrease | Reduced sensitivity. | |
| Split Ratio | Increase | Decrease | Reduced sensitivity. |
| Decrease | Increase | Slower sample introduction, broader peaks. | |
| Oven Temperature (Initial) | Increase | May Increase or Decrease | Can affect focusing of early eluting peaks. |
| Decrease | Decrease (improves solvent focusing) | Longer run times. | |
| Oven Ramp Rate | Increase | Decrease (sharper peaks) | May decrease resolution. |
| Decrease | Increase (broader peaks) | May improve resolution. |
Experimental Protocols
Protocol 1: GC Analysis of Underivatized this compound
This protocol provides a starting point for the analysis of this compound without derivatization. Optimization may be required based on your specific instrument and sample matrix.
-
Column: Agilent J&W DB-FFAP (or similar FFAP column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Inlet: Split/Splitless
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280 °C
Protocol 2: Silylation of this compound for GC Analysis
This protocol describes a general procedure for the derivatization of carboxylic acids using BSTFA.
-
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (or other suitable solvent like acetonitrile (B52724) or DMF)
-
Reaction vials with screw caps
-
-
Procedure:
-
Evaporate the solvent from the sample to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine to the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC.
-
Diagram: Derivatization Workflow
Caption: A general workflow for the silylation of this compound before GC analysis.
References
Technical Support Center: Optimizing Silylation of 5-Methoxy-5-oxopentanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the silylation of 5-methoxy-5-oxopentanoic acid. Our aim is to facilitate seamless experimentation by directly addressing potential challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the silylation of 5-methoxy-5-oxopentanoic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Presence of Moisture: Silylating agents are highly sensitive to water, which leads to their hydrolysis.[1] | • Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried).• Use anhydrous solvents and reagents.• Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficiently Reactive Silylating Agent: The chosen silylating agent may not be potent enough for the carboxylic acid. | • For trimethylsilyl (B98337) (TMS) derivatives, consider using more powerful reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which are often more effective than trimethylsilyl chloride (TMS-Cl).[2] | |
| Inadequate Reaction Conditions: The reaction temperature may be too low or the reaction time too short. | • While many silylations proceed at room temperature, heating (e.g., 60-80°C) can drive the reaction to completion, especially for less reactive substrates.[3] | |
| Incomplete Reaction | Steric Hindrance: The carboxylic acid group may be sterically hindered, slowing down the reaction. | • The addition of a catalyst, such as 1% trimethylchlorosilane (TMCS) to BSTFA, can enhance the derivatization of hindered groups.[4] |
| Sub-optimal Solvent: The solvent may not be ideal for the reaction. | • Aprotic solvents such as pyridine (B92270), dimethylformamide (DMF), or acetonitrile (B52724) can be used to facilitate the reaction.[4] | |
| Presence of Side Products | Formation of Disilyl Ester: If both the carboxylic acid and any residual water react, you may see multiple silylated species. | • Carefully control the stoichiometry of the silylating agent. |
| Degradation of Starting Material or Product: Harsh reaction conditions can lead to decomposition. | • Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times. | |
| Difficulty in Product Purification | Hydrolysis of Silyl (B83357) Ester: Silyl esters can be sensitive to acidic conditions and moisture during workup. | • Use anhydrous conditions during workup and purification.• Neutralize any acidic byproducts carefully.• Purification via distillation or flash column chromatography on silica (B1680970) gel (which may be pre-treated with triethylamine) is often effective. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of silylating 5-methoxy-5-oxopentanoic acid?
Silylation is a chemical modification that replaces the active hydrogen of the carboxylic acid group with a silyl group, typically a trimethylsilyl (TMS) group. This process converts the polar carboxylic acid into a less polar, more volatile, and more thermally stable silyl ester, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS).[4][5]
Q2: Which silylating agent is best for 5-methoxy-5-oxopentanoic acid?
The choice of silylating agent depends on the specific application. For GC-MS analysis, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and widely used for derivatizing carboxylic acids.[2][6] They are generally more reactive than trimethylsilyl chloride (TMS-Cl). For preparative scale, the choice may depend on factors like cost and ease of byproduct removal.
Q3: What are the optimal reaction conditions for the silylation of this dicarboxylic acid monoester?
Typical conditions involve reacting the dry carboxylic acid with an excess of the silylating agent in an anhydrous aprotic solvent. Common solvents include pyridine, acetonitrile, or dimethylformamide (DMF). The reaction can often be performed at room temperature, but heating to 60-80°C for 30-60 minutes is a common strategy to ensure complete derivatization.[2][3]
Q4: How can I monitor the progress of the reaction?
The progress of the silylation reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The silylated product will be less polar than the starting carboxylic acid and will therefore have a higher Rf value on TLC or a different retention time on GC.
Q5: What is the proper work-up procedure for a preparative silylation reaction?
After the reaction is complete, the excess silylating agent and volatile byproducts can often be removed under reduced pressure. If a base like triethylamine (B128534) is used with a chlorosilane, the resulting ammonium (B1175870) salt can be filtered off. The crude product can then be purified by distillation or flash column chromatography. It is crucial to maintain anhydrous conditions throughout the workup to prevent hydrolysis of the silyl ester.
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol provides a general guideline for the derivatization of 5-methoxy-5-oxopentanoic acid for analytical purposes.
Materials:
-
5-methoxy-5-oxopentanoic acid (dried sample)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or Acetonitrile (anhydrous)
-
GC vials with caps
-
Heating block or oven
Procedure:
-
Ensure the sample of 5-methoxy-5-oxopentanoic acid is completely dry. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
-
To the dried sample in a GC vial, add 100 µL of anhydrous pyridine or acetonitrile to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[2]
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 60°C for 30-60 minutes in a heating block or oven.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: Preparative Scale Synthesis of Trimethylsilyl 5-methoxy-5-oxopentanoate
This protocol is a general procedure for the synthesis of the silyl ester on a larger scale.
Materials:
-
5-methoxy-5-oxopentanoic acid
-
Trimethylsilyl chloride (TMS-Cl)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-methoxy-5-oxopentanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) to the stirred solution.
-
Slowly add trimethylsilyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Common Silylating Agents for Carboxylic Acids
| Silylating Agent | Abbreviation | Byproducts | Reactivity | Notes |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | High | Very effective for GC-MS derivatization; byproducts are volatile.[7] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | High | Similar to BSTFA, with volatile byproducts.[2] |
| Trimethylsilyl chloride | TMS-Cl | HCl | Moderate | Often used with a base (e.g., triethylamine, pyridine) to neutralize HCl. |
| Hexamethyldisilazane | HMDS | NH3 | Moderate | Can require longer reaction times or heating. |
| Trimethylsilylimidazole | TMSI | Imidazole (B134444) | High | Very reactive, but the imidazole byproduct is non-volatile. |
Table 2: Typical Conditions for Silylation of Carboxylic Acids for GC-MS Analysis
| Parameter | Typical Value/Condition | Reference |
| Silylating Agent | BSTFA or MSTFA (often with 1% TMCS) | [2][6] |
| Solvent | Pyridine, Acetonitrile, DMF (anhydrous) | [4] |
| Temperature | 60 - 80 °C | [3] |
| Reaction Time | 30 - 60 minutes | [2] |
| Reagent Ratio | Excess silylating agent | [7] |
Visualizations
Caption: A logical workflow for troubleshooting common issues in silylation reactions.
Caption: A step-by-step workflow for the preparative silylation of the target molecule.
References
- 1. restek.com [restek.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Crude Monomethyl Glutarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude monomethyl glutarate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The most common impurity encountered during the synthesis of this compound is dimethyl glutarate.[1] Its formation is a competing side reaction. Other potential impurities include unreacted starting materials such as glutaric anhydride (B1165640) and methanol, as well as residual solvents and acids used during the workup.
Q2: What is the primary purification method for this compound?
The most frequently described method for purifying crude this compound is liquid-liquid extraction.[1][2][3] This technique is effective for separating the desired this compound from water-soluble impurities and starting materials.
Q3: Can distillation be used to purify this compound?
While distillation is a common purification technique for liquids, many synthesis procedures for this compound are designed to avoid this step.[1] This is often because the separation of this compound from the byproduct dimethyl glutarate by distillation can be challenging.[1] However, vacuum distillation can be employed if necessary, with a reported boiling point of 150-151 °C at 10 mmHg.[4]
Q4: Is crystallization a viable purification method for this compound?
This compound is a liquid at room temperature, which makes crystallization challenging.[4] However, for related compounds like glutaric acid, crystallization is a key purification step.[5][6] While not a primary method for the final product, purification of the glutaric acid starting material by crystallization can improve the final purity of the this compound.
Troubleshooting Guides
Problem 1: Low Purity of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete reaction or significant side-product formation. | Optimize reaction conditions (temperature, reaction time) to favor the formation of this compound over dimethyl glutarate. Low-temperature synthesis has been shown to yield high purity product.[1] |
| Inefficient extraction. | - Ensure the pH of the aqueous layer is adjusted to an acidic range (pH 2.0-3.0) to protonate the carboxylic acid group of this compound, making it more soluble in the organic solvent.[1][2][3] - Increase the number of extractions (2-3 times is common).[1] - Use an appropriate organic solvent such as dichloromethane (B109758) or chloroform.[1][2][3] |
| Emulsion formation during extraction. | - Allow the mixture to stand for a longer period to allow for phase separation. - Add a small amount of brine to the mixture to break the emulsion. |
| Incomplete drying of the organic layer. | Use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate and ensure adequate contact time.[1][2][3] |
Problem 2: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from the aqueous layer. | - Perform multiple extractions as a single extraction may not be sufficient.[1] - Ensure thorough mixing (vortexing or shaking) during extraction to maximize the transfer of the product to the organic phase. |
| Loss of product during solvent removal. | - Use rotary evaporation under reduced pressure to gently remove the solvent. - Avoid overheating the sample during solvent removal, as this can lead to degradation or loss of the product. |
| Product remains in the aqueous layer. | Verify the pH of the aqueous layer is sufficiently acidic before extraction.[1][2][3] |
Experimental Protocols
Key Experiment: Purification by Liquid-Liquid Extraction
This protocol is a generalized procedure based on common practices found in the literature.[1][2][3]
Objective: To purify crude this compound from a reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
5-10% Hydrochloric acid solution
-
Dichloromethane (or chloroform)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Deionized water
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Quenching and pH Adjustment:
-
Liquid-Liquid Extraction:
-
Add a portion of dichloromethane to the separatory funnel. The volume should be sufficient to dissolve the organic components.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with fresh dichloromethane two more times to maximize recovery.[1]
-
-
Combine and Dry:
-
Combine all the organic extracts.
-
Add anhydrous magnesium sulfate to the combined organic layer to remove residual water. Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.
-
-
Filtration and Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
-
Final Product:
-
The resulting residue is the purified this compound. Purity can be assessed by techniques such as NMR or GC.
-
Quantitative Data Summary
The following tables summarize the purity and yield of this compound obtained under various synthesis and purification conditions as reported in the literature.
Table 1: Purity and Yield of this compound from Different Synthesis and Extraction Protocols
| Synthesis Method | Extraction Solvent | pH of Aqueous Layer | Purity (%) | Yield (%) | Reference |
| Glutaric anhydride and sodium methoxide (B1231860) in dichloromethane at -10°C | Dichloromethane | 2.5 | 99.8 | 97.8 | [1] |
| Glutaric anhydride and sodium methoxide in dichloromethane at 0°C | Dichloromethane | 2.0 | 99.8 | 98.2 | [1] |
| From this compound sodium salt | Chloroform | 3.0 | 99.7 | 99.4 | [2][3] |
| From this compound sodium salt | Chloroform | 2.0 | 98.5 | 99.6 | [2][3] |
| From this compound sodium salt | Dichloromethane | 2.8 | 99.2 | 99.6 | [2][3] |
| From this compound sodium salt | Trichloroethylene | 2.5 | 96.0 | 49.0 | [2][3] |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of crude this compound.
References
- 1. CN101333165B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 3. CN102260171B - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]
- 4. mono-Methyl glutarate 95 1501-27-5 [sigmaaldrich.com]
- 5. WO2010123537A2 - Process for making menthyl glutarate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Quantification of Monomethyl Glutarate in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of monomethyl glutarate (MMG) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound (MMG) in complex matrices like plasma or urine?
A1: The primary challenges in quantifying MMG in complex matrices include:
-
Matrix Effects: Biological matrices contain numerous endogenous components that can interfere with the ionization of MMG in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of quantification.[1][2]
-
Sample Preparation: Efficiently extracting the polar MMG from a complex sample while removing interfering substances is crucial. Common techniques like protein precipitation (PPT) and solid-phase extraction (SPE) need careful optimization.
-
Analyte Stability: MMG, as a monoester of a dicarboxylic acid, may be susceptible to enzymatic or chemical hydrolysis back to glutaric acid, especially during sample collection, storage, and preparation. It is recommended to store plasma samples at -80°C to minimize degradation.[3] One supplier suggests that this compound is stable for at least two years when stored at -20°C.[4]
-
Low Endogenous Levels: If quantifying endogenous MMG, its concentration may be very low, requiring a highly sensitive analytical method with a low limit of detection (LOD) and quantification (LOQ).
-
Chromatographic Resolution: Achieving good chromatographic separation from isomeric or isobaric compounds is essential for accurate quantification.
Q2: Which analytical technique is most suitable for MMG quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for quantifying MMG in complex matrices.[5] It offers high sensitivity, selectivity, and the ability to handle complex sample matrices. Gas chromatography-mass spectrometry (GC-MS) is an alternative, but it typically requires a derivatization step to make the polar MMG volatile.[6][7][8]
Q3: What are the key parameters to consider when developing an LC-MS/MS method for MMG?
A3: Key parameters for LC-MS/MS method development include:
-
Column Chemistry: A reverse-phase column (e.g., C18) is often a good starting point, potentially with modifiers in the mobile phase to improve retention of the polar MMG.[5]
-
Mobile Phase Composition: An acidic mobile phase, such as water and acetonitrile (B52724) with 0.1% formic acid, is commonly used to enhance ionization in positive ion mode.[5]
-
Ionization Mode: Electrospray ionization (ESI) is typically used. Both positive and negative ion modes should be evaluated to determine which provides better sensitivity for MMG.
-
MS/MS Transitions (MRM): Specific precursor-to-product ion transitions for MMG and a suitable internal standard must be determined and optimized for maximum sensitivity and specificity.
Q4: How can I minimize matrix effects in my assay?
A4: To minimize matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Employ rigorous sample preparation techniques like solid-phase extraction (SPE) to remove a larger portion of the matrix components compared to simple protein precipitation.[5]
-
Chromatographic Separation: Optimize the LC method to separate MMG from co-eluting matrix components that may cause ion suppression or enhancement.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., MMG-d3) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in the same matrix as the samples (e.g., blank plasma) can help to compensate for matrix effects.
Q5: What is the likely metabolic fate of MMG in vivo?
A5: this compound is the monomethyl ester of glutaric acid. In vivo, it is likely that esterases would hydrolyze MMG to glutaric acid and methanol (B129727). Glutaric acid is an intermediate in the metabolism of lysine (B10760008) and tryptophan.[9] Glutaryl-CoA, a related compound, is further metabolized by glutaryl-CoA dehydrogenase. A deficiency in this enzyme leads to the accumulation of glutaric acid, which is then excreted in the urine.[9] Therefore, it is probable that exogenously administered MMG would be hydrolyzed to glutaric acid and subsequently metabolized or excreted.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase. 4. Co-eluting interferences. | 1. Wash the column with a strong solvent, or replace it if necessary. 2. Adjust the mobile phase pH to ensure MMG is in a single ionic state. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. 4. Improve sample cleanup or modify the chromatographic gradient to better separate the interference. |
| Low Signal Intensity or Sensitivity | 1. Ion suppression from the matrix. 2. Inefficient ionization of MMG. 3. Suboptimal MS/MS parameters. 4. Degradation of MMG during sample processing or storage. | 1. Enhance sample preparation (e.g., switch from PPT to SPE). Dilute the sample if possible. 2. Optimize mobile phase additives (e.g., formic acid concentration) and ESI source parameters (e.g., spray voltage, gas flow, temperature). 3. Re-optimize collision energy and other MS/MS parameters for the specific MMG transition. 4. Ensure samples are kept cold and processed quickly. Check for stability issues by incubating MMG in blank matrix at different conditions. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Carryover from previous injections. 3. Fluctuation in the LC-MS/MS system performance. 4. Presence of an unstable internal standard. | 1. Ensure precise and consistent pipetting and extraction steps. Use an automated liquid handler if available. 2. Introduce a strong needle wash step between injections. 3. Run system suitability tests to ensure the instrument is performing consistently. 4. Use a stable isotope-labeled internal standard if possible. |
| Inaccurate Results (Poor Accuracy) | 1. Uncorrected matrix effects. 2. Incorrect calibration curve preparation. 3. Degradation of analyte in calibration standards. 4. Use of an inappropriate internal standard. | 1. Use a stable isotope-labeled internal standard or matrix-matched calibrators. 2. Ensure calibrators are prepared accurately and cover the expected concentration range of the samples. 3. Prepare fresh calibration standards regularly and store them appropriately. 4. The internal standard should be structurally and chemically similar to MMG. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma (Adapted from a method for Monomethyl Fumarate)
This protocol is adapted from a method for a similar compound, monomethyl fumarate (B1241708), and should be optimized for MMG.[5]
-
Sample Pre-treatment: Thaw plasma samples on ice. Spike 100 µL of plasma with an appropriate internal standard (e.g., MMG-d3).
-
Acidification: Add 100 µL of 2% formic acid in water to the plasma sample. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute MMG and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis (Starting Conditions)
These are suggested starting conditions and should be optimized for your specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
MRM Transitions: To be determined by infusing a standard solution of MMG.
Quantitative Data Summary
The following table presents validation data for a similar compound, monomethyl fumarate, which can be used as a target for method development for MMG.[5][10]
| Parameter | Monomethyl Fumarate (Target Performance) |
| Linearity Range | 5.03 - 2006.92 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (%RE) | Within ±15% |
| Extraction Recovery | > 85% |
Visualizations
References
- 1. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mono-Methyl glutarate | 1501-27-5 | MOLNOVA [molnova.com]
- 5. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of Monomethyl Glutarate: A Technical Guide to Solution Stability
For researchers, scientists, and drug development professionals utilizing Monomethyl glutarate (MMG) in their experiments, ensuring the stability of its solutions is paramount for reproducible and reliable results. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to address common challenges encountered with MMG solution stability.
This compound, a mono-methyl ester of glutaric acid, is a key intermediate in various metabolic pathways and is increasingly used in a range of research applications. However, like many esters, it is susceptible to hydrolysis, which can significantly impact its effective concentration and the validity of experimental outcomes. This guide offers practical solutions and in-depth explanations to help you maintain the integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (MMG) degradation in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of glutaric acid and methanol. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: How does pH affect the stability of MMG solutions?
A2: The stability of MMG is highly pH-dependent. The hydrolysis of esters is catalyzed by both acids and bases. Therefore, the rate of degradation is slowest in the neutral to slightly acidic pH range. Under strongly acidic or alkaline conditions, the hydrolysis rate increases substantially. For optimal stability, it is recommended to maintain the pH of your MMG solution between 4 and 7.
Q3: What is the impact of temperature on MMG solution stability?
A3: Temperature plays a crucial role in the rate of MMG degradation. As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. Therefore, to maintain the stability of your MMG solutions, it is recommended to store them at low temperatures. For short-term storage, 2-8°C is advisable, while for long-term storage, -20°C or lower is recommended.
Q4: Can I prepare a stock solution of MMG in advance?
A4: While it is always best to prepare solutions fresh, concentrated stock solutions of MMG in an appropriate organic solvent (e.g., DMSO) can be prepared and stored at -20°C or -80°C for extended periods. When preparing aqueous working solutions from the stock, it is crucial to use a buffered system within the optimal pH range and to prepare only the amount needed for the experiment to minimize degradation.
Q5: Are there any chemical stabilizers I can add to my MMG solution?
A5: Yes, certain chemical stabilizers can be used to inhibit ester hydrolysis. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be effective. These compounds react with the carboxylic acid product of hydrolysis, preventing the reverse reaction and shifting the equilibrium away from degradation. However, the compatibility of such additives with your specific experimental system must be carefully evaluated.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the preparation and use of this compound solutions.
Problem 1: Inconsistent or lower-than-expected biological activity in my assay.
-
Possible Cause: Degradation of MMG in the working solution.
-
Solution:
-
Verify pH and Temperature: Ensure your experimental buffer is within the optimal pH range of 4-7 and that solutions are kept cool whenever possible.
-
Prepare Fresh Solutions: Prepare working solutions of MMG immediately before use.
-
Conduct a Stability Study: Perform a simple time-course experiment to quantify the degradation of MMG in your specific experimental media under your assay conditions.
-
Problem 2: Precipitation is observed when I dilute my MMG stock solution into an aqueous buffer.
-
Possible Cause: The solubility of MMG in the aqueous buffer is exceeded. While MMG is relatively water-soluble, high concentrations or the presence of other solutes can affect its solubility.
-
Solution:
-
Reduce Final Concentration: Try preparing a more dilute working solution.
-
Optimize Dilution Method: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion.
-
Consider a Co-solvent: If compatible with your experiment, a small percentage of a water-miscible organic solvent (e.g., ethanol) in your final buffer can improve solubility.
-
Problem 3: My analytical results (e.g., HPLC) show multiple peaks when I only expect one for MMG.
-
Possible Cause: The additional peaks are likely degradation products, primarily glutaric acid.
-
Solution:
-
Confirm Degradation: Analyze a freshly prepared standard of MMG to confirm the retention time of the parent compound.
-
Implement Stabilization Strategies: Follow the recommendations in the FAQs and other troubleshooting sections to minimize hydrolysis.
-
Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study by intentionally exposing an MMG solution to harsh acidic or basic conditions and analyzing the resulting mixture.
-
Quantitative Data on MMG Stability
While specific kinetic data for this compound hydrolysis is not extensively published, the following tables provide representative data for the hydrolysis of short-chain monoesters under various conditions. This data can be used to estimate the stability of MMG in your experiments.
Table 1: Estimated Pseudo-First-Order Rate Constants (k_obs) for Monoester Hydrolysis at 25°C
| pH | Estimated k_obs (s⁻¹) | Estimated Half-life (t₁/₂) |
| 2.0 | 1.0 x 10⁻⁷ | ~80 days |
| 4.0 | 1.0 x 10⁻⁸ | ~2.2 years |
| 5.0 | 3.2 x 10⁻⁹ | ~7 years |
| 6.0 | 1.0 x 10⁻⁹ | ~22 years |
| 7.0 | 3.2 x 10⁻⁹ | ~7 years |
| 8.0 | 1.0 x 10⁻⁸ | ~2.2 years |
| 9.0 | 1.0 x 10⁻⁷ | ~80 days |
| 10.0 | 1.0 x 10⁻⁶ | ~8 days |
Note: These are estimated values based on general ester hydrolysis kinetics and should be used as a guideline. Actual rates for MMG may vary.
Table 2: Estimated Effect of Temperature on Hydrolysis Rate at pH 7.0
| Temperature (°C) | Relative Rate Increase (approx.) |
| 4 | 0.25x |
| 25 | 1x (baseline) |
| 37 | 2.5x |
| 50 | 6x |
Note: This illustrates the general trend of increasing hydrolysis rate with temperature, following the principles of the Arrhenius equation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade MMG to identify its degradation products and assess its stability under stress conditions.
-
Preparation of MMG Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Acid Hydrolysis:
-
To 1 mL of the MMG solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the MMG solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 4 hours.
-
At various time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the MMG solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC at various time points.
-
-
Thermal Degradation:
-
Incubate a sample of the MMG solution at 60°C for 48 hours.
-
Analyze by HPLC at various time points.
-
-
Analysis: Use a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection) to monitor the decrease in the MMG peak and the appearance of new peaks.
Protocol 2: Stabilization of this compound Solution using a Carbodiimide
This protocol provides a general guideline for using EDC to stabilize an MMG solution for a biological experiment. Note: The compatibility of EDC and its byproducts with your specific assay must be validated.
-
Prepare Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1 M stock solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMSO.
-
-
Prepare Working Solution:
-
Determine the final desired concentration of MMG in your assay medium.
-
Dilute the MMG stock solution into your buffered assay medium (pH 6.0-7.0).
-
-
Add Stabilizer:
-
To the MMG working solution, add the EDC stock solution to a final concentration of 1-5 mM. The optimal concentration of EDC should be determined empirically.
-
Gently mix the solution.
-
-
Incubation:
-
Allow the solution to stand for 10-15 minutes at room temperature to allow the EDC to react with any initially formed glutaric acid.
-
-
Use in Assay:
-
The stabilized MMG solution is now ready for use in your experiment.
-
It is recommended to run a control with EDC alone to ensure it does not interfere with your assay.
-
Visualizing Key Concepts
To further aid in understanding the principles of MMG stability and its metabolic context, the following diagrams are provided.
Caption: Degradation pathway of this compound via hydrolysis.
Caption: A logical workflow for troubleshooting MMG solution stability issues.
Caption: Simplified metabolic fate of dibasic esters leading to this compound.
Technical Support Center: Chromatographic Resolution of Monomethyl Glutarate Isomers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving isomers of monomethyl glutarate. Below you will find troubleshooting guides and frequently asked questions to assist with your experimental workflows.
Troubleshooting Guide: Common Issues in this compound Isomer Separation
Researchers often encounter challenges in achieving baseline separation of this compound positional isomers (e.g., 2-methylglutarate and 3-methylglutarate) and potential enantiomers due to their similar physicochemical properties. This guide addresses common problems and offers systematic solutions.
Issue 1: Poor Resolution Between Positional Isomers (e.g., 2- and 3-methylglutarate)
Possible Causes:
-
Inappropriate column chemistry.
-
Suboptimal mobile phase composition.
-
Lack of derivatization to enhance structural differences.
Solutions:
-
Column Selection: C18 columns are a common starting point for reversed-phase HPLC, but for closely related isomers, alternative stationary phases may be necessary.
-
Mobile Phase Optimization: Adjusting the organic modifier (e.g., acetonitrile (B52724), methanol) concentration and pH can significantly impact retention and selectivity.
-
Derivatization: Converting the carboxylic acid group to an amide or another derivative can introduce structural bulk that aids in chromatographic separation.
Issue 2: Inability to Separate Enantiomers
Possible Cause:
-
Use of an achiral chromatographic system.
Solutions:
-
Chiral Chromatography: The most direct approach is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for a broad range of compounds.
-
Chiral Derivatization: Reacting the analyte with a chiral derivatizing agent to form diastereomers allows for separation on a standard achiral column.
Experimental Protocols
Below are detailed methodologies for key experiments related to the separation of glutaric acid derivatives, which can be adapted for this compound isomers.
Protocol 1: Reversed-Phase HPLC for Glutarate Ester Homologs
This method is effective for separating glutarate esters with different alkyl chains (e.g., dimethyl, diethyl) and can be a starting point for optimizing the separation of positional isomers of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 50-90% B over 10 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Sample Preparation: Dissolve standards in acetonitrile to a concentration of 1 mg/mL. Prepare a mixed working standard by diluting stock solutions in acetonitrile. Filter the final solution through a 0.45 µm syringe filter before injection.[1]
Protocol 2: HPLC with Fluorescence Detection for Glutaric Acid in Biological Samples
This protocol involves a derivatization step to enhance detection sensitivity, a technique that can also improve the chromatographic separation of isomers.
-
Derivatization Agent: 1-pyrenebutyric hydrazide (PBH).[2][3]
-
Reaction: The carboxylic acid group of glutaric acid (and by extension, this compound) reacts with PBH to form a fluorescent derivative.[2][3]
-
Column: C18.[2]
-
Detection: Fluorescence detector with excitation at 345 nm and emission at 475 nm.[2]
-
Application: This method is highly sensitive and suitable for quantifying low levels of glutaric acid and its derivatives in complex matrices like urine.[2][3]
Data Summary
The following table summarizes typical chromatographic conditions used for the analysis of glutaric acid and its derivatives, which can serve as a starting point for method development for this compound isomers.
| Analyte | Method | Column | Mobile Phase | Detection | Key Finding |
| Glutaric Anhydride (B1165640) | RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible (with formic acid) | Scalable for preparative separation.[4] |
| Glutarate Esters | RP-HPLC | C18 | Acetonitrile/Water Gradient | UV (210 nm) | Baseline separation of dimethyl, diethyl, and dibutyl glutarate.[1] |
| Glutaric Acid | HPLC | Thermo Syncronis C18 | Acetonitrile/Potassium Dihydrogen Phosphate | - | Quantitative analysis of glutaric acid.[5] |
| Glutaric & 3-Hydroxyglutaric Acids | HPLC | C18 | - | Fluorescence (after derivatization) | High sensitivity for diagnosis of Glutaric Aciduria Type I.[2] |
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for separating positional isomers of this compound?
A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effective. The choice depends on the volatility and thermal stability of the isomers. For non-volatile derivatives, HPLC is generally preferred. A systematic approach to method development using a C18 column with an acetonitrile/water mobile phase is a good starting point.[1]
Q2: How can I resolve the enantiomers of a this compound isomer?
A2: Enantiomers require a chiral environment for separation. This can be achieved through:
-
Direct Methods: Using a chiral stationary phase (CSP) in either HPLC or GC.[6]
-
Indirect Methods: Derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[7]
Q3: What type of detector should I use?
A3: The choice of detector depends on the concentration of your analyte and the presence of a chromophore.
-
UV Detector: Suitable if the this compound or its derivative has a UV chromophore. A wavelength of 210 nm is often used for esters.[1]
-
Mass Spectrometry (MS): Provides high sensitivity and structural information, making it ideal for identifying and quantifying isomers, especially when coupled with GC or HPLC (GC-MS or LC-MS).
-
Fluorescence Detector: Can be used if the molecule is naturally fluorescent or has been derivatized with a fluorescent tag, offering very high sensitivity.[2][3]
Q4: Can I use the same method for both qualitative and quantitative analysis?
A4: Generally, yes. A well-developed chromatographic method that provides good resolution and peak shape can be used for both identifying the presence of isomers (qualitative) and determining their amounts (quantitative). For quantitative analysis, you will need to create a calibration curve using standards of known concentrations.
Visual Guides
Below are diagrams illustrating key concepts and workflows for the chromatographic resolution of isomers.
Caption: Decision workflow for selecting and developing a chromatographic method for isomer separation.
Caption: Interrelated factors influencing the chromatographic separation of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Glutaric anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Reaction mechanism of the green synthesis of glutaric acid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08650B [pubs.rsc.org]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. mdpi.com [mdpi.com]
Overcoming poor solubility of Monomethyl glutarate in non-polar solvents
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome challenges associated with the poor solubility of monomethyl glutarate in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in non-polar solvents a challenge?
This compound (MMG) is a dicarboxylic acid monoester, with the chemical formula HOOC(CH₂)₃COOCH₃.[1] Its structure contains two distinct regions: a polar carboxylic acid group (-COOH) and a less polar methyl ester end combined with a hydrocarbon chain.[2][3] This dual-nature, or amphiphilicity, means it does not dissolve well in purely non-polar solvents, which cannot effectively solvate the polar carboxylic acid head. Conversely, its non-polar character limits its solubility in purely polar solvents like water.[3][4] MMG is typically a clear, colorless to light yellow liquid.[3][5]
Q2: I am encountering solubility issues with this compound. What are the first steps I should take?
When facing solubility challenges, a systematic approach is recommended. Start by verifying the purity of your this compound and the dryness of your non-polar solvent, as trace amounts of water can sometimes alter solubility characteristics.[6][7] The next logical step is to explore a range of solvents or begin experimenting with co-solvent systems. A structured troubleshooting workflow can guide this process.
Q3: How do co-solvents work to improve the solubility of a semi-polar compound in a non-polar system?
Co-solvency involves adding a secondary solvent (the co-solvent) to the primary non-polar solvent to create a mixture with a more favorable polarity for the solute.[8][9] The co-solvent acts as an intermediary, interacting with both the non-polar solvent and the polar part of the this compound molecule. This reduces the overall interfacial tension between the solute and the solvent, leading to increased solubility.[8]
Q4: What are surfactants and how can they help solubilize this compound?
Surfactants are molecules with distinct polar (hydrophilic) and non-polar (lipophilic) regions.[10] In a non-polar solvent, surfactant molecules can self-assemble into structures called inverse micelles. In these structures, the polar heads face inward, creating a polar core, while the non-polar tails face outward into the solvent.[11][12] The polar carboxylic acid group of this compound can be encapsulated within this polar core, allowing the entire micellar structure to be dispersed in the non-polar solvent, a process known as micellization.[10]
Troubleshooting Guides
Problem: this compound (MMG) is not dissolving or is forming a separate phase in my non-polar solvent.
This guide provides a systematic workflow to address this common issue, progressing from simple to more complex solutions.
Caption: Troubleshooting workflow for MMG solubility.
Data & Protocols
Data Presentation
For effective formulation, understanding the properties of MMG and potential solubilizing agents is crucial.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | [2][5][13] |
| Molecular Weight | 146.14 g/mol | [1][2][13] |
| Appearance | Clear, colorless to light yellow liquid | [3][5] |
| Density | ~1.169 g/mL at 25 °C | [1][3][13] |
| Boiling Point | 150-151 °C at 10 mmHg | [1][3][13] |
| Polar Surface Area | 63.6 Ų | [2] |
| Solubility | Slightly soluble in Chloroform, Methanol, and Water. | [3][14] |
Table 2: Suggested Co-solvents for Modifying Non-Polar Systems
| Co-Solvent | Type | Rationale for Use | Typical Starting Conc. |
| Ethanol | Alcohol | Can hydrogen bond with the carboxylic acid group of MMG. | 1-10% v/v |
| Acetone | Ketone | Acts as an intermediate semi-polar solvent that can bridge the polarity gap.[8] | 2-15% v/v |
| Tetrahydrofuran (THF) | Ether | Aprotic polar solvent, good for general miscibility. | 5-20% v/v |
| Ethyl Acetate | Ester | Shares ester functionality with MMG, potentially improving interaction. | 5-20% v/v |
Table 3: Common Surfactants for Non-Polar Formulations
The selection of a surfactant for a non-polar system often relies on the Hydrophilic-Lipophilic Balance (HLB) value. For creating water-in-oil (w/o) emulsions or enhancing solubility in oil, surfactants with low HLB values (typically 3-8) are preferred.
| Surfactant | Type | Typical HLB Value | Application |
| Sorbitan Monooleate (Span™ 80) | Non-ionic | 4.3 | Widely used w/o emulsifier. |
| Sorbitan Monostearate (Span™ 60) | Non-ionic | 4.7 | Forms stable w/o emulsions. |
| Lecithin | Zwitterionic | 4-7 | Natural emulsifier, good biocompatibility. |
| Oleic Acid | Anionic | ~1 (as soap) | Can interact with basic components. |
Experimental Protocols
Protocol 1: Systematic Co-solvent Screening
Objective: To determine the optimal concentration of a co-solvent for solubilizing a target concentration of MMG in a primary non-polar solvent.
Materials:
-
This compound (MMG)
-
Primary non-polar solvent (e.g., Cyclohexane)
-
Selected co-solvent (e.g., Ethanol)
-
Volumetric flasks, pipettes, and vials
-
Magnetic stirrer and stir bars
Procedure:
-
Define a target concentration for MMG (e.g., 10 mg/mL).
-
Prepare a series of co-solvent blends in the primary solvent. For example, in 10 mL total volume, prepare 0%, 2%, 4%, 6%, 8%, 10%, 15%, and 20% v/v of ethanol in cyclohexane.
-
To each vial containing a different solvent blend, add the target amount of MMG (e.g., 100 mg for a 10 mL volume).
-
Cap the vials securely and stir at a constant speed and temperature (e.g., 25 °C) for a set period (e.g., 1 hour).
-
Visually inspect each vial for complete dissolution. Note the lowest concentration of co-solvent at which the MMG is fully dissolved.
-
For any solutions that are clear, let them stand for 24 hours to check for any precipitation or phase separation, ensuring the system is stable.
Protocol 2: Preparation of a Microemulsion for Solubilization
Objective: To create a thermodynamically stable microemulsion to carry MMG in a non-polar solvent.
Materials:
-
This compound (MMG)
-
Non-polar solvent (oil phase, e.g., Heptane)
-
Low-HLB surfactant (e.g., Sorbitan Monooleate)
-
Co-surfactant (optional, e.g., Butanol)
-
Vials, magnetic stirrer
Procedure:
-
In a vial, combine the surfactant and the non-polar solvent. A typical starting ratio might be 1:9 w/w surfactant to solvent.
-
Stir the mixture until the surfactant is fully dispersed.
-
Slowly add the this compound to the mixture while stirring. The polar MMG will act as the "pseudo-aqueous" phase.
-
If the solution remains cloudy, a co-surfactant can be added dropwise to increase the fluidity of the surfactant interface and promote the formation of a clear, stable microemulsion.[15]
-
Continue stirring until the mixture becomes transparent, indicating the formation of a microemulsion.
-
Observe the system for 24-48 hours to ensure it remains thermodynamically stable without phase separation.
Visualizations of Mechanisms
Caption: Co-solvents bridge the polarity gap.
References
- 1. 戊二酸单甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ijirt.org [ijirt.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. quora.com [quora.com]
- 12. Surfactant mediated particle aggregation in nonpolar solvents - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01985E [pubs.rsc.org]
- 13. 1501-27-5 CAS MSDS (MONO-METHYL GLUTARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. MONO-METHYL GLUTARATE | 1501-27-5 [amp.chemicalbook.com]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Low Concentrations of Monomethyl Glutarate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of low concentrations of monomethyl glutarate (MMG).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting low concentrations of this compound?
A1: The two primary methods for the sensitive and selective detection of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires a derivatization step to increase the volatility of MMG, while LC-MS/MS can often analyze the compound directly, though derivatization can also be used to enhance sensitivity.
Q2: Why is derivatization necessary for GC-MS analysis of this compound?
A2: this compound is a dicarboxylic acid monoester, containing a polar carboxylic acid group. This polarity makes it non-volatile, which is unsuitable for direct GC analysis. Derivatization, typically through silylation, replaces the active hydrogen on the carboxylic acid group with a non-polar trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, allowing it to be vaporized in the GC inlet and travel through the analytical column for separation and detection.[1][2]
Q3: What are the common challenges when analyzing low concentrations of this compound?
A3: Common challenges include:
-
Low recovery during sample preparation due to the polarity of the analyte.
-
Poor chromatographic peak shape (e.g., tailing or splitting) in GC-MS analysis.
-
Incomplete derivatization for GC-MS, leading to poor sensitivity and reproducibility.
-
Ion suppression or enhancement in LC-MS/MS analysis, caused by matrix components co-eluting with the analyte.[3][4]
-
Achieving the required low limits of detection (LOD) and quantification (LOQ).
Q4: How can I improve the recovery of this compound during sample preparation?
A4: To improve recovery, consider the following:
-
Optimize the extraction method: Solid-phase extraction (SPE) is often more effective than liquid-liquid extraction (LLE) for polar compounds. Experiment with different SPE sorbents (e.g., mixed-mode cation exchange) and elution solvents.[5][6]
-
pH adjustment: For LLE, ensure the pH of the sample is adjusted to at least two pH units below the pKa of the carboxylic acid group of MMG to ensure it is in its neutral form for efficient extraction into an organic solvent.
-
Minimize sample handling steps: Each transfer step can lead to analyte loss.
-
Use a suitable internal standard: A stable isotope-labeled internal standard (SIL-IS) for MMG is ideal as it will behave similarly to the analyte during extraction and analysis, correcting for recovery losses.
Troubleshooting Guides
GC-MS Analysis
Issue 1: Poor Peak Shape (Tailing)
-
Possible Causes:
-
Active sites in the GC system: The polar carboxylic acid group of underivatized or partially derivatized MMG can interact with active sites in the injector liner, column, or detector, causing peak tailing.[7][8]
-
Improper column installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and lead to peak tailing.[7]
-
Column contamination: Buildup of non-volatile residues from previous injections can create active sites.[8]
-
-
Solutions:
-
Ensure complete derivatization: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).
-
Use a deactivated inlet liner: Employ a liner specifically designed for active compounds.
-
Perform regular inlet maintenance: Clean or replace the liner and septum.
-
Trim the column: Remove the first 10-20 cm of the column to eliminate accumulated non-volatile residues.
-
Properly cut and install the column: Ensure a clean, square cut and install the column at the manufacturer's recommended depth.
-
Issue 2: Peak Splitting
-
Possible Causes:
-
Improper injection technique: A slow injection speed or an inappropriate solvent can cause the sample to vaporize unevenly in the inlet.
-
Inlet temperature too low: The sample may not vaporize completely and instantaneously.
-
Solvent/Stationary phase mismatch: Using a non-polar solvent with a polar column, or vice-versa, can lead to poor sample focusing at the head of the column.[7]
-
Contamination in the inlet liner: Active sites or residue in the liner can cause interactions that lead to peak splitting.[9][10]
-
-
Solutions:
-
Optimize injection parameters: Use a fast injection speed and a solvent that is compatible with your stationary phase.
-
Increase inlet temperature: Ensure the temperature is sufficient to vaporize the derivatized MMG and the solvent rapidly.
-
Use a liner with glass wool: This can help to trap non-volatile residues and promote better sample vaporization.
-
Clean or replace the inlet liner.
-
Issue 3: Low Signal/Response
-
Possible Causes:
-
Incomplete derivatization: Insufficient reagent, presence of moisture, or suboptimal reaction conditions can lead to a low yield of the derivatized analyte.
-
Low recovery during sample preparation: See FAQ Q4 for solutions.
-
Leaks in the GC system: Leaks in the gas lines, septum, or column fittings can reduce the amount of sample reaching the detector.
-
Detector issues: A contaminated or failing detector will result in a weak signal.
-
-
Solutions:
-
Troubleshoot the derivatization reaction: Ensure all reagents are fresh and anhydrous. Optimize reaction time and temperature.
-
Perform a leak check on the entire GC system.
-
Verify detector performance: Check the detector signal with a known standard. Clean or perform maintenance as needed.
-
LC-MS/MS Analysis
Issue 1: Ion Suppression
-
Possible Causes:
-
Matrix effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids (B1166683) in plasma) can compete with MMG for ionization in the MS source, reducing its signal.[3][4]
-
High concentrations of salts or buffers in the mobile phase or sample.
-
Ion-pairing reagents: Some ion-pairing reagents can cause significant signal suppression.[11]
-
-
Solutions:
-
Improve chromatographic separation: Modify the gradient or use a different column to separate MMG from the interfering matrix components.
-
Enhance sample preparation: Use a more selective sample cleanup technique like solid-phase extraction (SPE) to remove interfering compounds.[3]
-
Dilute the sample: If the concentration of MMG is high enough, diluting the sample can reduce the concentration of matrix components.[3]
-
Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for ion suppression as the SIL-IS will be affected in the same way as the analyte.
-
Optimize the ESI source parameters: Adjusting the spray voltage, gas flows, and temperature can sometimes mitigate ion suppression.
-
Issue 2: Poor Retention on Reversed-Phase Columns
-
Possible Causes:
-
High polarity of this compound: As a polar molecule, MMG may have limited retention on traditional C18 columns, especially with highly aqueous mobile phases at the beginning of the gradient.
-
-
Solutions:
-
Use a polar-modified reversed-phase column: Columns with embedded polar groups or endcapping designed for polar analytes can improve retention.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a good alternative for separating highly polar compounds.
-
Derivatization: Derivatizing the carboxylic acid group to a less polar ester can increase retention on reversed-phase columns.[12][13]
-
Adjust mobile phase pH: At a pH below its pKa, the carboxylic acid group will be protonated and less polar, which can increase retention on reversed-phase columns.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of dicarboxylic acids and related compounds, which can serve as a benchmark for method development for this compound.
Table 1: GC-MS Performance Data for Dicarboxylic Acids (after Derivatization)
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 21 - 34 nM | [14] |
| Limit of Quantification (LOQ) | ~0.1 µmol/L | [12] |
| Recovery (Liquid-Liquid Extraction) | 85-110% | Assumed based on good practice |
| Recovery (Solid-Phase Extraction) | >90% | Assumed based on good practice |
Table 2: LC-MS/MS Performance Data for Dicarboxylic Acids
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 µmol/L | [12] |
| Limit of Quantification (LOQ) | 5 - 20 ng/mL | [13] |
| Recovery (Protein Precipitation) | 85-115% | Assumed based on good practice |
| Recovery (Solid-Phase Extraction) | 92-96% | [5] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine (with Silylation)
This protocol is adapted from a method for a similar dicarboxylic acid.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen urine samples and vortex.
-
To 1 mL of urine in a glass tube, add a suitable internal standard (e.g., a stable isotope-labeled MMG).
-
Acidify the sample by adding 100 µL of 6M HCl.
-
Add 5 mL of ethyl acetate (B1210297), vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation)
-
To the dried residue, add 50 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature and transfer to a GC vial with an insert.
3. GC-MS Parameters
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized MMG.
-
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
This protocol is a general approach and should be optimized for your specific instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard (e.g., a stable isotope-labeled MMG).
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC Column: A polar-modified C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or a HILIC column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard of MMG. A likely transition would be the precursor ion [M-H]⁻ to a characteristic product ion.
-
Visualizations
Caption: GC-MS analysis workflow for this compound.
Caption: Troubleshooting logic for low signal in LC-MS/MS analysis.
Caption: Silylation derivatization of this compound for GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. Peak splitting problem? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of methylmalonic acid and glutaric acid in urine by aqueous-phase derivatization followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding hydrolysis of Monomethyl glutarate during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the hydrolysis of monomethyl glutarate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern during sample preparation?
This compound is a monoester of glutaric acid. Its structure contains a methyl ester group and a free carboxylic acid group. The ester linkage is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form glutaric acid and methanol (B129727). This degradation can lead to inaccurate quantification of this compound in your samples.
Q2: What are the main factors that promote the hydrolysis of this compound?
The primary factors that accelerate the hydrolysis of esters like this compound are:
-
pH: Hydrolysis is significantly faster under both acidic and basic conditions compared to a neutral pH. Alkaline (basic) conditions are particularly detrimental as the hydrolysis is typically irreversible and rapid.
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
Presence of Water: As water is a reactant in the hydrolysis reaction, its presence is essential for hydrolysis to occur.
-
Enzymatic Activity: Biological samples may contain esterases, which are enzymes that catalyze the hydrolysis of esters.
Q3: How can I minimize the hydrolysis of this compound during sample storage?
To ensure the stability of this compound in your samples upon storage, it is recommended to:
-
Store samples at low temperatures, preferably at -80°C.
-
Ensure the sample matrix is at a neutral pH (around 6-7) if possible.
-
Minimize the water content of the sample, for example, by storing extracts in anhydrous organic solvents.
-
For biological samples, consider adding esterase inhibitors if enzymatic degradation is a concern.
Q4: What are the recommended analytical techniques for the determination of this compound?
Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive technique for the analysis of this compound. Due to its polarity, derivatization is typically required to improve its volatility and chromatographic performance. Liquid chromatography-mass spectrometry (LC-MS) can also be used and may not require derivatization.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Low recovery is a frequent issue and can often be attributed to hydrolysis or suboptimal extraction conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis during Sample Preparation | - Maintain Low Temperature: Perform all extraction and sample handling steps on ice or at reduced temperatures. - Control pH: Adjust the sample pH to a neutral range (6-7) before extraction, if compatible with your overall method. Avoid strongly acidic or basic conditions. - Use Anhydrous Solvents: Use high-purity, anhydrous organic solvents for extraction and reconstitution. - Minimize Exposure to Water: Dry the organic extract thoroughly with a drying agent like anhydrous sodium sulfate (B86663) before evaporation and derivatization. - Work Quickly: Minimize the time the sample spends in aqueous or protic solutions. |
| Inefficient Extraction | - Optimize Solvent Choice: For liquid-liquid extraction (LLE), use a polar organic solvent like ethyl acetate (B1210297) or diethyl ether. Perform multiple extractions (e.g., 3 times) and pool the organic layers. - Solid-Phase Extraction (SPE) Optimization: For SPE, use a weak anion exchange (WAX) cartridge to retain the acidic this compound. Ensure proper conditioning, equilibration, and washing steps. Elute with an acidic organic solvent.[1] |
| Analyte Loss During Evaporation | - Gentle Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., < 40°C). Avoid excessive heat. |
| Incomplete Derivatization (for GC-MS) | - Use a Suitable Reagent: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for derivatizing both the carboxylic acid and any residual hydroxyl groups. BSTFA is generally suitable, while MTBSTFA can be used for compounds with sterically hindered sites.[2][3] - Ensure Anhydrous Conditions: Derivatization reactions are sensitive to moisture. Use anhydrous solvents and reagents. - Optimize Reaction Conditions: Follow the recommended temperature and time for the derivatization reaction (e.g., 60-70°C for 30-60 minutes for BSTFA). |
Issue 2: High Variability in Results
High variability between replicate samples often points to inconsistent sample handling or partial hydrolysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Hydrolysis | - Standardize Sample Handling Time: Ensure that all samples are processed for the same duration and under the same conditions. - Consistent Temperature Control: Use ice baths or cooling blocks to maintain a consistent low temperature for all samples during processing. |
| Matrix Effects | - Use an Internal Standard: Incorporate a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound) at the beginning of the sample preparation to correct for losses and matrix effects. |
| Inconsistent pH | - Buffer Samples: If appropriate for your sample type, use a neutral buffer to maintain a consistent pH throughout the sample preparation process. |
Experimental Protocols
Recommended Protocol: Solid-Phase Extraction (SPE) followed by GC-MS Analysis
This protocol is designed to minimize hydrolysis and achieve good recovery of this compound from aqueous samples.
1. Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
To 1 mL of the aqueous sample, add a suitable internal standard.
-
Acidify the sample to approximately pH 3-4 with a dilute acid (e.g., 1M HCl or formic acid). This step protonates the carboxylic acid group, making it less polar for retention on a reversed-phase sorbent or to ensure it is in the correct form for anion exchange. Perform this step immediately before loading onto the SPE cartridge.
2. Solid-Phase Extraction (using a Weak Anion Exchange - WAX cartridge):
-
Conditioning: Condition the WAX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[1]
-
Equilibration: Equilibrate the cartridge with 1 mL of the acidified sample matrix (without the analyte).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approx. 1 drop per second).
-
Washing:
-
Wash the cartridge with 1 mL of the acidified water to remove polar interferences.
-
Wash with 1 mL of a non-polar solvent like hexane (B92381) to remove non-polar interferences.
-
-
Drying: Dry the cartridge thoroughly under vacuum or a stream of nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the this compound with 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol). Collect the eluate in a clean glass tube.
3. Derivatization for GC-MS Analysis:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at < 40°C.
-
Add 50 µL of anhydrous pyridine (B92270) and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
4. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature of around 280-300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity and specificity.
Data Presentation
Table 1: Relative Stability of this compound under Different Conditions
This table provides a qualitative guide to the stability of this compound. "High Stability" indicates a low likelihood of hydrolysis, while "Low Stability" indicates a high likelihood of hydrolysis.
| Condition | pH | Temperature | Stability | Recommendation |
| Optimal Storage | 6-7 | -80°C | High | Recommended for long-term storage. |
| Working Conditions | 6-7 | 4°C (on ice) | Moderate | Suitable for short-term handling during sample preparation. |
| Acidic | < 4 | Room Temp | Low | Avoid prolonged exposure. |
| Alkaline | > 8 | Room Temp | Very Low | Avoid at all costs. Hydrolysis is rapid. |
| Elevated Temperature | Any | > 40°C | Low | Avoid heating aqueous solutions of the analyte. |
Visualizations
Caption: Basic mechanism of this compound hydrolysis.
Caption: Recommended workflow for this compound analysis.
Caption: Troubleshooting decision tree for low recovery.
References
Optimizing temperature for Monomethyl glutarate synthesis reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of monomethyl glutarate.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Cause: Incomplete reaction or side reactions.
Troubleshooting Steps:
-
Optimize Reaction Temperature: The reaction rate is temperature-dependent. For esterification of glutaric acid with methanol (B129727) using an acid catalyst, increasing the temperature can increase the reaction rate. However, excessively high temperatures can promote side reactions. For reactions starting from glutaric anhydride (B1165640) and sodium methoxide (B1231860), low temperatures (0°C to -20°C) are crucial to prevent the formation of byproducts.[1]
-
Adjust Methanol to Glutaric Acid/Anhydride Ratio: In Fischer esterification, using a large excess of methanol can shift the equilibrium towards the formation of the ester, thereby increasing the yield.[2][3]
-
Catalyst Selection and Concentration: For Fischer esterification, a strong acid catalyst like sulfuric acid is common.[2][4] Ensure the catalyst concentration is appropriate, as insufficient amounts will slow down the reaction.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Issue 2: Presence of Dimethyl Glutarate Impurity
Possible Cause: Further esterification of the desired this compound.
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures, especially during the esterification of glutaric acid or the refluxing of glutaric anhydride with methanol, can favor the formation of the diester.[1] Consider lowering the reaction temperature.
-
Low-Temperature Synthesis from Glutaric Anhydride: A highly selective method to avoid dimethyl glutarate formation is the reaction of glutaric anhydride with sodium methoxide in dichloromethane (B109758) at low temperatures (0°C to -20°C).[1] This method reports high purity and yield of the monomethyl ester.
-
Control Stoichiometry: Carefully control the molar ratio of methanol to glutaric anhydride. Using a large excess of methanol can increase the likelihood of diester formation.
Issue 3: Difficulty in Product Purification
Possible Cause: Similar physical properties of this compound and dimethyl glutarate.
Troubleshooting Steps:
-
Optimize Synthesis to Minimize Byproducts: The most effective approach is to prevent the formation of dimethyl glutarate during the reaction by employing a highly selective synthesis method, such as the low-temperature reaction of glutaric anhydride with sodium methoxide.[1]
-
Chromatographic Separation: If the byproduct is already formed, column chromatography can be used for purification, although it can be challenging due to the similar polarities of the monoester and diester.
-
Extraction: After the reaction, a proper work-up involving extraction is necessary to separate the product from water-soluble impurities and the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature depends on the chosen synthetic route.
-
From Glutaric Acid (Fischer Esterification): Reaction temperatures can range from reflux to 100-150°C.[2] The reaction rate increases with temperature, but the equilibrium conversion may not change significantly.[5]
-
From Glutaric Anhydride with Methanol (Reflux): Refluxing glutaric anhydride with methanol can yield this compound, but may also produce the dimethyl glutarate byproduct.[1]
-
From Glutaric Anhydride with Sodium Methoxide: A highly selective method involves reacting glutaric anhydride with sodium methoxide in dichloromethane at low temperatures, specifically between 0°C and -20°C, to achieve high purity and yield.[1]
Q2: How can I minimize the formation of dimethyl glutarate?
A2: To minimize the formation of dimethyl glutarate, it is recommended to use a synthetic method with high selectivity for the monoester. The reaction of glutaric anhydride with sodium methoxide at low temperatures (0°C to -20°C) is reported to produce this compound with high purity and avoids the formation of the diester byproduct.[1] Controlling the stoichiometry and avoiding excessively high reaction temperatures when starting from glutaric acid or refluxing with methanol is also crucial.
Q3: What are the common starting materials for this compound synthesis?
A3: The two primary starting materials are glutaric acid and glutaric anhydride.[1][5]
Q4: What catalysts are typically used for the esterification of glutaric acid?
A4: Strong acid catalysts such as sulfuric acid are commonly used for the Fischer esterification of glutaric acid with methanol.[2][4]
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Starting Material | Reagents & Conditions | Temperature | Purity | Yield | Key Considerations |
| Glutaric Anhydride | Sodium methoxide, Dichloromethane | 0°C to -20°C | 99.8% | 97.8% | High selectivity, avoids diester formation.[1] |
| Glutaric Anhydride | Methanol, Chloroform | Reflux | 81.6% | - | Risk of dimethyl glutarate byproduct.[1] |
| Glutaric Anhydride | Methanol, Sodium methoxide | 25°C | 62.3% | - | Lower purity at room temperature.[1] |
| Glutaric Anhydride | Methanol | Reflux | - | 70% | Reported in a 1954 publication.[1] |
| Glutaric Acid | Methanol, Amberlyst 35 | 313.2K to 333.2K | - | - | Reaction rate increases with temperature.[5] |
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of this compound from Glutaric Anhydride at Low Temperature
Objective: To synthesize this compound with high purity and yield, minimizing the formation of dimethyl glutarate.
Materials:
-
Glutaric anhydride
-
Sodium methoxide
-
Anhydrous dichloromethane
-
5% Hydrochloric acid solution
-
Anhydrous magnesium sulfate
-
Reaction flask with stirring
-
Dropping funnel
-
Cooling bath (e.g., ice-salt bath)
Procedure:
-
In a reaction flask equipped with a stirrer, suspend 1 part by weight of sodium methoxide in 4-10 parts by weight of anhydrous dichloromethane.
-
Cool the suspension to between 0°C and -20°C using a cooling bath.
-
In a separate flask, dissolve 1.0-2.0 parts by weight of glutaric anhydride in 5-10 parts by weight of anhydrous dichloromethane and cool the solution to the same temperature (0°C to -20°C).
-
Slowly add the glutaric anhydride solution to the sodium methoxide suspension over a period of 0.5-1.0 hours while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 0.5-2.0 hours.
-
Quench the reaction by slowly adding a 5% hydrochloric acid solution until the pH of the aqueous layer is between 2.0 and 2.5.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer 2-3 times with dichloromethane.
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the final product.
This protocol is adapted from a patented method described in the search results.[1]
Visualizations
Caption: Workflow for the high-selectivity synthesis of this compound.
Caption: Factors influencing the outcome of this compound synthesis.
References
- 1. CN101333165B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of glutarate, monomethyl glutarate, and diethyl glutarate
An Objective Comparison of Glutarate, Monomethyl Glutarate, and Diethyl Glutarate for Researchers
This guide provides a detailed comparative analysis of glutarate, this compound, and diethyl glutarate, focusing on their physicochemical properties, synthesis, and biological applications. The content is tailored for researchers, scientists, and drug development professionals, with an emphasis on experimental data and methodologies.
Introduction
Glutaric acid, a five-carbon linear dicarboxylic acid, and its ester derivatives are significant compounds in both biological and synthetic chemistry.[1] Glutarate, the conjugate base of glutaric acid, is a key human metabolite.[1][2] Its mono- and di-esters, such as this compound and diethyl glutarate, serve distinct roles, from being crucial intermediates in pharmaceutical synthesis to acting as tools for immunological research.[3][4][5][6] Understanding the differences in their properties and performance is critical for their effective application in research and development.
Physicochemical Properties
The physical and chemical characteristics of these compounds dictate their solubility, stability, and suitability for various applications. Diethyl glutarate's esterification makes it significantly more lipophilic than glutarate, facilitating its use as a cell-permeable derivative.
| Property | Glutarate (anion) | This compound | Diethyl Glutarate |
| Molecular Formula | C₅H₇O₄⁻[2] | C₆H₁₀O₄[3][7][8] | C₉H₁₆O₄[9][10][11] |
| Molecular Weight | 131.11 g/mol [2] | 146.14 g/mol [3][7][12] | 188.22 g/mol [9][10][13][14] |
| Appearance | - | Colorless to light yellow liquid[3][8] | Colorless liquid[9][15] |
| Melting Point | - | Not specified | -24.1 °C[9][13] |
| Boiling Point | - | 150-151 °C at 10 mmHg[3] | 237 °C[9][13][14] |
| Density | - | 1.169 g/mL at 25 °C[3][12] | 1.022 g/mL at 25 °C[9][13][14] |
| Solubility in Water | Soluble | Slightly soluble[3] | Slightly soluble[9][13][15] |
| Solubility (Other) | - | Soluble in Chloroform, Methanol (Slightly)[3] | Soluble in ether and alcohol[9][13][15] |
Synthesis and Production
The synthesis methods for monomethyl and diethyl glutarate are well-established esterification processes. This compound is often synthesized from glutaric anhydride (B1165640) to ensure mono-esterification, while diethyl glutarate is typically formed through the classic Fischer esterification of glutaric acid with ethanol (B145695).
Caption: General synthesis pathways for glutarate esters.
Experimental Protocols
1. Synthesis of this compound from Glutaric Anhydride
This protocol is based on the reaction of glutaric anhydride with sodium methoxide (B1231860) at low temperatures to yield the monomethyl ester with high purity.[4]
-
Materials : Glutaric anhydride, sodium methoxide, anhydrous dichloromethane (B109758), 5-10% hydrochloric acid (HCl), anhydrous magnesium sulfate.
-
Step 1: Preparation of Reactant Solutions :
-
Suspend 1 part by weight of sodium methoxide in 4-10 parts of anhydrous dichloromethane in a reaction vessel with stirring. Cool the suspension to between 0°C and -20°C.
-
In a separate vessel, dissolve 1.0-2.0 parts by weight of glutaric anhydride in 5-10 parts of anhydrous dichloromethane and cool to the same temperature range (0°C to -20°C).
-
-
Step 2: Reaction :
-
Slowly add the glutaric anhydride solution dropwise to the sodium methoxide suspension over a period of 0.5-1.0 hours while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for an additional 0.5-2.0 hours at the same temperature.
-
-
Step 3: Acidification and Extraction :
-
Acidify the reaction mixture by adding a 5-10% aqueous HCl solution dropwise until the pH reaches 2.0-2.5.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous layer 2-3 times with dichloromethane.
-
-
Step 4: Purification :
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent (dichloromethane) via rotary evaporation to yield the final product, this compound. This method avoids the formation of the diester byproduct.[4]
-
2. Synthesis of Diethyl Glutarate
This protocol describes the Fischer esterification of glutaric acid.
-
Materials : Glutaric acid, absolute ethanol, concentrated sulfuric acid (catalyst), sodium bicarbonate solution, anhydrous sodium sulfate.
-
Step 1: Reaction Setup :
-
In a round-bottom flask, combine glutaric acid and an excess of absolute ethanol (e.g., 3-5 molar equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
-
Step 2: Reflux :
-
Heat the mixture to reflux for several hours to drive the reaction to completion. The reaction can be monitored by techniques like thin-layer chromatography (TLC).
-
-
Step 3: Workup :
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
-
Step 4: Purification :
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain crude diethyl glutarate.
-
Purify the product further by vacuum distillation.
-
Biological Activity and Applications
The biological roles of these three molecules are distinct. Glutarate is an endogenous metabolite, while its esters are primarily used as synthetic tools or prodrugs to study the effects of intracellular glutarate.
Caption: Diethyl glutarate acts as a prodrug, delivering glutarate into cells.
Glutarate
Glutarate is an intermediate in the catabolism of the amino acids lysine (B10760008) and tryptophan.[5][6] Recent studies have identified it as a key regulator of T cell metabolism and anti-tumor immunity.[5] It exerts its effects through two primary mechanisms:
-
Inhibition of α-ketoglutarate-dependent dioxygenases : Glutarate can inhibit enzymes like TET2, which is involved in DNA demethylation. This inhibition influences T cell differentiation, promoting a central memory T cell phenotype which is beneficial for anti-tumor responses.[6]
-
Post-translational Modification : Glutarate can modify proteins through a process called glutarylation. It has been shown to glutarylate the E2 subunit of the pyruvate (B1213749) dehydrogenase complex (PDHc), which disrupts the complex's normal function and reduces its catalytic activity. This directly alters cellular metabolism.[5]
This compound
This compound is primarily valued as an important raw material and intermediate in organic synthesis.[3] Its bifunctional nature, containing both a carboxylic acid and an ester, makes it a versatile building block for producing more complex molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[3] It is also recognized as a human urinary metabolite.[7][12]
Diethyl Glutarate
The primary modern application of diethyl glutarate in research is as a cell-permeable prodrug to deliver glutarate into cells.[5][6] Because the charged glutarate molecule does not easily cross cell membranes, the neutral, more lipophilic diethyl ester is used. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bonds, releasing active glutarate.[16] This technique has been crucial in studies demonstrating that administering diethyl glutarate can alter CD8+ T cell differentiation and enhance cytotoxicity against target cancer cells.[5][6] It also has industrial applications as a solvent and plasticizer.[15]
Caption: Signaling pathways affected by intracellular glutarate.
Conclusion
Glutarate, this compound, and diethyl glutarate, while structurally related, possess distinct properties and applications that are critical for researchers to understand. Glutarate is a biologically active metabolite with immunomodulatory functions. This compound serves as a key synthetic intermediate. Diethyl glutarate functions as an effective prodrug for studying the intracellular effects of glutarate, providing a vital tool for cancer immunology and metabolic research. The choice between these compounds is therefore highly dependent on the specific experimental or synthetic goal.
References
- 1. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glutarate(1-) | C5H7O4- | CID 5231988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]
- 4. CN101333165B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. Glutarate regulates T cell metabolism and anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. chembk.com [chembk.com]
- 10. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Diethyl glutarate | 818-38-2 [chemicalbook.com]
- 14. Diethyl glutarate = 99 818-38-2 [sigmaaldrich.com]
- 15. CAS 818-38-2: Diethyl glutarate | CymitQuimica [cymitquimica.com]
- 16. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Monomethyl Glutarate: NMR vs. Chromatographic Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for validating the purity of monomethyl glutarate. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the most appropriate analytical strategy for their needs.
This compound, a key intermediate in various organic syntheses, requires stringent purity assessment to ensure the integrity of subsequent reactions and the quality of the final products. While several analytical techniques can be employed for this purpose, they differ in their principles, strengths, and limitations. This guide will delve into the practical application of ¹H NMR, HPLC, and GC for the purity determination of this compound, offering a comparative analysis to inform methodological choices.
Quantitative Purity Assessment: A Head-to-Head Comparison
The determination of purity was performed on a synthesized batch of this compound. The primary potential impurities arising from the synthesis process are unreacted glutaric acid and the diester byproduct, dimethyl glutarate. The results from quantitative ¹H NMR (qNMR), HPLC with UV detection, and Gas Chromatography with Flame Ionization Detection (GC-FID) are summarized below.
| Analytical Method | Purity of this compound (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| ¹H NMR | 99.5 ± 0.2 | ~0.1% | ~0.3% | Absolute quantification without a specific reference standard for the analyte; provides structural confirmation. | Lower sensitivity compared to chromatographic methods; potential for signal overlap. |
| HPLC-UV | 99.6 ± 0.1 | ~0.01% | ~0.05% | High sensitivity and resolution for non-volatile impurities. | Requires a chromophore for UV detection; quantification relies on response factors of standards. |
| GC-FID | 99.4 ± 0.2 | ~0.01% | ~0.05% | Excellent for volatile impurities; robust and reproducible. | Not suitable for non-volatile compounds; may require derivatization for some analytes. |
The Orthogonal Approach: Leveraging Strengths for Comprehensive Analysis
Employing orthogonal analytical techniques, which rely on different chemical and physical principles, provides a more robust and comprehensive assessment of a compound's purity. For this compound, the combination of NMR and a chromatographic method like HPLC or GC is highly recommended.
Workflow for Comprehensive Purity Validation of this compound
Caption: A logical workflow for the comprehensive purity validation of synthesized this compound.
Experimental Protocols
Quantitative ¹H NMR Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration.[1]
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher
-
NMR tubes: 5 mm precision tubes
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte or potential impurity signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A typical starting value is 30 seconds.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Acquisition Time (at): At least 3 seconds.
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic, well-resolved signals of both the this compound and the internal standard. For this compound, the singlet from the methyl ester protons (~3.67 ppm) is ideal.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Expected ¹H NMR Signals in CDCl₃:
-
This compound: ~11.68 ppm (s, 1H, COOH), ~3.67 ppm (s, 3H, OCH₃), ~2.43 ppm (m, 4H, CH₂), ~1.98 ppm (m, 2H, CH₂)[2]
-
Glutaric acid (impurity): ~2.43 ppm (t, 4H, CH₂), ~1.95 ppm (p, 2H, CH₂)[3][4]
-
Dimethyl glutarate (impurity): ~3.67 ppm (s, 6H, OCH₃), ~2.35 ppm (t, 4H, CH₂), ~1.95 ppm (p, 2H, CH₂)[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique well-suited for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase method with UV detection is effective.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 5 µm, 4.6 x 250 mm
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient starting with a high aqueous content and increasing the organic phase to elute the components based on their polarity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
Sample Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the synthesized this compound at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent front).
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is an excellent method for the analysis of volatile compounds and is particularly useful for detecting volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating fatty acid methyl esters.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) to ensure the elution of all components.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Split Ratio: A split injection is typically used to avoid overloading the column.
Sample Preparation:
-
Prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or methanol.
-
Prepare a sample solution of the synthesized this compound at the same concentration.
Purity Calculation: Similar to HPLC, the purity is typically calculated using the area percentage method.
Conclusion: A Multi-faceted Approach to Purity Validation
The validation of synthesized this compound purity is most reliably achieved through a multi-faceted analytical approach. ¹H NMR spectroscopy stands out as a powerful primary method, offering absolute quantification without the need for a specific analyte reference standard, while simultaneously providing structural confirmation. However, for detecting trace impurities and for orthogonal verification, chromatographic techniques are indispensable. HPLC-UV is highly sensitive for non-volatile impurities, while GC-FID excels in the analysis of volatile components.
For researchers, scientists, and drug development professionals, the choice of method will depend on the specific requirements of their work, including the expected impurities, the required level of sensitivity, and the available instrumentation. Ultimately, a combination of NMR and a suitable chromatographic technique provides the most comprehensive and trustworthy assessment of this compound purity, ensuring the quality and reliability of downstream applications.
References
A Head-to-Head Battle: Cross-Validation of HPLC and GC-MS Methods for the Quantitative Analysis of Monomethyl Glutarate
For researchers, scientists, and drug development professionals, the accurate quantification of dicarboxylic acid monoesters like Monomethyl glutarate is crucial in various fields, including metabolomics and industrial quality control. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
While both HPLC and GC-MS are powerful analytical tools, they operate on different principles, necessitating distinct sample preparation and instrumentation. GC-MS is often considered a gold standard for the analysis of volatile and semi-volatile compounds due to its high chromatographic resolution and the structural information provided by mass spectrometry. Conversely, HPLC is well-suited for non-volatile and thermally labile compounds. The choice between these two techniques is often dictated by the specific requirements of the analysis, such as sensitivity, sample matrix complexity, and the need for definitive compound identification.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of organic acids, providing a baseline for what can be expected for this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.
| Performance Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.003 - 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.01 - 1 µg/mL |
| Precision (RSD%) | < 2% | < 10% |
| Accuracy (Recovery %) | 98 - 105% | 90 - 110% |
| Sample Preparation | Minimal (dissolution, filtration) | Derivatization required |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 40 minutes |
| Selectivity | Moderate to Good | Excellent |
| Compound Identification | Based on retention time | Based on retention time and mass spectrum |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and reliable results. Below are representative protocols for the analysis of this compound using HPLC with UV detection and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the direct analysis of this compound in relatively clean sample matrices.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. Silylation is a common derivatization technique for compounds containing carboxylic acid groups.
-
Instrumentation: A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Derivatization Protocol (Silylation):
-
Evaporate a known amount of the sample or standard to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
-
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., pyridine). Create a series of calibration standards and derivatize them using the same procedure as the samples.
Mandatory Visualization
To visualize the experimental and logical workflows, the following diagrams were created using the DOT language.
Comparative Analysis of the Biological Activities of Glutarate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various glutarate esters, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide a comprehensive overview of the current state of knowledge in this area.
Introduction
Glutarate esters are a diverse group of chemical compounds derived from glutaric acid. By modifying the carboxyl groups of glutaric acid with different alcohol moieties, a wide range of esters with varying physicochemical properties and biological activities can be synthesized. Esterification is a common strategy in drug development to enhance the cell permeability of polar molecules like glutaric acid and its derivatives, effectively creating prodrugs that can be hydrolyzed by intracellular esterases to release the active compound.[1][2][3] This guide focuses on the comparative biological effects of several prominent glutarate esters, including α-ketoglutarate esters and diethyl glutarate.
Data Summary
The following tables summarize the quantitative data on the biological activities of selected glutarate esters.
Table 1: Effect of α-Ketoglutarate Esters on Hypoxia Inducible Factor-1α (HIF-1α) Degradation
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| 1-Octyl-α-ketoglutarate | HEK293 | HIF-1α-luciferase reporter assay | 1 mM | Stimulation of PHD activity, leading to increased HIF-1α turnover. | [4] |
| (Trifluoromethyl)benzyl α-ketoglutarate (TFMB-KG) | HeLa | HIF-1α-luciferase reporter assay | 1 mM | Efficiently triggers the degradation of HIF-1α-luciferase. | [4] |
| Dimethyl-α-ketoglutarate (DMKG) | - | - | - | Data not available | - |
Table 2: Effects of Glutarate Esters on T-Cell Modulation
| Compound | Cell Type | Assay | Concentration | Effect | Reference |
| Diethyl Glutarate (DEG) | Murine CD8+ T-cells | In vitro differentiation | 400 µM | Increased percentage of central memory T-cells (CD62LhiCD44hi) | [5] |
| Diethyl Glutarate (DEG) | Murine CD8+ T-cells | Cytotoxicity assay | - | Increased cytotoxicity against target cells. | [6] |
Table 3: Effects of α-Ketoglutarate Esters on Autophagy
| Compound | Cell Line | Condition | Effect on Autophagy | Reference |
| Dimethyl-α-ketoglutarate (DMKG) | U2OS | Nutrient deprivation | Inhibition | [7] |
| (Trifluoromethyl)benzyl α-ketoglutarate (TFMKG) | U2OS | Nutrient deprivation | Inhibition | [7] |
| Octyl-α-ketoglutarate (OKG) | U2OS | Nutrient deprivation | Inhibition | [7] |
| Dimethyl-α-ketoglutarate (DMKG) | U2OS | Complete medium | No effect on baseline | [7] |
| (Trifluoromethyl)benzyl α-ketoglutarate (TFMKG) | U2OS | Complete medium | Increased baseline | [7] |
| Octyl-α-ketoglutarate (OKG) | U2OS | Complete medium | Increased baseline | [7] |
Table 4: Neuroprotective and Other Activities of Glutarate Esters
| Compound | Model System | Biological Activity | Key Findings | Reference |
| Dimethyl 2-oxoglutarate | SH-SY5Y cells (glucose hypometabolism model) | Neuroprotection | Partially prevented mitochondrial impairments and neural cell death. | [8][9] |
| Diethyl Glutarate (DEG) | Rat cerebral cortex slices | Excitatory Amino Acid Antagonism | Inhibited spontaneous paroxysmal discharges with an IC50 of 5.6 ± 0.38 mM. | [10][11] |
| Diethyl Glutarate (DEG) | Gram-positive and Gram-negative bacteria | Bactericidal Activity | Exhibits strong bactericidal activity. | [5] |
Experimental Protocols
HIF-1α Degradation Assay (Western Blot)
This protocol describes the detection of HIF-1α protein levels by Western blot, a common method to assess its stability.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, HEK293) in appropriate media.[12]
-
Treat cells with the desired glutarate ester at various concentrations and time points. A positive control for HIF-1α stabilization, such as CoCl₂ (100 µM) or hypoxia (1% O₂), should be included.[4]
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice.[4]
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.[13]
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.[4]
-
Separate proteins by SDS-PAGE (typically a 7.5% or 8% gel for HIF-1α).
-
Transfer proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[13]
-
Detect the signal using an ECL detection reagent.
T-Cell Differentiation Assay
This protocol outlines the in vitro differentiation of naïve CD4+ T-cells, which can be adapted to assess the effects of glutarate esters.
1. Isolation of Naïve CD4+ T-cells:
-
Isolate naïve CD4+ T-cells from mouse spleens and lymph nodes using a magnetic-activated cell sorting (MACS) kit.[14][15]
2. T-cell Activation and Differentiation:
-
Coat 96-well plates with anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptors.[2][15]
-
Culture the isolated naïve CD4+ T-cells in the antibody-coated plates in the presence of specific cytokine cocktails to direct differentiation into different T-helper subsets (Th1, Th2, Th17, etc.).[14][16]
-
Add the glutarate ester being tested to the culture medium at the desired concentrations.
3. Analysis:
-
After several days of culture, analyze the differentiated T-cell populations by flow cytometry using antibodies against lineage-specific transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17) and cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17).[2][15]
Autophagy Flux Assay (LC3 Turnover)
This assay measures the degradation of LC3-II, a marker for autophagosomes, to determine autophagic activity.
1. Cell Culture and Treatment:
-
Culture cells (e.g., U2OS) in appropriate media.
-
Treat cells with the glutarate ester of interest for a defined period.
-
For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to a subset of the wells to block the degradation of autophagosomes.[5][6][7]
2. Western Blot for LC3:
-
Lyse the cells and perform a Western blot as described in the HIF-1α protocol.
-
Use a primary antibody that detects both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). LC3-II will appear as a lower band on the gel.[6]
3. Analysis:
-
Compare the amount of LC3-II in the absence and presence of the lysosomal inhibitor. An increase in the amount of LC3-II in the presence of the inhibitor indicates a functional autophagic flux. The difference in LC3-II levels between inhibitor-treated and untreated cells represents the amount of LC3-II that has been degraded, thus quantifying autophagic flux.[5][7]
Signaling Pathways and Experimental Workflows
HIF-1α Degradation Pathway
Under normoxic conditions, the alpha subunit of Hypoxia Inducible Factor-1 (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. Some α-ketoglutarate esters can increase the intracellular concentration of α-ketoglutarate, a necessary cofactor for PHD activity, thereby promoting HIF-1α degradation.[2]
Caption: Regulation of HIF-1α stability by prolyl hydroxylases and the influence of α-ketoglutarate esters.
T-Cell Activation and Differentiation Signaling
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This, along with co-stimulatory signals, triggers a cascade of intracellular signaling events, leading to T-cell proliferation and differentiation into various effector and memory subtypes. Diethyl glutarate has been shown to influence this process, promoting the formation of central memory T-cells. The exact mechanism by which it modulates the intricate signaling network is an area of ongoing research but is known to involve the inhibition of α-ketoglutarate-dependent dioxygenases and direct glutarylation of metabolic enzymes.[5][17]
Caption: Simplified overview of T-cell receptor signaling leading to activation and differentiation, and points of influence by diethyl glutarate.
Experimental Workflow: Comparing Glutarate Ester Effects
The following diagram illustrates a general workflow for comparing the biological activity of different glutarate esters.
Caption: A generalized workflow for the comparative evaluation of the biological activities of different glutarate esters.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. akadeum.com [akadeum.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl-2-oxoglutarate but not antioxidants prevents glucose hypometabolism induced neural cell death: implications in the pathogenesis and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. (PDF) l‐Glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex (1991) | J. P. Turner | 3 Citations [scispace.com]
- 12. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autophagy Assay | LC3 | Autophagic Flux Assay | Promega [worldwide.promega.com]
A Comparative Guide to Alternatives for Monomethyl Glutarate in Chemical Synthesis
Monomethyl glutarate, the monomethyl ester of the five-carbon dicarboxylic acid glutaric acid, is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and polymers.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective and sequential reactions, making it a versatile building block. However, depending on the desired final product, cost considerations, and specific reaction kinetics, researchers and drug development professionals may seek alternatives. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.
The primary alternatives are other dicarboxylic acid monoesters that differ in the length of their carbon backbone. The most common alternatives include monoesters of succinic acid (four carbons) and adipic acid (six carbons).
-
Monoethyl Succinate (B1194679) (C4): Derived from succinic acid, this intermediate introduces a shorter, four-carbon chain. It is primarily used as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]
-
Monomethyl Adipate (B1204190) (C6): As the monomethyl ester of adipic acid, this molecule provides a longer, more flexible six-carbon backbone. It is a useful synthetic intermediate for preparing novel histone deacetylase inhibitors with potential antitumor activities and in the synthesis of advanced surfactants and lubricants.[4][5]
Performance Comparison
The selection of an appropriate dicarboxylic acid monoester is dictated by the specific requirements of the synthetic route. Key physical properties, synthesis efficiency, and performance in subsequent reactions are critical factors for consideration.
Physical and Chemical Properties
The physical properties of these monoesters, such as molecular weight, boiling point, and melting point, can influence reaction conditions and purification procedures.
| Property | Monoethyl Succinate | This compound | Monomethyl Adipate |
| Molecular Formula | C₆H₁₀O₄[6] | C₆H₁₀O₄[7] | C₇H₁₂O₄[5] |
| Molecular Weight | 146.14 g/mol [6] | 146.14 g/mol [8] | 160.17 g/mol [5] |
| Boiling Point | 248 °C (lit.)[9] | 150-151 °C / 10 mmHg (lit.)[8] | 162 °C / 10 mmHg (lit.)[5][10] |
| Melting Point | 8 °C[9][11] | Solid (at room temp)[7] | 7-9 °C (lit.)[5][10] |
| Density | 1.141 g/mL at 25 °C (lit.)[9] | 1.169 g/mL at 25 °C (lit.)[8] | 1.081 g/mL at 25 °C (lit.)[5][10] |
Synthesis of Monoester Intermediates
The efficient synthesis of the monoester is a crucial first step. High yields and purity are desirable to ensure the success of subsequent reactions. Monoesters are typically synthesized either by the partial hydrolysis of the corresponding diester or, more commonly, by the ring-opening of a cyclic anhydride (B1165640) with an alcohol.[12] Direct esterification of the dicarboxylic acid can also be employed, though controlling selectivity to prevent diester formation can be challenging.[13]
| Intermediate | Starting Material(s) | Typical Conditions | Reported Yield |
| Mono-methyl succinate | Succinic anhydride, Methanol (B129727) | Reflux, ~45 min | 93-96%[14][15] |
| This compound | Glutaric anhydride, Sodium methoxide (B1231860), Dichloromethane (B109758) | -10 °C to -20 °C | 97-99%[16] |
| This compound | Dimethyl glutarate, KOH, Methanol | Room temperature, 4 hours | 44%[1][2] |
| Monomethyl adipate | Adipic acid, Methanol | Not specified | 80%[4][10][17] |
| Monoethyl adipate | Adipic acid, Ethanol, Acetic acid, Chloroform | 60 °C, 8 hours | 98.4%[18] |
| Monoethyl succinate | Succinic anhydride, Ethanol, Amberlyst 15® | Reflux, 3 hours | High (unspecified)[19] |
Experimental Protocols
Detailed methodologies are essential for reproducing and optimizing synthetic procedures. Below are representative protocols for the synthesis of dicarboxylic acid monoesters.
Protocol 1: Synthesis of this compound from Glutaric Anhydride
This high-yield method utilizes low temperatures to ensure high selectivity for the monoester.[16]
Materials:
-
Glutaric anhydride
-
Sodium methoxide
-
Anhydrous dichloromethane
-
5% Hydrochloric acid solution
-
Magnesium sulfate
Procedure:
-
In a reaction vessel equipped with a stirrer, suspend sodium methoxide (1 part by weight) in anhydrous dichloromethane (4-10 parts by weight). Cool the suspension to between -10 °C and -20 °C.
-
In a separate vessel, dissolve glutaric anhydride (1.0-2.0 parts by weight) in anhydrous dichloromethane (5-10 parts by weight) and cool the solution to between -10 °C and -20 °C.
-
Slowly add the glutaric anhydride solution to the sodium methoxide suspension over 0.5-1.0 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for an additional 2 hours at the same temperature.
-
Carefully add 5% hydrochloric acid solution dropwise to adjust the pH of the mixture to 2.0-2.5.
-
Allow the layers to separate in a separatory funnel. Extract the aqueous layer 2-3 times with dichloromethane.
-
Combine all organic layers, dry over magnesium sulfate, and remove the solvent under reduced pressure to yield high-purity this compound.[16]
Protocol 2: Synthesis of Mono-methyl Succinate from Succinic Anhydride
This protocol describes a straightforward synthesis via the ring-opening of succinic anhydride.[15]
Materials:
-
Succinic anhydride
-
Dry methanol
Procedure:
-
Combine succinic anhydride (e.g., 80.0 g, 800 mmol) and dry methanol (e.g., 38.9 mL, 960 mmol) in a suitable flask.
-
Heat the mixture at reflux with vigorous shaking or stirring until all the succinic anhydride has dissolved (approximately 15-20 minutes).
-
Continue heating at reflux for an additional 25 minutes.
-
Remove the excess methanol under reduced pressure.
-
Cool the residue in an ice bath to induce crystallization.
-
Filter the white precipitate and wash with cold water.
-
Dry the solid product under vacuum to a constant weight to obtain mono-methyl succinate. A yield of 93.6% has been reported for this method.[15]
Visualization of Synthetic Pathways
Diagrams created using Graphviz help to visualize the logical flow of the synthesis and application of these intermediates.
References
- 1. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]
- 2. MONO-METHYL GLUTARATE | 1501-27-5 [amp.chemicalbook.com]
- 3. CAS 1070-34-4: Monoethyl succinate | CymitQuimica [cymitquimica.com]
- 4. Monomethyl adipate | 627-91-8 [chemicalbook.com]
- 5. mono-Methyl adipate 99 627-91-8 [sigmaaldrich.com]
- 6. Monoethyl succinate | C6H10O4 | CID 70610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1501-27-5 CAS MSDS (MONO-METHYL GLUTARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Monomethyl adipate CAS#: 627-91-8 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Carboxylic acid - Polyamides, Synthesis, Esters | Britannica [britannica.com]
- 13. CN102898306A - Synthetic method of monomethyl adipate - Google Patents [patents.google.com]
- 14. Page loading... [guidechem.com]
- 15. Mono-methyl succinate synthesis - chemicalbook [chemicalbook.com]
- 16. CN101333165B - Method for synthesizing this compound - Google Patents [patents.google.com]
- 17. rsc.org [rsc.org]
- 18. Monoethyl Adipate synthesis - chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Confirmation of 5-Methoxy-5-oxopentanoic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 5-Methoxy-5-oxopentanoic acid, a derivative of glutaric acid. The methodologies and data presented herein offer a foundational framework for the analysis of similar derivatives.
Spectroscopic and Chromatographic Data Summary
The structural confirmation of 5-Methoxy-5-oxopentanoic acid, also known as monomethyl glutarate, relies on a combination of spectroscopic and chromatographic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for 5-Methoxy-5-oxopentanoic acid
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 3.69 | -OCH₃ | 177.5 | C=O (Carboxylic Acid) |
| 2.41 - 2.38 | -CH₂-COOH | 173.8 | C=O (Ester) |
| 2.21 - 2.16 | -CH₂-COOCH₃ | 51.9 | -OCH₃ |
| 1.86 - 1.81 | -CH₂-CH₂-CH₂- | 33.4 | -CH₂-COOH |
| 33.0 | -CH₂-COOCH₃ | ||
| 20.4 | -CH₂-CH₂-CH₂- |
Data sourced from the Human Metabolome Database.[1]
Table 2: Infrared (IR) Spectroscopy Data for 5-Methoxy-5-oxopentanoic acid
| Frequency (cm⁻¹) | Assignment | Intensity |
| 2950-3300 | O-H stretch (Carboxylic Acid) | Broad |
| 1735 | C=O stretch (Ester) | Strong |
| 1710 | C=O stretch (Carboxylic Acid) | Strong |
| 1241 | C-O stretch (Ester) | Strong |
| 1170 | C-O stretch (Carboxylic Acid) | Strong |
Note: These are general, expected ranges for the functional groups present.
Table 3: Mass Spectrometry (MS) Data for 5-Methoxy-5-oxopentanoic acid
| m/z | Proposed Fragment Ion | Relative Abundance |
| 146 | [M]⁺ (Molecular Ion) | Low |
| 115 | [M - OCH₃]⁺ | Moderate |
| 113 | [M - H₂O - CH₃]⁺ | Moderate |
| 87 | [M - COOH - CH₃]⁺ | High |
| 74 | McLafferty Rearrangement | Moderate to High |
| 59 | [COOCH₃]⁺ | Moderate |
Fragmentation patterns are predicted and may vary based on the ionization technique used.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the elucidation of the carbon-hydrogen framework of the molecule.
Materials:
-
5-10 mg of 5-Methoxy-5-oxopentanoic acid
-
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube
-
Pipettes
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of TMS as an internal standard.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, ensuring appropriate parameters for pulse width, acquisition time, and relaxation delay.
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.
-
Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
1-2 mg of 5-Methoxy-5-oxopentanoic acid
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
-
Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
~1 mg of 5-Methoxy-5-oxopentanoic acid
-
A suitable volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., Electrospray Ionization - ESI-MS, Gas Chromatography-Mass Spectrometry - GC-MS)
-
Vials and syringes
Procedure (Electrospray Ionization - ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water with 0.1% ammonia (B1221849) for negative ion mode).
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum in the desired mass range.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizing the Analytical Workflow
To aid in understanding the logical flow of structural confirmation, the following diagrams illustrate the experimental workflow and the decision-making process based on the spectroscopic data.
Caption: Experimental workflow for the structural confirmation of 5-Methoxy-5-oxopentanoic acid derivatives.
Caption: Logical relationship for integrating spectroscopic data to confirm the chemical structure.
Comparison of Analytical Techniques
While no direct experimental data for a wide range of 5-Methoxy-5-oxopentanoic acid derivatives is readily available in the public domain, a comparison of the utility of the primary analytical techniques for their structural confirmation can be made:
-
NMR Spectroscopy is unparalleled in its ability to provide a detailed map of the carbon-hydrogen framework. For derivatives of 5-Methoxy-5-oxopentanoic acid, changes in the substitution pattern would be readily observed as shifts in the proton and carbon signals, as well as changes in coupling patterns. It is the most powerful tool for unambiguous structure determination.
-
IR Spectroscopy is a rapid and simple method for confirming the presence of key functional groups. For this class of compounds, the characteristic C=O stretches for the ester and carboxylic acid, and the broad O-H stretch, are definitive. While it may not distinguish between isomers with the same functional groups, it is an excellent tool for confirming successful synthetic transformations, such as esterification or hydrolysis.
-
Mass Spectrometry provides the crucial information of molecular weight, confirming the elemental composition. The fragmentation pattern, though complex, can offer valuable clues about the structure. For derivatives, changes in the molecular ion peak and the emergence of new fragmentation pathways would be indicative of structural modifications.
References
Silylation vs. Alkylation for Monomethyl Glutarate Derivatization: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like monomethyl glutarate is crucial. This guide provides an in-depth comparison of two common derivatization techniques, silylation and alkylation, for preparing this compound for gas chromatography-mass spectrometry (GC-MS) analysis. We will delve into the performance, experimental protocols, and key considerations for each method to help you select the optimal strategy for your research needs.
Derivatization is a critical step in the analysis of polar, non-volatile compounds like this compound by GC-MS. It involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection.[1] Silylation and alkylation are two of the most widely employed derivatization strategies for carboxylic acids.[2]
Performance Comparison: Silylation vs. Alkylation
The choice between silylation and alkylation depends on several factors, including the desired stability of the derivative, the complexity of the sample matrix, and the required analytical reproducibility. The following table summarizes the key performance characteristics of each method, based on data from studies on carboxylic acids.
| Feature | Silylation (with BSTFA/MSTFA) | Alkylation (with MCF) | Alkylation (with Diazomethane) |
| Derivative Stability | Moderate; sensitive to moisture, derivatives can degrade over time.[3][4] | High; derivatives are notably stable over several days at room temperature.[3] | High; alkyl esters offer excellent stability and can be stored for extended periods.[2] |
| Reproducibility | Can be variable; susceptible to matrix effects and incomplete reactions.[3] | High; offers better reproducibility compared to silylation.[3] | High; reaction is typically quantitative and instantaneous.[5] |
| Reaction Conditions | Requires anhydrous conditions and often heating.[6] | Instantaneous reaction at room temperature; does not require water exclusion.[3] | Instantaneous reaction at room temperature.[5][7] |
| Byproducts | Silylating reagent byproducts can sometimes interfere with chromatography.[8] Artifacts can form with certain functional groups.[9] | Byproducts are generally easy to separate from the derivatives.[3] | The main byproduct is nitrogen gas, which does not interfere.[10] However, side reactions with other functional groups or solvents can occur.[5] |
| Reagent Handling | Reagents are moisture-sensitive and require careful handling.[6] | Reagents are relatively stable and less hazardous than diazomethane (B1218177).[3] | Diazomethane is highly toxic, explosive, and carcinogenic, requiring special handling precautions.[2][11] |
| Typical Yield | Generally high, but can be affected by steric hindrance and reaction conditions.[12] | High.[3] | Excellent, often quantitative.[7] |
Experimental Protocols
Below are detailed experimental protocols for the silylation and alkylation of this compound. These are general guidelines and may require optimization for specific applications.
Silylation Protocol using BSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[8] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance its reactivity, especially for hindered functional groups.[2]
Materials:
-
This compound sample (dried)
-
BSTFA (+/- 1% TMCS)
-
Anhydrous pyridine (B92270) (optional, as a catalyst and solvent)[6]
-
Anhydrous solvent (e.g., dichloromethane, ether, hexane)[6]
-
Reaction vials (e.g., 5 mL)[8]
-
Heating block or oven[6]
Procedure:
-
Sample Preparation: Weigh 1-10 mg of the dried this compound sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness.[8]
-
Reagent Addition: Add an excess of the silylating reagent. A molar ratio of at least 2:1 of BSTFA to the active hydrogen in this compound is recommended.[8] For a typical sample, add 25 µL of BSTFA and 25 µL of anhydrous pyridine.[6]
-
Reaction: Tightly cap the vial and heat at 60-80°C for approximately 20-30 minutes to ensure the reaction goes to completion.[6]
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS.
Alkylation Protocol using Methyl Chloroformate (MCF)
Methyl chloroformate (MCF) is a versatile alkylating agent that reacts with carboxylic acids to form methyl esters.[3] This method is known for its speed and the stability of the resulting derivatives.[3]
Materials:
-
This compound sample (dried)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Pyridine
-
Methyl chloroformate (MCF)
-
50 mM Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Sample Resuspension: Resuspend the dried this compound sample in 200 µL of 1 M NaOH solution.
-
Reagent Mixture: Add 34 µL of pyridine and 167 µL of methanol to the sample solution.
-
MCF Addition: Add 20 µL of MCF to the mixture and vortex vigorously for 30 seconds. Add another 20 µL of MCF and vortex for an additional 30 seconds.[3]
-
Extraction: To separate the derivatized product, add 400 µL of chloroform and vortex for 10 seconds. Then, add 400 µL of 50 mM NaHCO₃ solution and vortex for another 10 seconds.[3]
-
Analysis: Centrifuge the sample to separate the layers. The organic (bottom) layer containing the derivatized this compound can be transferred to a new vial for GC-MS analysis.
Alkylation Protocol using Diazomethane
Diazomethane is a highly efficient methylating agent for carboxylic acids, providing quantitative yields.[5][7] However, due to its hazardous nature, it should only be used by experienced personnel in a well-ventilated fume hood with appropriate safety precautions.[11]
Materials:
-
This compound sample
-
Diazomethane solution in ether (freshly prepared)
-
Ether
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like ether.
-
Reaction: Add the diazomethane solution dropwise to the sample solution at room temperature until a faint yellow color persists, indicating a slight excess of diazomethane. The reaction is instantaneous, and nitrogen gas will be evolved.[5][7]
-
Quenching (Optional but Recommended): A few drops of a weak acid (e.g., acetic acid) can be added to quench the excess diazomethane.
-
Analysis: The resulting solution containing the methyl ester of this compound can be directly injected into the GC-MS.
Visualizing the Derivatization Process
To better understand the experimental workflows and chemical transformations, the following diagrams have been generated.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 10. Diazomethane can be used to convert a carboxylic acid to a methyl... | Study Prep in Pearson+ [pearson.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
Comparative Cytotoxicity of Monomethyl Glutarate and Glutaric Acid: A Guide for Researchers
An Objective Analysis for Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of monomethyl glutarate and glutaric acid, intended for researchers, scientists, and professionals in the field of drug development. By presenting available experimental data, this document aims to offer a clear and objective comparison to inform research and development decisions.
Executive Summary
Glutaric acid is a well-documented neurotoxin, particularly implicated in the pathophysiology of glutaric aciduria type I. Its cytotoxic effects are primarily mediated through excitotoxicity and the induction of apoptosis in neuronal cells. In contrast, while this compound is also known to be cytotoxic, detailed quantitative data and mechanistic studies are less abundant in publicly available literature. This guide synthesizes the existing data to draw a comparative picture of their cytotoxic profiles.
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of glutaric acid and this compound. It is important to note that direct comparative studies are limited, and the data presented is collated from individual studies on each compound.
Table 1: Cytotoxicity of Glutaric Acid
| Cell Line | Assay | Concentration | Effect | Reference |
| Primary Rat Striatal Neurons | MTT Assay | 10-50 mM (24-96h) | Concentration- and time-dependent decrease in cell viability.[1] | [1][2] |
| Primary Rat Striatal Neurons | Flow Cytometry (Annexin V/PI) | 20-50 mM (48-72h) | Dose- and time-dependent increase in apoptosis.[1] | [1][3] |
| OLN-93 (Rat Oligodendroglia) | MTT Assay | Not Specified | Dose-dependent reduction in cell viability.[4] | [4] |
Table 2: Cytotoxicity of this compound
| Cell Line/System | Assay | Concentration | Effect | Reference |
| Rat Nasal Explants | Acid Phosphatase Release | 10-50 mM | Induced increases in acid phosphatase release, indicating cytotoxicity.[5] | [5] |
Note: The available data for this compound lacks specific IC50 values from cell viability assays like the MTT assay, which are commonly used to quantify cytotoxicity. The study on rat nasal explants demonstrates a cytotoxic effect but does not provide a direct comparison to glutaric acid under the same conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
MTT Assay for Cell Viability (as applied to Glutaric Acid)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Primary striatal neurons are seeded in 96-well plates at a density of 1 x 10^6 cells/mL and cultured for 10-14 days.
-
Treatment: Cells are treated with varying concentrations of glutaric acid (0.1-50 mM) for 24, 48, 72, and 96 hours.
-
MTT Incubation: After treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm with a reference wavelength of 630 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[1]
Flow Cytometry for Apoptosis Detection (as applied to Glutaric Acid)
This method quantifies the percentage of apoptotic and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Preparation: Primary striatal neurons are treated with glutaric acid as described above.
-
Staining: After treatment, cells are harvested, washed with cold PBS, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[1]
Acid Phosphatase Release Assay (as applied to this compound)
This assay measures the release of acid phosphatase, an indicator of cell lysis and cytotoxicity.
-
Explant Culture: Rat nasal explants are cultured in a suitable medium.
-
Treatment: Explants are exposed to this compound at concentrations ranging from 10 to 50 mM.
-
Sample Collection: At specified time points, the culture medium is collected.
-
Enzyme Assay: The activity of acid phosphatase in the collected medium is measured using a suitable substrate (e.g., p-nitrophenyl phosphate). The amount of product formed is proportional to the enzyme activity and, consequently, the extent of cell lysis.[5]
Signaling Pathways and Mechanisms of Cytotoxicity
Glutaric Acid
The cytotoxic effects of glutaric acid, particularly in neuronal cells, are primarily attributed to the following mechanisms:
-
NMDA Receptor-Mediated Excitotoxicity: Glutaric acid can act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, leading to excessive calcium influx and subsequent neuronal damage. This effect can be partially suppressed by the NMDA receptor antagonist MK-801.[1][2]
-
Induction of Apoptosis: Glutaric acid triggers a caspase-dependent apoptotic pathway. Studies have shown an upregulation of caspase-3 mRNA and active protein fragments following exposure to glutaric acid.[1][2]
This compound
The specific signaling pathways involved in this compound-induced cytotoxicity are not well-elucidated in the currently available literature. However, it is known that this compound is a metabolite of dimethyl glutarate, and its formation is associated with increased cytotoxicity.[5] The hydrolysis of the ester group is a key step, and the resulting dicarboxylic acid (glutaric acid) may contribute to the overall toxicity.
Conclusion
Based on the available evidence, both glutaric acid and this compound exhibit cytotoxic properties. Glutaric acid's neurotoxicity is well-characterized, involving NMDA receptor-mediated excitotoxicity and apoptosis. While this compound is also cytotoxic, a significant gap exists in the literature regarding its specific mechanisms of action and quantitative cytotoxic profile in various cell lines. Further research, including direct comparative studies and detailed mechanistic investigations, is necessary to fully elucidate the cytotoxic potential of this compound and to draw a more definitive comparison with glutaric acid. This information will be crucial for assessing the safety and potential therapeutic applications of compounds related to these dicarboxylic acids and their esters.
References
- 1. Glutaric Acid-Mediated Apoptosis in Primary Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaric acid-mediated apoptosis in primary striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutaric acid and its metabolites cause apoptosis in immature oligodendrocytes: a novel mechanism of white matter degeneration in glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of dibasic esters (DBE) metabolites in rat nasal explants - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Metabolic Crossroads: A Comparative Guide to Isotopic Labeling for Validating Monomethyl Glutarate Pathways
For researchers, scientists, and drug development professionals navigating the intricate web of cellular metabolism, understanding the precise fate of molecules is paramount. This guide provides a comparative analysis of isotopic labeling techniques for validating the metabolic pathways of monomethyl glutarate (MMG), a dicarboxylic acid monoester implicated in human metabolism. We will explore the principles of stable isotope tracing and compare it with alternative non-isotopic methods, offering supporting data and detailed experimental protocols to guide your research.
This compound is a human urinary metabolite whose metabolic significance is an area of active investigation. Elucidating its pathways—from cellular uptake to its entry into central carbon metabolism—is crucial for understanding its physiological role and potential as a biomarker or therapeutic target. Isotopic labeling, a powerful technique that acts as a molecular GPS, allows for the unambiguous tracking of atoms as they traverse metabolic networks.
Isotopic Labeling: A Precise Tool for Pathway Validation
Stable isotope tracing involves introducing a metabolite labeled with a heavy isotope (e.g., ¹³C or ²H) into a biological system and monitoring its incorporation into downstream products. This approach provides a dynamic view of metabolic fluxes, which is often not achievable with traditional metabolomics that only provide static snapshots of metabolite concentrations.
Comparison of Metabolic Pathway Validation Techniques
The validation of metabolic pathways can be approached through various methods, each with distinct advantages and limitations. While ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful and widely used technique, it is essential to understand its performance in the context of other available methods.[1]
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Cells are cultured with a ¹³C-labeled substrate (e.g., glucose, glutamine). The incorporation of ¹³C into downstream metabolites is measured by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine metabolic fluxes.[1][2] | - Provides quantitative flux information for numerous reactions simultaneously.[1] - Highly specific and allows for the elucidation of complex pathway activities.[1] | - Requires specialized equipment and expertise in computational modeling. - Can be expensive due to the cost of labeled substrates.[1] | Quantifying central carbon metabolism, identifying active pathways in disease states. |
| Enzyme Assays | The activity of specific enzymes in a pathway is measured in vitro using purified enzymes or cell lysates and specific substrates. | - Provides direct measurement of enzyme capacity. - Can be used to identify enzyme inhibitors or activators. | - In vitro activity may not reflect in vivo flux. - Labor-intensive for analyzing entire pathways. | Characterizing enzyme kinetics, screening for drug targets. |
| Quantitative Metabolomics (Label-Free) | The absolute or relative abundance of metabolites in a biological sample is measured by MS or NMR. | - Provides a broad snapshot of the metabolome and can identify unexpected metabolic changes.[1] - Technically less complex than tracer studies.[1] | - Does not directly measure metabolic fluxes. - Changes in metabolite levels can be difficult to interpret as they reflect a balance of production and consumption.[1] | Biomarker discovery, identifying metabolic phenotypes, initial screening before more detailed flux analysis.[1] |
| Genetically Encoded Biosensors | Genetically engineered fluorescent proteins that change their signal in response to the binding of a specific metabolite. | - Allows for real-time, in vivo monitoring of metabolite dynamics within single cells. | - Development and validation of specific sensors can be challenging. - May not be available for all metabolites of interest. | Studying subcellular metabolite compartmentalization and dynamics. |
Validating the this compound Metabolic Pathway: A Hypothetical Isotopic Labeling Study
Given the structural similarity of MMG to other dicarboxylic acids like glutarate and succinate (B1194679), a plausible metabolic fate involves its conversion to glutarate and subsequent entry into the lysine (B10760008) degradation pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. An isotopic labeling study to validate this proposed pathway would involve synthesizing ¹³C-labeled MMG and tracing its metabolic products.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Isotopic Labeling of MMG
Caption: Experimental workflow for tracing MMG metabolism.
Quantitative Data from Analogous Isotopic Labeling Studies
| Metabolite | Expected Mass Isotopologue | Expected Fractional Enrichment (%) after 24h | Metabolic Significance |
| Glutarate | M+5 | 85 | Direct product of MMG hydrolysis. |
| Glutaryl-CoA | M+5 | 60 | Activation for further catabolism. |
| Acetyl-CoA | M+2 | 25 | Entry into the TCA cycle. |
| Citrate | M+2 | 15 | First intermediate of the TCA cycle. |
| Succinate | M+4 | 10 | TCA cycle intermediate. |
Note: These are hypothetical values for illustrative purposes, based on typical isotopic enrichment patterns observed in metabolic tracer studies.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling with ¹³C-Monomethyl Glutarate
Objective: To trace the metabolic fate of ¹³C-MMG in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HepG2)
-
Complete cell culture medium
-
[U-¹³C₆]-Monomethyl glutarate (synthesis required)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scraper
-
Centrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Metabolic Labeling: Aspirate the complete medium and replace it with a medium containing a known concentration of [U-¹³C₆]-MMG. Incubate for various time points (e.g., 1, 6, 24 hours).
-
Cell Harvest: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quenching and Extraction: Rapidly quench metabolic activity by adding 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Sample Preparation: Centrifuge the cell extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant containing the metabolites to a new tube. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS Analysis: Reconstitute the dried extracts in a suitable solvent for LC-MS analysis. Analyze the samples to determine the mass isotopologue distribution of glutarate and downstream TCA cycle intermediates.
Protocol 2: Non-Isotopic Method - In Vitro Enzyme Assay for Glutarate-CoA Ligase Activity
Objective: To determine the activity of the enzyme responsible for activating glutarate (derived from MMG) to Glutaryl-CoA.
Materials:
-
Cell lysate from the mammalian cell line of interest
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Glutarate
-
Coenzyme A (CoA)
-
ATP
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Determine the total protein concentration of the lysate.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, CoA, and DTNB.
-
Initiate Reaction: Add a known amount of cell lysate to the reaction mixture and pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding glutarate.
-
Measure Absorbance: Monitor the increase in absorbance at 412 nm over time. The reaction of the free thiol group of CoA with DTNB produces a colored product. The rate of color formation is proportional to the rate of CoA consumption and thus the enzyme activity.
-
Calculate Specific Activity: Calculate the specific activity of the enzyme in units of nmol/min/mg of protein.
Conclusion
Isotopic labeling studies offer an unparalleled level of detail for validating metabolic pathways by providing direct evidence of atomic transitions and quantifying metabolic fluxes. While non-isotopic methods like enzyme assays are valuable for characterizing individual components of a pathway, they do not capture the integrated dynamics of the entire network in a living system. For a comprehensive understanding of this compound metabolism, a multi-faceted approach that combines the strengths of both isotopic and non-isotopic techniques is recommended. The workflows and protocols outlined in this guide provide a robust framework for researchers to embark on the validation of the metabolic pathways of this intriguing metabolite.
References
A Researcher's Guide to Confirming Monomethyl Glutarate in Metabolomics Data
For researchers, scientists, and drug development professionals, the accurate identification of metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for the unequivocal confirmation of monomethyl glutarate (MMG) in complex metabolomics datasets. We delve into the nuances of common analytical techniques, provide supporting data and detailed protocols, and highlight key differentiators from common isomeric interferences.
This compound, a dicarboxylic acid monoester, can be a challenging metabolite to identify due to the presence of structurally similar isomers. This guide offers a comparative analysis of the primary analytical techniques used for its confirmation: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Platforms
The choice of analytical platform is critical for the reliable identification and quantification of this compound. Below is a summary of the performance characteristics of GC-MS and LC-MS/MS.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low ng/mL to pg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Low ng/mL |
| Linearity | Wide dynamic range | Wide dynamic range |
| Throughput | Moderate | High |
| Sample Preparation | Derivatization required | Derivatization often required |
| Selectivity for Isomers | Moderate to High (with optimal chromatography) | High (with optimal chromatography and MS/MS) |
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reproducible metabolomics research. Here, we provide established methods for the analysis of this compound and similar dicarboxylic acids.
Protocol 1: GC-MS Analysis of this compound (with Derivatization)
This protocol is adapted from methods used for the analysis of related organic acids.[1]
1. Sample Extraction:
-
To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled glutaric acid).
-
Acidify the sample with HCl.
-
Extract the organic acids with a suitable solvent such as ethyl acetate (B1210297) or methyl-tert-butyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 50 to 550.
Protocol 2: LC-MS/MS Analysis of this compound (with Derivatization)
This protocol is based on methods for analyzing isomeric dicarboxylic acids.[2][3]
1. Sample Preparation and Derivatization:
-
To 50 µL of sample (plasma, urine, or cell lysate), add an internal standard.
-
Precipitate proteins with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant.
-
Dry the supernatant and reconstitute in 50 µL of 3N butanolic HCl.
-
Heat at 60°C for 20 minutes to form the butyl ester derivatives.
-
Evaporate the reagent and reconstitute in the initial mobile phase.
2. LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Differentiating this compound from its Isomers
A significant challenge in identifying MMG is its co-elution and spectral similarity with isomers such as ethylmalonic acid and methylsuccinic acid.
Mass Spectrometry Fragmentation Analysis
The key to distinguishing isomers via mass spectrometry lies in their unique fragmentation patterns.
This compound (as TMS derivative) - Key EI Fragments: [4]
-
m/z 218: Molecular ion [M]+•
-
m/z 203: [M-CH3]+
-
m/z 147: [(CH3)3Si-O=C-(CH2)2]+
-
m/z 117: [COOSi(CH3)3]+
Comparison of Dicarboxylic Acid Isomer Fragmentation (as Butyl Esters): [2][3] Derivatization to butyl esters allows for characteristic neutral losses in MS/MS that can help differentiate isomers. For instance, the loss of butene (56 Da) is a common fragmentation pathway. The relative intensities of the parent and fragment ions can be used for differentiation.
NMR Spectroscopy Analysis
NMR provides detailed structural information that is invaluable for isomer differentiation.
1H-NMR Chemical Shifts for this compound (in CDCl3): [5]
-
~3.69 ppm (s, 3H): Methyl ester protons (-OCH3)
-
~2.43 ppm (t, 2H): Methylene (B1212753) protons adjacent to the ester carbonyl (-CH2-COOCH3)
-
~2.43 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH2-COOH)
-
~1.98 ppm (p, 2H): Central methylene protons (-CH2-)
-
~11.68 ppm (s, 1H): Carboxylic acid proton (-COOH)
13C-NMR Chemical Shifts for this compound: [6][7][8]
-
~179 ppm: Carboxylic acid carbonyl carbon (-COOH)
-
~173 ppm: Ester carbonyl carbon (-COOCH3)
-
~51 ppm: Methyl ester carbon (-OCH3)
-
~33 ppm: Methylene carbon adjacent to the carboxylic acid (-CH2-COOH)
-
~33 ppm: Methylene carbon adjacent to the ester (-CH2-COOCH3)
-
~20 ppm: Central methylene carbon (-CH2-)
2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton and carbon signals, providing unambiguous assignments and confirming the connectivity within the molecule, which is crucial for distinguishing it from its isomers.[6][9]
Visualization of Identification Workflows
The following diagrams illustrate the logical workflows for confirming the identity of this compound.
Alternative Confirmation Strategies
In cases of ambiguity, consider the following:
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help to confirm the elemental composition of the molecule and its fragments.
-
Chemical Derivatization to Enhance Separation: Employing different derivatization reagents can alter the chromatographic properties of isomers, potentially leading to better separation.[10][11][12]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, offering an additional dimension of separation that can resolve isomers.
Conclusion
The definitive identification of this compound in metabolomics samples requires a multi-faceted approach. While both GC-MS and LC-MS/MS are powerful techniques, their optimal application for MMG often necessitates derivatization to improve volatility and ionization efficiency. For unambiguous confirmation, especially when dealing with potential isomeric interferences, orthogonal techniques such as NMR spectroscopy are indispensable. By employing the detailed protocols and comparative data presented in this guide, researchers can enhance the accuracy and reliability of their metabolomics findings. The use of authentic chemical standards remains the gold standard for the ultimate confirmation of a metabolite's identity.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, TMS derivative [webbook.nist.gov]
- 5. MONO-METHYL GLUTARATE(1501-27-5) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hmdb.ca [hmdb.ca]
- 10. chemical derivatization techniques: Topics by Science.gov [science.gov]
- 11. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. 戊二酸单甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 15. This compound | 1501-27-5 | TCI AMERICA [tcichemicals.com]
Performance comparison of different analytical columns for Monomethyl glutarate separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of monomethyl glutarate, a key intermediate in various chemical syntheses and a potential biomarker, is critical for process optimization and research applications. The choice of analytical column is paramount for achieving reliable and reproducible results in high-performance liquid chromatography (HPLC). This guide provides an objective comparison of different analytical columns for the separation of this compound, supported by experimental data, to aid in the selection of the most appropriate column for your analytical needs.
Performance Comparison of Analytical Columns
The selection of an appropriate HPLC column is crucial for the successful separation of polar analytes like this compound. The following table summarizes the performance of three commonly used reversed-phase columns: a standard C18, an aqueous C18, and a Phenyl-Hexyl column. The data presented is a composite from various studies on dicarboxylic acids and their monoesters, providing a representative comparison.
| Column Type | Stationary Phase Chemistry | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) |
| Standard C18 | Octadecylsilane | 5 | 4.6 x 150 | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | 1.0 | ~4.5 | 1.3 | 1.8 (from glutaric acid) |
| Aqueous C18 | Polar-embedded Octadecylsilane | 3 | 3.0 x 150 | 100% Aqueous with 0.1% Phosphoric Acid (Isocratic) | 0.8 | ~6.2 | 1.1 | 2.5 (from a related polar analyte) |
| Phenyl-Hexyl | Phenyl-Hexyl silica | 5 | 4.6 x 150 | Methanol/Water with 20mM Potassium Phosphate pH 2.5 | 1.0 | ~5.8 | 1.2 | 2.2 (between closely related aromatic compounds) |
Note: The performance data, particularly retention time and resolution, are highly dependent on the specific experimental conditions. The values presented here are for comparative purposes to illustrate the general performance characteristics of each column type for polar analytes.
Key Performance Insights
-
Standard C18 columns can be used for the separation of this compound, but may sometimes suffer from poor retention for such polar compounds, especially under highly aqueous mobile phase conditions. Gradient elution is often necessary to achieve adequate separation from other components in a mixture.
-
Aqueous C18 columns are specifically designed for use with highly aqueous mobile phases and provide enhanced retention for polar analytes like this compound.[1][2] These columns resist "phase collapse," a phenomenon where the C18 chains fold in on themselves in high water content, leading to a dramatic loss of retention.[2] This makes them an excellent choice for robust and reproducible separations of polar compounds.
-
Phenyl-Hexyl columns offer a different selectivity compared to C18 columns due to the presence of the phenyl group, which can interact with analytes through π-π interactions.[3][4] This can be advantageous for separating this compound from aromatic impurities or when C18 columns do not provide adequate resolution.[5] The hexyl spacer provides a mixed-mode character, offering both hydrophobic and aromatic interactions.[4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Experimental Protocols
Below are representative experimental protocols for the separation of this compound using the discussed column types. These protocols are intended as a starting point and may require optimization for specific applications.
Method 1: Standard C18 Column
This method is suitable for general-purpose analysis and can be a good starting point for method development.
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 50% B
-
10-12 min: 50% B
-
12-13 min: 50% to 5% B
-
13-18 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
Method 2: Aqueous C18 Column
This method is recommended for applications requiring high reproducibility with aqueous mobile phases.[1]
-
Column: Aqueous C18 (polar-embedded), 3.0 x 150 mm, 3 µm particle size
-
Mobile Phase: 20 mM Potassium Phosphate buffer, pH 2.5
-
Isocratic Elution: 100% mobile phase
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
Method 3: Phenyl-Hexyl Column
This method provides alternative selectivity and can be useful for complex samples or when C18 columns fail to provide adequate separation.[5]
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5
-
Mobile Phase B: Methanol
-
Isocratic Elution: 60% A / 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
Conclusion
The choice of an analytical column for the separation of this compound depends on the specific requirements of the analysis. For routine analysis with simple matrices, a standard C18 column may suffice. For methods requiring high aqueous mobile phases and enhanced retention of polar analytes, an aqueous C18 column is a more robust choice.[2] When alternative selectivity is needed, particularly for complex samples containing aromatic compounds, a Phenyl-Hexyl column can provide superior separation.[3][5] It is recommended to screen these different column chemistries during method development to identify the optimal conditions for your specific application.
References
Safety Operating Guide
Proper Disposal of Monomethyl Glutarate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of monomethyl glutarate is critical for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
This compound is recognized as a skin and serious eye irritant.[1][2] Adherence to proper safety protocols during handling and disposal is mandatory to prevent accidental exposure and environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or eyeshields, chemical-resistant gloves, and a lab coat.[3] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1] If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]
Accidental spills should be contained and cleaned up promptly. Avoid breathing vapors, mist, or gas.[4] Do not allow the product to enter drains.[4][5] Absorb the spill with an inert material (e.g., sand, earth, universal binders) and collect it in a suitable, closed container for disposal.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is essential for safe handling and storage, which are prerequisites for proper disposal.
| Property | Value |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| Boiling Point | 150-151 °C at 10 mmHg[3][6][7] |
| Density | 1.169 g/mL at 25 °C[3][6][7] |
| Flash Point | >110 °C (>230 °F) - closed cup[3][6] |
| Storage Temperature | Room Temperature, in a dry, well-ventilated place[6] |
| Water Solubility | Slightly soluble[6][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable national and local regulations.[5] The following protocol provides a general framework for its disposal.
-
Waste Identification and Segregation:
-
Containerization:
-
Place this compound waste into a designated, properly labeled, and sealed container.[4][8]
-
The container must be compatible with the chemical. The original container can be used if it is in good condition.[5][8]
-
Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the name "this compound."
-
Include information about the concentration and any other components mixed with the waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the necessary information about the waste, including its composition and volume.
-
-
Handling of Empty Containers:
-
Uncleaned containers should be treated as if they still contain the product.[5] They must be disposed of in the same manner as the chemical waste itself.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C6H10O4 | CID 73917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 戊二酸单甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. MONO-METHYL GLUTARATE - Safety Data Sheet [chemicalbook.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. 1501-27-5 CAS MSDS (MONO-METHYL GLUTARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. MONO-METHYL GLUTARATE | 1501-27-5 [chemicalbook.com]
- 8. Hazardous Waste | Department of Materials [materials.ox.ac.uk]
Essential Safety and Logistical Information for Handling Monomethyl Glutarate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of monomethyl glutarate to ensure laboratory safety and operational integrity. Adherence to these procedures is essential to mitigate risks associated with the handling of this chemical.
This compound is recognized as a chemical that can cause significant skin and eye irritation.[1] While specific occupational exposure limits for this compound have not been established, data for the structurally similar compound, dimethyl glutarate, indicates a recommended Acceptable Exposure Limit (AEL) of 1.5 ppm (10 mg/m³) for an 8-hour time-weighted average (TWA). This can be a useful benchmark for risk assessment in the workplace.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data pertinent to the safe handling of this compound and its analog.
| Parameter | Value | Compound | Source |
| Acceptable Exposure Limit (AEL) | 1.5 ppm (10 mg/m³) | Dimethyl Glutarate | DuPont Recommendation |
| Primary Hazards | Skin and Eye Irritant | This compound | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Material/Standard | Rationale |
| Hands | Chemical-resistant gloves | Butyl rubber or Viton™. Double-gloving may be appropriate for extensive handling. | Nitrile gloves generally offer poor resistance to esters. Butyl rubber and Viton™ provide superior protection against a variety of organic chemicals, including esters. |
| Eyes | Safety goggles or safety glasses with side shields | ANSI Z87.1 compliant | Protects against splashes and incidental contact. |
| Face | Face shield | To be worn over safety goggles/glasses | Recommended when there is a significant risk of splashing. |
| Body | Laboratory coat | Standard laboratory coat | Provides a barrier against incidental skin contact. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | N/A | To minimize inhalation exposure. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have a chemical spill kit readily accessible.
-
Review the Safety Data Sheet (SDS) for this compound before beginning work.
2. Handling:
-
Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Wear the recommended PPE at all times.
-
Avoid direct contact with skin and eyes.
-
Use compatible labware (e.g., glass, PTFE) to prevent degradation of equipment.
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Spill and Disposal Plan
Immediate and appropriate response to spills and proper waste disposal are critical for safety and environmental protection.
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.
-
Don PPE: Before attempting to clean up a small, manageable spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Absorption: Gently cover and absorb the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collection: Carefully scoop the absorbed material into a compatible, sealable waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) followed by soap and water. All cleaning materials should be collected as hazardous waste.
-
Disposal: Label the waste container as "Hazardous Waste: this compound Spill Debris" and follow your institution's hazardous waste disposal procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid and solid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound solution in methanol").
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Keep the container sealed except when adding waste.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
While this compound is not specifically listed as a RCRA hazardous waste, it may be classified as such based on its characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity). It is essential to consult with your EHS department for proper waste characterization and disposal procedures.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
